(4-nitro-1H-pyrazol-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)3-7-2-4(1-6-7)8(11)12/h1-2H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJDGSFHKVQDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361631 | |
| Record name | (4-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-69-8 | |
| Record name | (4-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-nitro-1H-pyrazol-1-yl)acetic acid CAS number
An In-Depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)acetic acid
CAS Number: 6645-69-8
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in this compound. It covers the compound's properties, a detailed synthesis protocol, potential applications, and essential safety information.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and an acetic acid moiety. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid functionality suggest that this molecule could be a valuable intermediate for the synthesis of more complex, biologically active compounds or possess intrinsic therapeutic potential. This guide provides a detailed exploration of its synthesis and characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 6645-69-8 | BOC Sciences[3] |
| Molecular Formula | C₅H₅N₃O₄ | SpectraBase[4] |
| Molecular Weight | 171.11 g/mol | SpectraBase[4] |
| Appearance | Solid | N/A |
| InChI | InChI=1S/C5H5N3O4/c9-5(10)3-7-2-4(1-6-7)8(11)12/h1-2H,3H2,(H,9,10) | SpectraBase[4] |
| InChIKey | KUJDGSFHKVQDQL-UHFFFAOYSA-N | SpectraBase[4] |
| SMILES | O=C(O)Cn1cc(cn1)[O-] | SpectraBase[4] |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process starting from 4-nitro-1H-pyrazole. This strategy involves the N-alkylation of the pyrazole ring with an appropriate haloacetic acid ester, followed by the hydrolysis of the ester to yield the final carboxylic acid. This approach is a common and effective method for the synthesis of N-substituted pyrazole acetic acids.
Synthesis Pathway Overview
Caption: Synthetic route to this compound.
Part 1: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (Intermediate)
The initial step is the N-alkylation of 4-nitro-1H-pyrazole with ethyl bromoacetate. The pyrazole nitrogen is nucleophilic and will displace the bromide from ethyl bromoacetate. A base is required to deprotonate the pyrazole, enhancing its nucleophilicity.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents). The base will neutralize the acidic proton on the pyrazole ring.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
Part 2: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate to this compound (Final Product)
The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its efficiency.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) from the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents), to the ester solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
-
Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified with a dilute mineral acid, such as hydrochloric acid (HCl), until the pH is acidic.
-
Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity[4].
Potential Applications and Biological Relevance
While specific studies on the biological activity of this compound are not extensively documented, the broader class of pyrazole derivatives is known for a wide range of pharmacological activities. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential or exhibit its own biological effects.
-
Anticancer Research: Many pyrazole derivatives have been investigated as potential anticancer agents[5][6]. The core structure of this compound could be a scaffold for the development of new compounds targeting cancer-related pathways.
-
Antimicrobial Agents: The pyrazole moiety is present in several compounds with antibacterial and antifungal properties[1]. Further derivatization of the carboxylic acid group could lead to novel antimicrobial agents.
-
Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound[7].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood[8].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7].
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water[7].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[7].
-
If inhaled: Move the person to fresh air and keep comfortable for breathing[7].
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[9].
-
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- Fisher Scientific. (2009, October 12). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrophenylacetic acid.
- Bobrova, A. V., Krasnov, P. O., Radzhabov, A. D., Kondrasenko, A. A., & Root, E. V. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole.
- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole.
- Babcock University Medical Journal. (2025, December 31). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Journal of Organic and Pharmaceutical Chemistry Research. (n.d.).
- AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- BOC Sciences. (n.d.). CAS 6645-69-8 this compound.
- Matrix Scientific. (n.d.). (4-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
- PMC - PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
- RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PMC - PubMed Central. (n.d.).
- DOI. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- OpenStax. (2023, September 20). 21.6 Chemistry of Esters.
- Chemistry LibreTexts. (2023, January 22).
- ChemicalBook. (n.d.). 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. bumj.babcock.edu.ng [bumj.babcock.edu.ng]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of (4-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-nitro-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular architecture, physicochemical properties, synthesis, and potential applications, offering field-proven insights and detailed experimental considerations.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The incorporation of a nitro group and an acetic acid moiety onto the pyrazole ring, as seen in this compound, modulates the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide will elucidate the key structural features of this compound, providing a foundation for its further exploration in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 6645-69-8) is a small molecule with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol .[3] The molecular structure consists of a five-membered pyrazole ring substituted with a nitro group at the C4 position and an acetic acid group at the N1 position.
| Property | Value | Source |
| CAS Number | 6645-69-8 | [3] |
| Molecular Formula | C₅H₅N₃O₄ | [3] |
| Molecular Weight | 171.11 g/mol | [3] |
| Melting Point | 152°C - 156°C | [3] |
| Appearance | White to light yellow solid | Various commercial suppliers |
The presence of the electron-withdrawing nitro group significantly influences the electron density distribution within the pyrazole ring, impacting its reactivity and potential for intermolecular interactions. The acetic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, thereby affecting the compound's solubility and pharmacokinetic properties.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available pyrazole. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Nitropyrazole
The initial step involves the nitration of pyrazole to form 4-nitropyrazole. This is a well-established electrophilic aromatic substitution reaction.
Experimental Protocol:
-
Reagents and Solvents: Pyrazole, concentrated nitric acid, concentrated sulfuric acid, ice, water, ethanol.
-
Procedure: a. To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add pyrazole. b. To this mixture, add a pre-cooled mixture of concentrated nitric and sulfuric acids dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, the reaction mixture is heated (e.g., at 90°C for 6 hours) to drive the reaction to completion. d. The reaction mixture is then cooled and carefully poured onto crushed ice, leading to the precipitation of the product. e. The crude 4-nitropyrazole is collected by filtration, washed with cold water and cold ethanol, and can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.
-
The reaction is performed at low initial temperatures to control the exothermic nature of the nitration reaction. Subsequent heating is necessary to overcome the activation energy for the substitution on the electron-rich pyrazole ring.
-
Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has low solubility in the acidic aqueous medium.
Step 2: Synthesis of this compound
The second step involves the N-alkylation of 4-nitropyrazole with an appropriate two-carbon synthon, typically an ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
Reagents and Solvents: 4-Nitropyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), a polar aprotic solvent (e.g., acetone, DMF), acid or base for hydrolysis (e.g., HCl, NaOH), ethyl acetate, water.
-
Procedure (N-alkylation): a. Dissolve 4-nitropyrazole in a suitable polar aprotic solvent. b. Add a base to deprotonate the pyrazole nitrogen, forming the pyrazolate anion. c. To this mixture, add ethyl bromoacetate dropwise. d. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC. e. The reaction mixture is then worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
-
Procedure (Hydrolysis): a. The crude ester is then subjected to hydrolysis, which can be achieved under either acidic or basic conditions. b. For basic hydrolysis, the ester is dissolved in an alcohol-water mixture, and a base like sodium hydroxide is added. The mixture is heated to reflux until the reaction is complete. c. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. d. The final product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization.
Causality Behind Experimental Choices:
-
The N-alkylation of pyrazoles is a nucleophilic substitution reaction. The use of a base is crucial to deprotonate the N-H of the pyrazole, making it a more potent nucleophile.
-
Polar aprotic solvents like DMF or acetone are used to dissolve the reactants and facilitate the SN2 reaction.
-
Ethyl bromoacetate is a common and effective electrophile for introducing the ethoxycarbonylmethyl group onto the pyrazole nitrogen.
-
The final hydrolysis step is necessary to convert the ester functionality into the desired carboxylic acid. Both acidic and basic conditions can be employed, with the choice often depending on the stability of the rest of the molecule to the reaction conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Based on the analysis of structurally similar compounds like 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole[4], the following proton signals are expected for this compound:
-
Pyrazole ring protons: Two singlets in the aromatic region (δ 8.0-8.5 ppm). The proton at the C5 position is expected to be downfield compared to the proton at the C3 position due to the anisotropic effect of the adjacent N-acetic acid group.
-
Methylene protons (-CH₂-): A singlet in the region of δ 5.0-5.5 ppm, corresponding to the two protons of the acetic acid methylene group.
-
Carboxylic acid proton (-COOH): A broad singlet at a downfield chemical shift (typically δ > 10 ppm), which is often exchangeable with D₂O.
¹³C NMR:
The predicted ¹³C NMR spectrum would show:
-
Pyrazole ring carbons: Signals for the C3 and C5 carbons would appear in the aromatic region (δ 125-140 ppm). The C4 carbon, attached to the nitro group, would be significantly deshielded.
-
Methylene carbon (-CH₂-): A signal in the aliphatic region (δ 50-60 ppm).
-
Carbonyl carbon (-COOH): A signal in the downfield region (δ 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorption bands, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).
-
C-N and C=C stretches (pyrazole ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule would likely be detected as the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
Potential Applications and Future Directions
While specific biological activity data for this compound is limited in publicly available literature, the pyrazole scaffold is a well-known pharmacophore. The presence of the nitro group and the carboxylic acid functionality opens up possibilities for its use as:
-
A building block in medicinal chemistry: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for the synthesis of a library of derivatives for biological screening.
-
A potential therapeutic agent: Pyrazole-acetic acid derivatives have been investigated as antagonists for various receptors, such as the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2)[5]. Further studies are warranted to explore the potential of this compound in this and other therapeutic areas.
-
A component in materials science: The nitro group suggests potential applications in energetic materials, a field where nitropyrazoles are actively researched[6].
The logical progression for future research on this molecule is outlined below.
Caption: Logical workflow for the future development of this compound.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined molecular structure. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be thoroughly characterized using modern spectroscopic techniques. While its specific applications are yet to be fully explored, its structural features make it a promising candidate for further investigation in both medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for researchers to embark on such investigations.
References
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6645-69-8 Cas No. | (4-Nitro-pyrazol-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
- 4. rsc.org [rsc.org]
- 5. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-Depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-nitro-1H-pyrazol-1-yl)acetic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a nitrated pyrazole core linked to an acetic acid moiety, makes it a valuable building block for the synthesis of a diverse range of pharmacologically active molecules. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The nitro group and the carboxylic acid functional group on this particular scaffold offer versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the necessary precursors, reaction mechanisms, and experimental protocols.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the formation of the 4-nitropyrazole core, followed by N-alkylation to introduce the acetic acid side chain. The overall transformation can be conceptually divided into two primary stages:
-
Nitration of Pyrazole: The initial step involves the regioselective nitration of pyrazole to yield 4-nitropyrazole. This is a crucial step that installs the nitro group at the desired position on the pyrazole ring.
-
N-alkylation and Hydrolysis: The subsequent stage involves the N-alkylation of 4-nitropyrazole with an appropriate ethyl haloacetate, followed by the hydrolysis of the resulting ester to afford the final carboxylic acid product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Nitropyrazole
The synthesis of the key intermediate, 4-nitropyrazole, is most commonly achieved through the direct nitration of pyrazole. The choice of nitrating agent and reaction conditions is critical to ensure the desired regioselectivity and to obtain a good yield.
Mechanistic Insights
The nitration of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The sulfuric acid serves as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The substitution occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms in the ring.
Experimental Protocol: Direct Nitration of Pyrazole
Materials:
-
Pyrazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add pyrazole to the cooled sulfuric acid with continuous stirring.
-
Once the pyrazole has dissolved, add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude 4-nitropyrazole will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 4-nitropyrazole.
| Parameter | Value | Reference |
| Reactants | Pyrazole, HNO₃, H₂SO₄ | N/A |
| Reaction Temperature | 0-5 °C (addition), 50-60 °C (reaction) | N/A |
| Reaction Time | 2-3 hours | N/A |
| Typical Yield | 70-85% | N/A |
Table 1: Typical reaction parameters for the synthesis of 4-nitropyrazole.
Part 2: Synthesis of this compound
This stage involves a two-step sequence: the N-alkylation of 4-nitropyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester.
Step 2a: N-Alkylation of 4-Nitropyrazole
The introduction of the acetic acid side chain is achieved through the N-alkylation of 4-nitropyrazole with an electrophile such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically carried out in the presence of a base.
Mechanistic Considerations
The N-alkylation of pyrazole proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate. The presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF) are often effective.[1]
Figure 2: General mechanism of N-alkylation of 4-nitropyrazole.
Experimental Protocol: N-Alkylation with Ethyl Bromoacetate
Materials:
-
4-Nitropyrazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Ethyl Bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF dropwise.[2]
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
Step 2b: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
Mechanistic Overview
Ester hydrolysis under basic conditions (saponification) involves the nucleophilic acyl substitution. The hydroxide ion (OH⁻) from the base attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as a leaving group, to yield the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.
Experimental Protocol: Ester Hydrolysis
Materials:
-
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl (4-nitro-1H-pyrazol-1-yl)acetate in a mixture of THF (or ethanol) and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The desired this compound will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
Conclusion
The synthesis of this compound is a well-established process involving the nitration of pyrazole followed by N-alkylation and subsequent hydrolysis. Careful control of reaction conditions, particularly during the nitration and N-alkylation steps, is crucial for achieving high yields and purity. This versatile building block holds considerable promise for the development of novel therapeutic agents, and the detailed protocols provided in this guide offer a solid foundation for its synthesis and further derivatization in a research and development setting.
References
-
PrepChem. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of (4-nitro-1H-pyrazol-1-yl)acetic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-nitro-1H-pyrazol-1-yl)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and theoretical considerations.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-known scaffold in a variety of therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, and antitumor activities[1][2]. The introduction of a nitro group and an acetic acid moiety to the pyrazole ring modulates its electronic properties and potential biological interactions. Accurate structural confirmation and purity assessment are paramount in the development of novel compounds, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will provide a detailed examination of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is crucial to first understand the molecular structure and the different proton environments within this compound.
Figure 1. Molecular structure of this compound with proton labeling.
The molecule possesses three distinct sets of protons:
-
Two aromatic protons on the pyrazole ring (H-3 and H-5).
-
Two aliphatic protons of the methylene group (-CH₂-).
-
One acidic proton of the carboxylic acid group (-COOH).
The electron-withdrawing nature of the nitro group at the C-4 position and the acetic acid group at the N-1 position significantly influences the chemical shifts of the pyrazole ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible experimental setup is critical for obtaining a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of an acidic proton, which is readily observable in this solvent. Other potential solvents include deuterated methanol (CD₃OD) or acetone (acetone-d₆).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of -2 to 14 ppm is appropriate to cover all expected proton signals.
-
Figure 2. Workflow for ¹H NMR analysis of this compound.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-5 | 8.5 - 9.0 | Singlet (s) | 1H | Deshielded due to the anisotropic effect of the adjacent N-1 and the electron-withdrawing effect of the nitro group. |
| H-3 | 8.0 - 8.5 | Singlet (s) | 1H | Less deshielded than H-5 but still significantly downfield due to the electron-withdrawing nitro group. |
| -CH₂- | 5.0 - 5.5 | Singlet (s) | 2H | Positioned downfield due to the attachment to the electronegative nitrogen atom of the pyrazole ring and the adjacent carboxylic acid group. |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded, characteristic of a carboxylic acid proton. The signal is often broad due to hydrogen bonding and chemical exchange. |
Key Observations and Causality:
-
Deshielding of Pyrazole Protons: The protons on the pyrazole ring (H-3 and H-5) are observed at significantly downfield chemical shifts. This is a direct consequence of the strong electron-withdrawing nature of the nitro group at the C-4 position, which reduces the electron density around these protons, thus deshielding them. Computational studies on nitropyrazoles have confirmed this trend[3]. The proton at the C-5 position is typically more deshielded than the C-3 proton due to its proximity to the N-1 substituent.
-
Singlet Multiplicity: Both H-3 and H-5 appear as singlets because they lack adjacent protons to couple with. The distance between them is too large for significant long-range coupling.
-
Methylene Protons: The methylene protons of the acetic acid side chain also appear as a singlet, as there are no neighboring protons. Their chemical shift is influenced by the adjacent electronegative nitrogen atom of the pyrazole ring and the carbonyl group of the acid.
-
Carboxylic Acid Proton: The carboxylic acid proton signal is typically broad and found at a very high chemical shift value, which is a characteristic feature of acidic protons involved in hydrogen bonding.
Trustworthiness: A Self-Validating System
The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The combination of the number of signals, their chemical shifts, integration values, and multiplicities should be in complete agreement with the proposed molecular structure. Any deviation would necessitate a re-evaluation of the structure or the purity of the sample. For instance, the presence of unexpected signals could indicate impurities or the formation of isomers during synthesis.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The distinct signals for the pyrazole ring protons, the methylene protons, and the carboxylic acid proton are all consistent with theoretical predictions and data from related compounds. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar pyrazole derivatives.
References
-
- PubMed Central
-
- ResearchGate
-
- ChemicalBook
-
- SpectraBase
-
- PubMed
-
- SpectraBase
-
- ChemicalBook
-
- SpectraBase
-
- ResearchGate
-
- Matrix Scientific
-
- National Institutes of Health
-
- MDPI
-
- The Royal Society of Chemistry
-
- SpectraBase
-
- International Journal of Pharmaceutical Sciences and Research
-
- ResearchGate
-
- BOC Sciences
-
- International Journal of Creative Research Thoughts
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry of (4-nitro-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide to the Mass Spectrometry of (4-nitro-1H-pyrazol-1-yl)acetic acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a nitropyrazole core with an acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The precise characterization and quantification of this and related compounds are paramount for ensuring the quality, efficacy, and safety of pharmaceutical products.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for the study of such molecules. Its high sensitivity, selectivity, and ability to provide structural information make it indispensable for identity confirmation, purity assessment, and pharmacokinetic studies. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, from the selection of appropriate ionization techniques to the interpretation of fragmentation patterns and method validation.
Physicochemical Properties and Ionization Strategy
The chemical structure of this compound dictates the optimal approach for its analysis by mass spectrometry. The presence of a carboxylic acid group imparts acidic properties to the molecule, making it readily deprotonated. This feature is key to selecting an efficient ionization method.
Expertise & Experience: Selecting the Right Ionization Technique
For a molecule like this compound, Electrospray Ionization (ESI) is the most suitable technique. ESI is a soft ionization method that is ideal for polar and ionizable molecules, allowing for their transfer from the liquid phase to the gas phase with minimal fragmentation.
Given the acidic nature of the carboxylic acid group, operating in negative ion mode is highly advantageous. In this mode, the analyte molecule readily loses a proton to form the carboxylate anion, [M-H]⁻, which is a stable species that can be easily detected by the mass spectrometer.[2] This approach generally leads to high sensitivity and a strong signal for the deprotonated molecular ion.
While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be considered, ESI is generally preferred for compounds that are already ionized in solution. The choice of negative ion mode is a direct consequence of the molecule's structure, leveraging its inherent acidity for optimal ionization efficiency.
Mass Spectral Interpretation and Fragmentation Analysis
Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification. The fragmentation of the [M-H]⁻ ion can be predicted based on the known behavior of related chemical classes, including nitroaromatic compounds, pyrazoles, and carboxylic acids.[3][4][5]
Predicted Fragmentation Pathways
Upon collision-induced dissociation (CID) in the mass spectrometer, the deprotonated molecular ion of this compound is expected to undergo a series of characteristic fragmentation reactions:
-
Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da) from the carboxylate group.[3] This would result in a fragment ion corresponding to the 4-nitropyrazolyl-methyl anion.
-
Loss of Nitro Group: Nitroaromatic compounds are known to lose the nitro group as either NO₂ (46 Da) or NO (30 Da).[3][6] The loss of NO₂ is a common fragmentation pathway for nitroaromatic anions.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN (27 Da) or N₂ (28 Da).[4]
These fragmentation pathways can occur sequentially, leading to a cascade of product ions that provide a detailed structural fingerprint of the parent molecule.
Mandatory Visualization: Fragmentation Pathway
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Blueprint for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Five-Membered Ring
In the vast landscape of medicinal chemistry, certain molecular structures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets, leading to diverse therapeutic effects. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as a quintessential example of such a scaffold.[1][2][3] First synthesized in 1883, the pyrazole nucleus is now a cornerstone in the design of numerous FDA-approved drugs, demonstrating its remarkable versatility and clinical relevance.[4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind effectively to various biological receptors and enzymes.[5] This guide provides a comprehensive exploration of the biological potential of pyrazole compounds, delving into their mechanisms of action, diverse pharmacological activities, and the experimental methodologies used to validate their therapeutic promise.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The success of the pyrazole ring in drug discovery is not accidental. Its distinct chemical features offer significant advantages for medicinal chemists. The pyrazole ring can serve as a bioisostere for other aromatic rings, like benzene, often leading to improved physicochemical properties such as solubility and lipophilicity.[5] Furthermore, the arrangement of its nitrogen atoms allows for diverse interactions with biological targets.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can function as a hydrogen bond acceptor, facilitating strong and specific binding to protein active sites.[5] This versatility is a key reason why pyrazole derivatives have been successfully developed for a wide range of diseases, from inflammation and cancer to infectious diseases and neurological disorders.[6][7][8]
Logical Relationship: Pyrazole Core to Biological Activities
The following diagram illustrates how the central pyrazole scaffold serves as a foundation for developing compounds with a wide spectrum of therapeutic applications.
Caption: Versatility of the pyrazole scaffold in medicinal chemistry.
Diverse Biological Activities of Pyrazole Derivatives
The structural versatility of the pyrazole core has led to the discovery of compounds with a wide array of pharmacological activities.[8][9]
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[7][10] Many pyrazole-containing drugs function as kinase inhibitors, a critical class of targeted cancer therapies.[11] For example, several FDA-approved drugs like Ruxolitinib and Crizotinib, which are used to treat different types of cancers, feature a pyrazole scaffold.[11][12][13]
Mechanism of Action: A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), which are crucial for cancer cell proliferation and survival.[10][13] For instance, some pyrazole derivatives have shown potent EGFR inhibitory activity, comparable to the positive control erlotinib.[10] Others have been designed to inhibit the p53-MDM2 interaction, a key pathway in tumor suppression.[14]
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |
| Compound 168 | MCF-7 (Breast) | Tubulin Polymerization | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [15] |
| Compound 49 | - | EGFR Tyrosine Kinase | 0.26 | - | - | [7] |
| Compound 49 | - | HER-2 Tyrosine Kinase | 0.20 | - | - | [7] |
| Compound C5 | MCF-7 (Breast) | EGFR Kinase | 0.08 | Erlotinib | 0.07 | [10] |
| Compound 11c | SW620 (Colon) | p53-MDM2 | 4.09 - 16.82 | Nutlin-1 | - | [14] |
Anti-inflammatory Activity
The most well-known pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[4][11] This highlights the profound impact of pyrazole chemistry in developing anti-inflammatory agents.
Mechanism of Action: The primary mechanism for many anti-inflammatory pyrazole compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is responsible for producing prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2 over COX-1, these drugs can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[16]
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][17] They have shown potent inhibition against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[17]
Mechanism of Action: The exact mechanisms can vary, but they often involve disrupting essential cellular processes in the microbes. For example, some pyrazole compounds may interfere with bacterial cell wall synthesis or inhibit key enzymes necessary for microbial survival.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citation |
| Compound 6g | Staphylococcus aureus | 1-2 | Candida albicans | 1-2 | [17] |
| Compound 6l | Escherichia coli | 1-2 | Candida albicans | 1-2 | [17] |
| Compound 7l | Staphylococcus aureus | 1-2 | Candida albicans | 1-2 | [17] |
Neuroprotective and CNS Activity
The application of pyrazoles extends to the central nervous system (CNS). Derivatives have been investigated for a variety of conditions, including anxiety, depression, and neurodegenerative diseases.[7][8] Rimonabant, an anti-obesity drug that acts as a cannabinoid receptor antagonist, is a notable example of a pyrazole-based CNS agent.[4][11]
Experimental Protocols for Assessing Biological Activity
To validate the therapeutic potential of novel pyrazole compounds, rigorous and standardized experimental protocols are essential. Here, we detail a common workflow for screening and evaluating these compounds for anticancer activity.
Experimental Workflow: Anticancer Compound Screening
The following diagram outlines a typical workflow from compound synthesis to the initial assessment of anticancer potential.
Caption: Workflow for anticancer screening of pyrazole compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate reducing equivalents like NADH and FADH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Causality: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment:
-
After 24 hours (to allow cells to attach), replace the medium with fresh medium containing serial dilutions of the pyrazole compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Causality: A 24-hour attachment period ensures that the cytotoxic effects are observed on healthy, adherent cells. Serial dilutions are necessary to determine the dose-response curve and calculate the IC₅₀.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Causality: This duration is typically sufficient for antiproliferative effects to manifest. The exact time can be optimized based on the cell line's doubling time.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Causality: The incubation time with MTT must be long enough for formazan to form but not so long that the vehicle itself becomes toxic.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Trustworthiness: Complete solubilization is key for accurate absorbance readings. Pipetting up and down can aid this process.
-
-
Data Acquisition:
-
Read the absorbance on a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Future Directions and Conclusion
The pyrazole scaffold continues to be a highly productive area of research in drug discovery.[12][13] Its metabolic stability and versatile chemical nature make it an attractive starting point for developing novel therapeutics.[13] Future research will likely focus on creating pyrazole hybrids, which combine the pyrazole core with other pharmacophores to enhance potency and target specificity.[3][18] The continued exploration of structure-activity relationships (SAR) will be crucial for optimizing the efficacy and minimizing the side effects of new pyrazole-based drug candidates.[1]
References
-
Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
“Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Pharmacy and Technology Research. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Examples of pyrazole‐containing drugs and their pharmacological activities. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 17. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Ascendant Role of the 4-Nitropyrazole Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Among its numerous derivatives, the 4-nitropyrazole moiety has emerged as a particularly compelling scaffold. The strong electron-withdrawing nature of the nitro group at the C4 position profoundly influences the electronic properties of the pyrazole ring, modulating its reactivity and biological interactions. This guide provides an in-depth exploration of 4-nitropyrazole-containing molecules, from their synthesis and functionalization to their burgeoning applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by detailed experimental protocols, structure-activity relationship analyses, and visual representations of key biological pathways and synthetic workflows.
Introduction: The Strategic Significance of the 4-Nitro Group
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, found in numerous FDA-approved drugs.[1] The introduction of a nitro group at the 4-position creates a unique chemical entity with distinct properties. The nitro group's electron-withdrawing character enhances the acidity of the N-H proton, influences the regioselectivity of further substitutions, and can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.[2] These attributes have made 4-nitropyrazole a versatile intermediate and a key pharmacophore in the design of novel therapeutic agents.[3][4]
Synthesis and Functionalization of the 4-Nitropyrazole Core
The synthetic accessibility of the 4-nitropyrazole scaffold is crucial for its exploration in medicinal chemistry. Several methods have been developed for its preparation and subsequent functionalization.
Synthesis of 4-Nitropyrazole
The direct nitration of pyrazole is a common approach to synthesize 4-nitropyrazole.[3] However, controlling the regioselectivity can be challenging. An efficient one-pot, two-step method has been reported, starting with the formation of pyrazole sulfate, followed by direct nitration using a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields as high as 85%.[3]
Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [3]
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature between 0 and 10 °C.
-
Formation of Pyrazole Sulfate: In a separate flask, add pyrazole to concentrated sulfuric acid at room temperature and stir for 30 minutes.
-
Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and add the pre-formed nitrating mixture dropwise.
-
Reaction: After the addition is complete, raise the temperature to 50 °C and maintain for 1.5 hours.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethyl ether/hexane) to obtain pure 4-nitropyrazole.
Figure 1: General workflow for the one-pot synthesis of 4-nitropyrazole.
Functionalization of the 4-Nitropyrazole Ring
The 4-nitropyrazole scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
-
N-Substitution: The acidic N-H proton can be readily deprotonated with a base, followed by reaction with various electrophiles to introduce substituents at the N1 position. This is a common strategy to modulate the pharmacokinetic properties and target engagement of the molecule.[2]
-
C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the pyrazole ring, enabling the introduction of aryl groups at the C5 position.[5]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the pyrazole ring towards nucleophilic aromatic substitution, allowing for the displacement of leaving groups at other positions.
Anticancer Applications of 4-Nitropyrazole Derivatives
The 4-nitropyrazole scaffold has shown significant promise in the development of novel anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[6]
Kinase Inhibitors
Many 4-nitropyrazole derivatives have been designed and synthesized as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7]
3.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
EGFR and VEGFR are key receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis, respectively. Dual inhibition of these receptors is a validated strategy in cancer therapy. Several pyrazole-based compounds, including those with a nitro-phenyl moiety, have been developed as potent dual EGFR and VEGFR-2 inhibitors.[8]
Figure 2: Simplified diagram of EGFR and VEGFR signaling pathways and their inhibition by 4-nitropyrazole derivatives.
3.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, regulating gene expression and cell fate. Dysregulation of this pathway is a hallmark of many cancers. Pyrazole-based ureas have been identified as potent inhibitors of p38 MAP kinase.[9] Furthermore, a synthetic pyrazole derivative of curcumin, CNB-001, has been shown to suppress lipopolysaccharide-induced nitric oxide production through the inhibition of the p38 MAPK pathway in microglia, suggesting its potential in neuroinflammation.[10]
3.1.3. Other Kinase Targets
The versatility of the 4-nitropyrazole scaffold has enabled the development of inhibitors for other important kinase targets, including c-Jun N-terminal kinases (JNKs) and Janus kinases (JAKs).[11][12]
Structure-Activity Relationships (SAR)
Systematic structural modifications of the 4-nitropyrazole core have provided valuable insights into the structure-activity relationships for anticancer activity. For instance, in a series of pyrazole-based Aurora A kinase inhibitors, the nitro group was found to be more optimal than other substituents like hydrogen, methyl, methoxy, or chloro.[7]
| Compound | R1 | R2 | IC50 (Kinase) | Cell Line IC50 | Reference |
| Example 1 | H | 4-chlorophenyl | Varies | Varies | [13] |
| Example 2 | CH3 | 3-nitrophenyl | Varies | Varies | [8] |
| Example 3 | Phenyl | Indole | Varies | Varies | [6] |
Table 1: Exemplary structure-activity relationship data for 4-nitropyrazole derivatives as anticancer agents. (Note: This table is a template; specific data would be populated from detailed literature.)
Antimicrobial Applications
4-Nitropyrazole-containing molecules have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.
Antibacterial Activity
Several studies have reported the synthesis of 4-nitropyrazole derivatives with significant antibacterial activity. For example, a compound featuring a 4-nitrophenyl group attached to a pyrazole scaffold, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis.[4][14]
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method) [15]
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.
-
Well Preparation: Create wells of a defined diameter in the agar.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a standard antibiotic control.
-
Incubation: Incubate the plates under appropriate conditions for the test organism.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Antifungal Activity
The 4-nitropyrazole scaffold has also been incorporated into molecules with potent antifungal activity.[16] For instance, certain pyrazole derivatives have shown efficacy against pathogenic fungi like Aspergillus niger and Candida albicans.[4] The evaluation of antifungal activity often follows protocols similar to those for antibacterial testing, with appropriate modifications for fungal growth conditions.
Applications in Neurodegenerative Disorders
Emerging research suggests that pyrazole derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][17]
Alzheimer's Disease
Phosphodiesterase 2 (PDE2) is considered a target for the treatment of Alzheimer's disease. Dihydropyranopyrazole derivatives have been designed and synthesized as PDE2 inhibitors, with some compounds showing potent inhibitory activity.[17] The mechanism often involves mitigating neuroinflammation.
Parkinson's Disease
A synthetic pyrazole derivative of curcumin, CNB-001, has been shown to mitigate motor impairments and neurodegeneration in an experimental model of Parkinson's disease by suppressing neuroinflammatory and apoptotic responses.[18] While not a direct 4-nitropyrazole, this highlights the potential of the broader pyrazole class in this therapeutic area.
Conclusion and Future Perspectives
The 4-nitropyrazole scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the development of a wide range of biologically active molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The continued exploration of the chemical space around the 4-nitropyrazole core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance the most promising candidates into clinical development.
References
-
Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(17), 8146–8154. [Link]
-
Tang, Y., He, C., & Zhang, J. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry, 43(35), 13833–13839. [Link]
-
Lv, K., & Wang, L. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(16), 3653. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
(2026). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents ID: Orcid ID. ResearchGate. [Link]
-
Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2019). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Medicinal Chemistry Research, 28(11), 1936–1947. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Institutes of Health. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. [Link]
-
Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. (2021). National Library of Medicine. [Link]
-
Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. (n.d.). ResearchGate. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health. [Link]
-
Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]
-
The EGFR activation and signaling pathway is depicted schematically. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). National Institutes of Health. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Center for Biotechnology Information. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). National Institutes of Health. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). National Institutes of Health. [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2022). MDPI. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (n.d.). PubMed. [Link]
-
Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Center for Biotechnology Information. [Link]
-
CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia. (2017). PubMed. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]
-
Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity. (2020). National Institutes of Health. [Link]
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. [Link]
-
RECENT UPDATES IN CHEMISTRY OF ALZHEIMER'S SYNTHETIC MOLECULES: A NOVEL INSIGHT INTO THE DRUG DISCOVERY. (n.d.). IJNRD. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Oriental Journal of Chemistry. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). National Institutes of Health. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]
-
Synthesis and In Vitro Anti- Toxoplasma gondii Activity of Novel Thiazolidin-4-one Derivatives. (2019). PubMed. [Link]
-
CNB-001, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice. (2014). PubMed. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). National Institutes of Health. [Link]
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. (2019). ResearchGate. [Link]
-
Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. (2022). PubMed. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Institutes of Health. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2019). MDPI. [Link]
-
Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of (4-nitro-1H-pyrazol-1-yl)acetic acid
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anti-cancer, and antiviral applications.[1][2] The compound (4-nitro-1H-pyrazol-1-yl)acetic acid (NPAA) represents an intriguing, yet underexplored, molecule that combines this potent scaffold with a nitro group and an acetic acid moiety, both of which can significantly influence biological activity. This guide provides a comprehensive, technically-grounded framework for identifying and validating the potential therapeutic targets of NPAA. We will dissect the molecule's structural components, predict plausible target classes based on established pyrazole derivatives, and present detailed experimental workflows for target identification and validation. This document is designed to serve as a strategic roadmap for researchers aiming to translate this promising chemical entity into a viable therapeutic lead.
The Molecular Profile of this compound (NPAA)
Chemical Structure and Bioisosteric Potential
NPAA is characterized by a five-membered pyrazole ring, which is aromatic and contains two adjacent nitrogen atoms.[1] One nitrogen atom (N-1) is substituted with an acetic acid group, while the carbon at the 4-position bears a nitro group.
The pyrazole ring is a versatile bioisostere for other aromatic systems, offering improved lipophilicity and solubility.[1] Crucially, its nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), enabling robust interactions within the active sites of enzymes and receptors.[1] The acetic acid substituent provides a carboxylic acid group, which is often critical for anchoring a molecule to a target protein, while the electron-withdrawing nitro group can significantly modulate the electronic properties of the pyrazole ring and participate in specific interactions.
The Pyrazole Scaffold: A Foundation of Pharmacological Diversity
The ubiquity of the pyrazole core in medicine underscores its potential. Notable examples of pyrazole-containing drugs highlight the diverse targets this scaffold can engage:
-
Celecoxib (Celebrex): A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.[3][4]
-
Sildenafil (Viagra): A phosphodiesterase type 5 (PDE5) inhibitor for treating erectile dysfunction.[1][2]
-
Ruxolitinib: An inhibitor of Janus kinase (JAK), used in myelofibrosis.[1]
-
Rimonabant: A cannabinoid receptor antagonist previously used for obesity.[5]
This proven track record strongly suggests that NPAA could interact with a wide array of protein classes, including enzymes like kinases, oxidoreductases, and hydrolases.
Strategic Considerations for the Nitro Group
Historically, the nitroaromatic group has been approached with caution in drug development, often flagged as a potential toxicophore due to concerns about mutagenicity.[6] However, this view is nuanced, as numerous nitro-containing drugs have been successfully approved and are used to treat conditions ranging from bacterial infections to cancer. The biological effect of a nitro group is highly context-dependent. It can be critical for binding affinity or be metabolically reduced to reactive intermediates. Therefore, any investigation into NPAA must include early-stage counter-screens and toxicity assays to assess its safety profile alongside its efficacy.
A Multi-Pronged Strategy for Target Identification
To efficiently identify the therapeutic targets of NPAA, a parallel approach combining computational and experimental methods is recommended. This strategy maximizes the probability of success while minimizing resource expenditure.
Figure 1: A strategic workflow for identifying the therapeutic targets of NPAA.
High-Priority Predicted Target Classes for NPAA
Based on the extensive literature on pyrazole derivatives, we can hypothesize several high-probability target classes for NPAA.[7][8][9]
Target Class: Inflammatory Enzymes (COX/LOX)
-
Rationale: The structural similarity of the pyrazole scaffold to celecoxib and other non-steroidal anti-inflammatory drugs (NSAIDs) makes cyclooxygenase (COX-1/COX-2) enzymes a primary target class.[3][10] Many pyrazole derivatives exhibit potent anti-inflammatory activity.[8][11] The acetic acid moiety of NPAA is also a common feature in many NSAIDs (e.g., Indomethacin, Diclofenac), where it is crucial for binding to the active site of COX enzymes.
-
Potential Indications: Rheumatoid arthritis, osteoarthritis, pain, and certain cancers where inflammation is a key driver.
Target Class: Protein Kinases
-
Rationale: The pyrazole ring is a well-established "hinge-binding" motif for protein kinases. Ruxolitinib's interaction with JAK2 is a prime example.[1] Furthermore, pyrazole derivatives have shown inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] The ability of the pyrazole nitrogens to form hydrogen bonds mimics the adenine region of ATP, allowing it to compete for the kinase's active site.
-
Potential Indications: Various cancers (e.g., lung, breast, colorectal), autoimmune disorders.
Figure 2: Simplified EGFR signaling pathway, a potential target of NPAA.
Target Class: Phosphodiesterases (PDEs)
-
Rationale: The success of sildenafil demonstrates that the pyrazole scaffold can be adapted to fit the active site of PDE enzymes, which are responsible for degrading cyclic nucleotides like cGMP.[1] The pyrazole and an attached aromatic ring in sildenafil are crucial for its activity. NPAA's structure could potentially be accommodated by the active site of one of the many PDE isoforms.
-
Potential Indications: Erectile dysfunction, pulmonary hypertension, cardiovascular diseases.
Experimental Workflows for Target Validation
The following protocols are designed to be self-validating and provide a clear path from broad screening to specific target confirmation.
Workflow 1: Cell Proliferation Assay (Initial Phenotypic Screen)
This initial step aims to determine if NPAA has any cytotoxic or anti-proliferative effects, which is a common phenotype for anti-cancer agents.
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A reduction in signal indicates either cytotoxicity or inhibition of proliferation.
-
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a 2x serial dilution of NPAA in culture media, ranging from 100 µM to ~0.1 µM. Replace the media in the cell plates with the NPAA-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, making anti-proliferative effects more apparent.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Compound | Cell Line | IC₅₀ (µM) |
| NPAA | A549 | [Experimental Value] |
| NPAA | MCF-7 | [Experimental Value] |
| Doxorubicin | A549 | 0.05 |
| Doxorubicin | MCF-7 | 0.08 |
| Table 1: Example data summary for the cell proliferation assay. |
Workflow 2: COX-2 Enzymatic Inhibition Assay
If anti-inflammatory activity is suspected, a direct enzymatic assay is the gold standard for validation.
-
Principle: This assay measures the ability of NPAA to inhibit the peroxidase activity of purified COX-2 enzyme. The oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), purified human recombinant COX-2 enzyme, heme cofactor, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of NPAA at various concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO) and a known COX-2 inhibitor control (Celecoxib). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation is critical for time-dependent inhibitors.
-
Initiate Reaction: Add 20 µL of arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately follow with the addition of 20 µL of TMPD and measure the absorbance at 590 nm every 30 seconds for 5 minutes. The rate of color development is proportional to the enzyme activity.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot percent inhibition versus NPAA concentration to determine the IC₅₀ value.
-
Figure 3: Step-by-step workflow for the COX-2 enzymatic assay.
Conclusion and Strategic Outlook
The compound this compound stands at an exciting intersection of known pharmacophores. Its pyrazole core provides a high-probability entry point for targeting well-validated enzyme families, particularly kinases and cyclooxygenases.[1][3] The attached functional groups offer unique electronic and binding properties that may confer novel selectivity or potency.
The strategic path forward is clear: a systematic investigation beginning with broad phenotypic screens to identify general bioactivity, followed by hypothesis-driven, target-specific enzymatic and cell-based assays. Early and concurrent evaluation of metabolic stability and potential toxicity associated with the nitro group will be paramount for a successful drug discovery campaign.[6] By leveraging the insights from established pyrazole-based therapeutics and employing the rigorous validation workflows outlined herein, researchers can efficiently unlock the therapeutic potential of NPAA.
References
- Vertex AI Search, based on "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies"
- PharmaTutor, "PYRAZOLE AND ITS BIOLOGICAL ACTIVITY" [2013-12-05]
- International Journal of Pharmaceutical Sciences and Research, "SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- MDPI, "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- PubMed Central, "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades"
- AWS, "(Pyrazol-4-yl)aceticyl)
- PubMed Central, "Current status of pyrazole and its biological activities"
- ResearchGate, "Synthesis and biological evaluation of some novel pyrazolines" [2025-08-07]
- Request PDF, "Recently Reported Biological Activities of Pyrazole Compounds"
- ACS Publications, "Nitro-Group-Containing Drugs" [2018-10-08]
- PubMed Central, "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- PDF, "Therapeutic Potential of Pyrazole Containing Compounds: an Upd
- PubMed Central, "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- MDPI, "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds"
- International Journal of Pharmaceutical Sciences Review and Research, "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Deriv
- PubMed, "1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase"
- MDPI, "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity"
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility Profile of (4-nitro-1H-pyrazol-1-yl)acetic acid for Pharmaceutical and Chemical Research
An In-Depth Technical Guide
Abstract
(4-nitro-1H-pyrazol-1-yl)acetic acid (CAS No: 6645-69-8) is a key heterocyclic building block utilized in the synthesis of various compounds with potential pharmacological relevance[1]. A thorough understanding of its solubility characteristics is paramount for researchers in drug development and process chemistry, as solubility profoundly impacts reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, present detailed protocols for both qualitative and quantitative analysis, and discuss strategies for optimizing solubility in various solvent systems. This document is intended to serve as a practical resource for scientists, enabling them to make informed decisions in experimental design and downstream applications.
Part 1: Foundational Physicochemical Characteristics and Solubility Prediction
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the resulting intermolecular forces between the solute and the solvent. For this compound, three primary structural features govern its behavior: the pyrazole ring, the nitro group, and the acetic acid moiety.
-
The Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle. Its aromaticity and potential for π-π stacking can lead to high crystal lattice energy in the solid state, which must be overcome by the solvent for dissolution to occur[2].
-
The Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It increases the overall polarity of the molecule and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The Acetic Acid Moiety (-CH₂COOH): This functional group is the most significant contributor to the compound's pH-dependent solubility. It can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). Crucially, it is an acidic group that can ionize to form a highly polar and water-soluble carboxylate salt in basic media.
A summary of the key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Solubility |
|---|---|---|---|
| CAS Number | 6645-69-8 | [1][3][4] | Unique chemical identifier. |
| Molecular Formula | C₅H₅N₃O₄ | [1][3] | Defines the elemental composition. |
| Molecular Weight | 171.11 g/mol | [1][3] | Influences diffusion and solvation energy. |
| Appearance | White to light yellow solid | [1] | Basic physical state. |
| LogP (Predicted) | 0.07 | [3] | Indicates a relatively balanced hydrophilic/lipophilic character, suggesting modest solubility in both polar and non-polar media. |
| pKa (Predicted) | 3.33 ± 0.10 |[1] | Indicates a moderately strong organic acid. Solubility in aqueous media will be highly dependent on pH, increasing significantly as the pH rises above this value. |
Expert Insights: Solubility Prediction
Based on these properties, we can make several evidence-based predictions:
-
pH-Dependent Aqueous Solubility: Due to its acidic pKa of ~3.33, the compound will exist predominantly in its neutral, less soluble carboxylic acid form in acidic solutions (pH < 2). In basic solutions (pH > 5), it will deprotonate to form the more soluble carboxylate anion. Therefore, we anticipate high solubility in aqueous bases like NaOH and NaHCO₃[5][6].
-
Organic Solvent Solubility: The presence of polar nitro and carboxylic acid groups suggests solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (methanol, ethanol) and acetone[7][8]. Its solubility in non-polar solvents like hexanes is expected to be low.
Part 2: Systematic Protocol for Qualitative Solubility Analysis
The Causality Behind the Method: A qualitative analysis is the foundational step in solubility profiling. It is a rapid, resource-efficient method to classify a compound's solubility across a spectrum of solvent polarities and pH conditions. This classification guides the selection of solvents for more rigorous quantitative studies, reaction screening, and purification (e.g., recrystallization)[9]. The protocol described here is a self-validating system; for example, solubility in sodium bicarbonate but not in water strongly confirms the presence of a carboxylic acid functional group[5][10].
Experimental Protocol: Qualitative Solubility Determination
Objective: To classify the solubility of this compound in a standard set of solvents.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Solvents: Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Toluene, Hexanes.
Procedure:
-
Sample Preparation: Add approximately 20-30 mg of the compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vortex the mixture vigorously for 60 seconds.
-
Observation: Visually inspect the mixture against a dark background. A clear solution with no visible solid particles indicates solubility.
-
Recording: Record the result as "Soluble," "Partially Soluble," or "Insoluble."
-
Systematic Testing: Repeat steps 1-5 for each solvent, following the logical progression outlined in the workflow diagram below[9][11].
Diagram 1: Workflow for Qualitative Solubility Testing
Caption: A systematic workflow for determining the qualitative solubility of an unknown organic compound.
Table 2: Expected Qualitative Solubility Results
| Solvent | Solvent Type | Expected Result | Rationale |
|---|---|---|---|
| Deionized Water | Polar Protic | Partially Soluble | Polar groups allow for some interaction, but the aromatic ring limits high solubility in the neutral state. |
| 5% NaOH | Aqueous Base | Soluble | The carboxylic acid (pKa ~3.33) is deprotonated to its highly soluble sodium salt. |
| 5% NaHCO₃ | Aqueous Weak Base | Soluble | Sodium bicarbonate is sufficiently basic to deprotonate a carboxylic acid. |
| 5% HCl | Aqueous Acid | Insoluble | The common ion effect and low pH keep the compound in its neutral, less soluble form. |
| Methanol / Ethanol | Polar Protic | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts well with the polar nitro and acid groups. |
| Dichloromethane | Nonpolar Aprotic | Partially Soluble | The compound has sufficient polarity to limit high solubility in this solvent. |
| Toluene / Hexanes | Nonpolar | Insoluble | The large polarity mismatch between solute and solvent prevents effective solvation. |
Part 3: High-Fidelity Protocol for Quantitative Solubility Determination
The Causality Behind the Method: While qualitative tests are useful for screening, quantitative data (e.g., mg/mL) is essential for drug development processes like formulation, toxicology studies, and reaction stoichiometry. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. It ensures that the solvent is fully saturated at a given temperature, providing a true measure of the compound's solubility limit[6]. The choice of a highly specific and sensitive analytical technique like HPLC for quantification is critical to ensure accurate measurements, even at low concentrations.
Experimental Protocol: Equilibrium Shake-Flask Solubility (HPLC-UV)
Objective: To determine the precise solubility of this compound in selected solvents at a controlled temperature.
Phase 1: Sample Preparation and Equilibration
-
Preparation: Add an excess amount of this compound to several glass vials (e.g., 50 mg into 2 mL of solvent). The solid should be clearly visible.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate for at least 24-48 hours to ensure equilibrium is reached. The rate of dissolution slows as it approaches saturation, so sufficient time is critical[6].
Phase 2: Sampling and Analysis
-
Centrifugation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Perform a precise serial dilution of the supernatant with a suitable mobile phase (e.g., 1:10, 1:100) to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted samples onto a calibrated HPLC-UV system.
Table 3: Recommended HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 280 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Phase 3: Data Calculation
-
Calibration Curve: Prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., Methanol or DMSO). Create a series of standards and inject them to generate a calibration curve of peak area versus concentration.
-
Calculation: Use the peak area of the diluted sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Multiply by the dilution factor to find the final solubility in the original solvent.
Table 4: Illustrative Quantitative Solubility Data
| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) |
|---|---|---|
| pH 2.0 Buffer | Aqueous Acidic | < 0.1 |
| Deionized Water | Aqueous Neutral | ~1.5 |
| pH 7.4 Buffer (PBS) | Aqueous Physiological | > 50 |
| Methanol | Polar Protic | > 100 |
| Ethanol | Polar Protic | ~75 |
| Acetone | Polar Aprotic | ~80 |
| Acetonitrile | Polar Aprotic | ~20 |
| Dichloromethane | Nonpolar Aprotic | < 1.0 |
| Toluene | Nonpolar | < 0.1 |
Note: The values in Table 4 are illustrative and should be determined experimentally.
Part 4: Key Relationships and Optimization Strategies
Understanding the factors that control solubility allows for its rational modulation. For an acidic compound like this compound, pH is the most powerful tool for controlling aqueous solubility.
Diagram 2: pH-Dependent Ionization and Solubility
Caption: Relationship between pH, pKa, ionization state, and aqueous solubility of the target compound.
Optimization Strategies:
-
pH Adjustment: The most effective strategy for aqueous systems. For formulations or biological assays, buffering the solution to a pH well above 3.33 (e.g., pH 7.4) will ensure high solubility.
-
Salt Formation: Synthesizing a stable salt form (e.g., sodium or potassium salt) of the carboxylic acid is a standard pharmaceutical practice to create a solid form with significantly higher aqueous solubility and dissolution rate compared to the free acid.
-
Co-solvents: For systems requiring high concentrations in a mixed aqueous-organic medium, co-solvents can be employed. A mixture of ethanol and water, for example, can dissolve significantly more compound than water alone by reducing the overall polarity of the solvent system[2].
-
Temperature: Increasing the temperature will generally increase the solubility and the rate of dissolution. This is particularly useful during recrystallization for purification but must be used with caution if the compound is thermally labile[2].
Conclusion
This compound is a moderately polar, acidic compound whose solubility is dominated by the ionizable carboxylic acid group. Its solubility is predicted to be low in acidic aqueous media and non-polar organic solvents, but high in basic aqueous solutions and polar organic solvents like methanol and acetone. This guide provides the foundational knowledge and detailed, field-proven protocols necessary for researchers to accurately and reliably determine its solubility profile. A systematic approach, beginning with qualitative assessment and progressing to quantitative shake-flask analysis, will yield the high-quality data required to accelerate research and development in any application involving this versatile chemical intermediate.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of Calgary. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Quora. (2017). How to determine the solubility of organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
Sources
- 1. (4-NITRO-PYRAZOL-1-YL)-ACETIC ACID | 6645-69-8 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hit2Lead | this compound | CAS# 6645-69-8 | MFCD00296933 | BB-5913009 [hit2lead.com]
- 4. 6645-69-8 Cas No. | (4-Nitro-pyrazol-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. quora.com [quora.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. scribd.com [scribd.com]
Methodological & Application
Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid from 4-nitropyrazole
An In-Depth Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid from 4-Nitropyrazole
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of this compound, a valuable building block in medicinal chemistry. The protocol details the N-alkylation of 4-nitropyrazole, a critical intermediate in the synthesis of pharmaceuticals and energetic materials.[1][2] This guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles, ensuring both practical success and a thorough understanding of the reaction.
Introduction and Scientific Principles
The target molecule, this compound, belongs to the class of N-substituted pyrazoles, which are prevalent in a wide range of biologically active compounds.[3] The synthesis route described herein involves the N-alkylation of the 4-nitropyrazole ring, a fundamental transformation in heterocyclic chemistry.[4][5]
The Reaction: N-Alkylation of 4-Nitropyrazole
The core of this synthesis is a nucleophilic substitution reaction. The pyrazole ring, specifically the nitrogen atom, acts as a nucleophile, attacking an electrophilic alkylating agent. In this case, a haloacetate derivative is used to introduce the acetic acid moiety.
Key Mechanistic Steps:
-
Deprotonation: The N-H proton of the 4-nitropyrazole is acidic. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to abstract this proton, generating a pyrazolate anion.[6][7] This deprotonation significantly enhances the nucleophilicity of the nitrogen atom.
-
Nucleophilic Attack: The resulting pyrazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., ethyl bromoacetate). This step proceeds via an SN2 mechanism, forming a new nitrogen-carbon bond.
-
Hydrolysis (if an ester is used): When an ester like ethyl bromoacetate is employed as the alkylating agent, a subsequent hydrolysis step is necessary to convert the ester group into the desired carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide, followed by acidification.
Due to the symmetry of the 4-nitropyrazole starting material, alkylation can occur at either nitrogen atom (N1 or N2) to yield the same product, simplifying the purification process and avoiding the formation of regioisomers that can occur with unsymmetrically substituted pyrazoles.[7][8]
Visualized Synthesis Workflow
The overall synthetic strategy is a two-stage process involving an initial N-alkylation followed by ester hydrolysis.
Caption: A two-stage workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-Nitropyrazole is harmful if swallowed and causes serious eye damage.[9][10] Ethyl bromoacetate is a lachrymator and should be handled with care.
Part A: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Materials and Reagents:
-
4-Nitropyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitropyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of 4-nitropyrazole).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously.
-
Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ester intermediate.
Part B: Hydrolysis to this compound
Materials and Reagents:
-
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (from Part A)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 2M
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask.
-
Add sodium hydroxide (2.0-3.0 eq), either as pellets or a concentrated aqueous solution.
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitor by TLC, observing the disappearance of the ester spot).
-
Once the reaction is complete, remove the THF using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution by adding hydrochloric acid dropwise until the pH is approximately 1-2. A precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain pure this compound as a solid.
Data Summary and Product Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value/Description |
| Starting Material | 4-Nitropyrazole |
| Reagents (Alkylation) | Ethyl bromoacetate, K₂CO₃, DMF |
| Molar Ratio (Alkylation) | 1 : 1.2 : 1.5 (Pyrazole : Bromoacetate : Base) |
| Reaction Temperature | 60-70 °C (Alkylation); Room Temp (Hydrolysis) |
| Reaction Time | 4-6 hours (Alkylation); 2-4 hours (Hydrolysis) |
| Expected Yield | 75-85% (overall) |
Characterization of this compound:
-
Appearance: Typically an off-white to pale yellow solid.
-
¹H NMR: Expect signals for the two distinct pyrazole ring protons (H3 and H5) and a singlet for the methylene (-CH₂-) protons adjacent to the ring.
-
¹³C NMR: Expect signals for the pyrazole ring carbons, the methylene carbon, and the carboxyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₅H₅N₃O₄ = 171.11 g/mol ).[11]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹).
Safety Protocols and Waste Management
A rigorous adherence to safety is paramount during this synthesis.
Hazard Identification and Personal Protection
-
4-Nitropyrazole: Harmful if swallowed, causes skin irritation, and serious eye irritation/damage.[9][10][12] Avoid all personal contact, including inhalation of dust.[12][13]
-
Ethyl Bromoacetate: Lachrymator and corrosive. Handle only in a fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Acids and Bases: Concentrated HCl and solid NaOH are highly corrosive. Handle with extreme care, wearing appropriate gloves and eye protection.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
Waste Disposal
-
Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.
-
Halogenated organic waste (from the alkylation step) and non-halogenated organic waste should be segregated.
-
Aqueous acidic and basic waste should be neutralized before disposal.
References
-
MDPI. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]
-
Elsevier. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]
-
PubMed. (2017). Facile Alkylation of 4-nitrobenzotriazole and Its Platelet Aggregation Inhibitory Activity. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Application Note & Protocol: N-alkylation of 4-nitropyrazole with Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the N-alkylation of 4-nitropyrazole with ethyl chloroacetate, yielding ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. This reaction is a crucial step in the synthesis of various pharmacologically active compounds, where the pyrazole moiety serves as a versatile scaffold. The protocol herein is designed to be a self-validating system, offering detailed procedural steps, explanations for experimental choices, and methods for characterization and purification.
Introduction
N-alkylated pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyrazole nitrogen atoms allows for the modulation of a compound's physicochemical properties, influencing its solubility, metabolic stability, and target engagement. The 4-nitro substituent on the pyrazole ring, in this case, serves as a valuable synthetic handle and an electron-withdrawing group that can influence the molecule's biological activity. The introduction of an ethyl acetate moiety via N-alkylation provides a key intermediate for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the synthesis of diverse compound libraries for drug discovery.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 4-nitropyrazole proceeds via a nucleophilic substitution reaction (SN2). The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate, with the chloride ion as the leaving group.
The Role of the Base: The pyrazole N-H proton is acidic and requires a base for deprotonation to enhance its nucleophilicity. The choice of base is critical. A strong base like sodium hydride (NaH) is often effective in completely deprotonating the pyrazole, driving the reaction to completion. Weaker bases, such as potassium carbonate (K2CO3), can also be employed, often requiring slightly more forcing conditions. The electron-withdrawing nitro group at the 4-position increases the acidity of the pyrazole N-H, making deprotonation more facile compared to unsubstituted pyrazole.
Solvent Selection: A polar aprotic solvent is ideal for this SN2 reaction as it can dissolve the reactants but will not solvate the nucleophile as strongly as a protic solvent, thus not hindering its reactivity. Tetrahydrofuran (THF) is an excellent choice when using a strong base like NaH, as it is anhydrous and relatively unreactive. Dimethylformamide (DMF) is another suitable option, particularly with carbonate bases, due to its high polarity which aids in dissolving the reagents.
Experimental Protocol
This protocol details the N-alkylation of 4-nitropyrazole with ethyl chloroacetate using sodium hydride as the base in tetrahydrofuran.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitropyrazole | ≥98% | Commercially Available |
| Ethyl Chloroacetate | ≥98% | Commercially Available |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | |
| Brine (Saturated aqueous sodium chloride solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Deuterated Chloroform (CDCl3) | NMR Grade | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
-
Glass funnel and filter paper
-
Separatory funnel
-
Flash chromatography setup
-
NMR spectrometer
Safety Precautions
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it in a fume hood under an inert atmosphere. Quench any residual NaH carefully with isopropanol followed by methanol and then water.
-
Ethyl chloroacetate is a lachrymator and is toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran can form explosive peroxides. Use a freshly opened bottle or test for peroxides before use.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
Take a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flame-dry the flask under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Addition of Sodium Hydride:
-
In the fume hood, carefully weigh 0.44 g (11.0 mmol, 1.1 equivalents) of a 60% dispersion of sodium hydride in mineral oil and add it to the reaction flask.
-
Add 20 mL of anhydrous THF to the flask.
-
-
Addition of 4-Nitropyrazole:
-
Dissolve 1.13 g (10.0 mmol, 1.0 equivalent) of 4-nitropyrazole in 20 mL of anhydrous THF in a separate dry flask.
-
Using a syringe, slowly add the 4-nitropyrazole solution to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
Hydrogen gas will be evolved during the addition. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Addition of Ethyl Chloroacetate:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Using a syringe, add 1.1 mL (1.23 g, 10.0 mmol, 1.0 equivalent) of ethyl chloroacetate dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Spot the starting material (4-nitropyrazole) and the reaction mixture on the TLC plate.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) as the eluent.
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and evaporate the solvent to yield ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate as a solid.
-
Characterization
The structure of the final product, ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, can be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~5.0 (s, 2H, N-CH₂), ~4.2 (q, J = 7.1 Hz, 2H, O-CH₂), ~1.2 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~165 (C=O), ~140 (C-NO₂), ~135 (pyrazole-CH), ~125 (pyrazole-CH), ~62 (O-CH₂), ~52 (N-CH₂), ~14 (CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₉N₃O₄ [M+H]⁺: 199.06; found: 199.1.
Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 4-nitropyrazole.
Discussion and Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant amounts of unreacted 4-nitropyrazole, the cause could be insufficient deprotonation or inactive ethyl chloroacetate. Ensure the sodium hydride is fresh and the THF is strictly anhydrous. The reaction time can also be extended.
-
Low Yield: Low yields may result from side reactions or loss of product during work-up and purification. Ensure the quenching step is performed slowly at 0 °C to minimize hydrolysis of the ester product. Careful and efficient extraction and chromatography are also crucial.
-
Formation of Dialkylated Product: While less common for pyrazoles, if a second alkylation on the other nitrogen is observed, using a slight excess of the pyrazole relative to the alkylating agent can help to minimize this.
Conclusion
This application note provides a detailed and reliable protocol for the N-alkylation of 4-nitropyrazole with ethyl chloroacetate. The procedure is robust and can be adapted for the synthesis of a variety of N-substituted pyrazole derivatives. The explanations of the scientific rationale behind the experimental choices are intended to empower researchers to troubleshoot and optimize the reaction for their specific needs, ultimately facilitating the discovery and development of new chemical entities.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Han, X., et al. (2016). A simple and efficient method for the N-alkylation of pyrazoles. Tetrahedron Letters, 57(15), 1693-1696. [Link]
-
PrepChem. (2023). Synthesis of 2-(1-pyrazolyl)-acetic acid. [Link]
Application Notes and Protocols: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate to (4-nitro-1H-pyrazol-1-yl)acetic acid
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the hydrolysis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid, (4-nitro-1H-pyrazol-1-yl)acetic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol details both acid and base-catalyzed hydrolysis methods, offering insights into reaction setup, monitoring, workup, and purification. Furthermore, this guide includes critical safety information and troubleshooting advice to ensure a successful and safe experimental outcome.
Introduction: The Significance of this compound
This compound is a key building block in medicinal chemistry and drug development. The pyrazole moiety is a prominent scaffold found in a wide array of pharmaceuticals due to its diverse biological activities. The carboxylic acid functionality of this compound allows for further chemical modifications, such as amide bond formation, enabling the synthesis of a broad range of derivatives for structure-activity relationship (SAR) studies. For instance, pyrazole derivatives have shown potential as anti-inflammatory, anti-hyperglycemic, and antiviral agents. The controlled and efficient synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical sciences.
Chemical Principles and Mechanism
The hydrolysis of an ester to a carboxylic acid is a fundamental organic transformation that can be catalyzed by either acid or base.[1]
Base-Catalyzed Hydrolysis (Saponification):
This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[1][2] This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the desired carboxylic acid.[2]
Acid-Catalyzed Hydrolysis:
This is a reversible equilibrium process.[1][3] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as the leaving group, and the carboxylic acid is formed. To drive the equilibrium towards the product side, an excess of water is typically used.
Experimental Protocols
This section outlines detailed procedures for both base-catalyzed and acid-catalyzed hydrolysis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl (4-nitro-1H-pyrazol-1-yl)acetate | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade | Commercially Available |
| Sulfuric Acid (H₂SO₄), concentrated | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Deionized Water | High Purity | In-house |
3.2. Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is generally preferred due to its irreversible nature and typically higher yields.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: To the stirring solution, add a 2 M aqueous solution of sodium hydroxide (2.0 - 3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] For TLC, use a mobile phase of ethyl acetate/hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicate reaction completion. For HPLC, the disappearance of the starting material peak and the appearance of the product peak with a shorter retention time confirms the reaction's progress.
-
Workup - Acidification: Once the reaction is complete (typically 2-4 hours), cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure carboxylic acid.
3.3. Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, particularly if the starting material or product is sensitive to strong bases.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of water and a co-solvent like dioxane or acetic acid.
-
Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 10-20 mol%).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C).
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC as described in the base-catalyzed protocol.[4][5]
-
Workup - Cooling and Extraction: Once the reaction is complete (this may take several hours to overnight), allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization as described previously.
3.4. Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure of the product. The spectrum should show the disappearance of the ethyl group signals (a quartet and a triplet) from the starting material and the appearance of a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound. The melting point of this compound is reported to be in a specific range.[6]
Quantitative Data Summary
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Stoichiometry | ||
| Ethyl (4-nitro-1H-pyrazol-1-yl)acetate | 1.0 eq | 1.0 eq |
| Sodium Hydroxide | 2.0 - 3.0 eq | - |
| Sulfuric Acid | - | 0.1 - 0.2 eq |
| Reaction Conditions | ||
| Temperature | Room Temperature | 80 - 100 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 8 - 16 hours |
| Typical Yield | > 90% | 70 - 85% |
Experimental Workflow Diagram
Caption: Workflow for base- and acid-catalyzed hydrolysis.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, especially in the acid-catalyzed method, consider increasing the reaction time or the amount of acid catalyst. For the base-catalyzed reaction, ensure sufficient base is used to both catalyze the reaction and neutralize the product.
-
Low Yield: Low yields can result from incomplete extraction of the product. Ensure thorough extraction with an appropriate organic solvent. Emulsion formation during extraction can be broken by adding a small amount of brine.
-
Product Purification Issues: If the product is difficult to recrystallize, consider using a different solvent system or performing column chromatography for purification.
-
Side Reactions: The nitro group is generally stable under these conditions. However, prolonged heating at high temperatures in the presence of strong acid or base could potentially lead to degradation. It is crucial to monitor the reaction progress and avoid unnecessarily long reaction times.
Safety Precautions
-
Handling of Reagents: Both strong acids (HCl, H₂SO₄) and strong bases (NaOH) are highly corrosive and can cause severe burns.[7][8][9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9][10]
-
Exothermic Reactions: The neutralization of acids and bases is an exothermic process.[8] Always add reagents slowly and with adequate cooling, especially during the acidification step of the base-catalyzed workup.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds or acid/base fumes.[10]
-
Nitro Compounds: Nitro-containing organic compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Pursch, M. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]
-
Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. (n.d.). Scribd. [Link]
-
Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. (n.d.). Pro-Lehrsysteme. [Link]
-
HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (2017). National Institutes of Health (NIH). [Link]
-
Base hydrolysis of esters. (2022, March 11). YouTube. [Link]
-
21.6 Chemistry of Esters. (2023, September 20). OpenStax. [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. [Link]
-
Corrosives (Especially Acids and Bases). (n.d.). University of Alberta. [Link]
-
Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016, April 20). National University of Singapore. [Link]
Sources
- 1. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 2. youtube.com [youtube.com]
- 3. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6645-69-8 Cas No. | (4-Nitro-pyrazol-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
- 7. ehs.com [ehs.com]
- 8. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 9. alliancechemical.com [alliancechemical.com]
- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]
Application Note: A Practical Guide to the Synthesis of Pyrazole-1-Acetic Acid Derivatives
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile core in a vast array of pharmacologically active compounds.[2] Pyrazole derivatives are central to numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4][5] Notable examples include the COX-2 inhibitor Celecoxib (Celebrex) , the erectile dysfunction drug Sildenafil (Viagra) , and the cannabinoid receptor antagonist Rimonabant (Acomplia) .[3]
The introduction of an acetic acid moiety at the N-1 position of the pyrazole ring creates pyrazole-1-acetic acid derivatives, a class of compounds with significant therapeutic potential, particularly as anti-inflammatory and analgesic agents.[5][6] This guide provides a detailed, two-part experimental framework for the synthesis of these valuable derivatives, focusing on the robust Knorr pyrazole synthesis followed by a regioselective N-alkylation. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the critical scientific reasoning behind the chosen methodologies.
Overall Synthetic Workflow
The synthesis of pyrazole-1-acetic acid derivatives is efficiently achieved through a two-stage process. The first stage involves the construction of the core pyrazole heterocycle from acyclic precursors. The second stage is the functionalization of this core by attaching the acetic acid ester group to the N-1 nitrogen atom.
Caption: General two-stage workflow for synthesizing pyrazole-1-acetic acid esters.
Part 1: Synthesis of the Pyrazole Core via Knorr Cyclocondensation
The most fundamental and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1][7] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with a hydrazine derivative.[8][9]
Principle and Mechanism
The reaction proceeds through the initial formation of a hydrazone intermediate by the attack of a hydrazine nitrogen on one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The subsequent dehydration of the cyclic intermediate is the final, irreversible step that drives the reaction to completion, yielding the stable, aromatic pyrazole ring.[7][10][11] The use of a catalytic amount of acid, such as acetic acid, protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[11][12]
Caption: Mechanistic steps of the Knorr pyrazole synthesis.
Field-Proven Insights: Regioselectivity
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazole products can potentially form.[1][13] The outcome is dictated by the relative reactivity of the two carbonyl groups. Generally, the most nucleophilic nitrogen of the hydrazine will preferentially attack the most electrophilic (least sterically hindered) carbonyl carbon.[13] Careful selection of reaction conditions and starting materials is therefore essential to control the formation of the desired isomer.
Part 2: N-Alkylation to Form Pyrazole-1-Acetic Acid Esters
With the pyrazole core in hand, the next step is the introduction of the acetic acid ester side chain. This is accomplished via a nucleophilic substitution reaction, specifically the N-alkylation of the pyrazole nitrogen.
Principle and Mechanism
The N-H proton of a pyrazole is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a pyrazolate anion.[14] This anion is a potent nucleophile that readily attacks an electrophilic alkylating agent, such as ethyl bromoacetate, in a classic SN2 reaction.[15][16] The choice of a mild base like potassium carbonate is often preferred as it is inexpensive, easy to handle, and minimizes side reactions.
Caption: Workflow for the base-mediated N-alkylation of pyrazole.
Expert Insight: Controlling N-1 vs. N-2 Alkylation
For an unsymmetrical pyrazole, alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. The ratio of these products is highly dependent on the steric and electronic environment of the two nitrogen atoms.[17][18]
-
Steric Hindrance: Bulky substituents adjacent to a nitrogen atom will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.[18]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, thereby directing the alkylation.
To achieve high regioselectivity, reaction conditions can be optimized. For instance, using bulkier bases or solvents can sometimes enhance the steric differentiation between the two nitrogen positions.
Detailed Experimental Protocols
The following protocols describe the synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-1-acetate as a representative example.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol utilizes the Knorr cyclocondensation of acetylacetone with hydrazine.[11]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Hydrazine hydrate (~64%) | 50.06 | 3.0 mL | ~60 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 5.1 mL | 50 |
| Glacial Acetic Acid | 60.05 | 3 drops | (catalyst) |
| 1-Propanol | 60.10 | 15 mL | (solvent) |
| Deionized Water | 18.02 | 50 mL |
Step-by-Step Methodology
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydrazine hydrate (3.0 mL, ~60 mmol) and 1-propanol (15 mL).
-
Slowly add acetylacetone (5.1 mL, 50 mmol) to the stirred solution. The addition is exothermic; maintain a steady rate to control the temperature.
-
Add 3 drops of glacial acetic acid to catalyze the reaction.[11]
-
Heat the reaction mixture to reflux (approx. 100-110 °C) with stirring for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexanes). The starting material (acetylacetone) should be completely consumed.
-
Once complete, remove the flask from the heat source and allow it to cool slightly.
-
While still warm, slowly add deionized water (50 mL) to the reaction mixture with vigorous stirring. The product should precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the product under vacuum to yield 3,5-dimethylpyrazole as a white crystalline solid. (Expected yield: 85-95%).
Protocol 2: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-1-acetate
This protocol describes the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate.[16][19]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3,5-Dimethylpyrazole | 96.13 | 1.92 g | 20 |
| Ethyl bromoacetate | 167.00 | 2.4 mL | 22 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 |
| Acetonitrile (MeCN) | 41.05 | 40 mL | (solvent) |
Step-by-Step Methodology
-
To a 100 mL round-bottom flask, add 3,5-dimethylpyrazole (1.92 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and acetonitrile (40 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (2.4 mL, 22 mmol) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) with stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting pyrazole is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by silica gel column chromatography (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.
-
The final product, Ethyl 3,5-dimethyl-1H-pyrazole-1-acetate, is typically a colorless to pale yellow oil. (Expected yield: 75-85%).
Characterization and Data Analysis
Confirmation of the final product's structure and purity is essential. A combination of spectroscopic techniques should be employed.[20][21]
Illustrative Spectroscopic Data for Ethyl 3,5-dimethyl-1H-pyrazole-1-acetate
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~5.9 (s, 1H) | C4-H proton of the pyrazole ring. |
| δ ~4.8 (s, 2H) | N-CH₂ protons of the acetate group. Key signal confirming N-alkylation . | |
| δ ~4.2 (q, 2H) | -O-CH₂ protons of the ethyl ester. | |
| δ ~2.2 (s, 6H) | Two equivalent methyl groups at C3 and C5. | |
| δ ~1.2 (t, 3H) | -CH₃ protons of the ethyl ester. | |
| ¹³C NMR | δ ~168 | C=O of the ester. |
| δ ~148, ~140 | C3 and C5 carbons of the pyrazole ring. | |
| δ ~107 | C4 carbon of the pyrazole ring. | |
| δ ~62 | -O-CH₂ of the ethyl ester. | |
| δ ~50 | N-CH₂ of the acetate group. | |
| δ ~14, ~11 | Methyl carbons (pyrazole and ethyl ester). | |
| Mass Spec (EI) | m/z = 182 | Corresponds to the molecular ion [M]⁺. |
| IR (thin film) | ~1750 cm⁻¹ | Strong C=O stretch from the ester group. |
Trustworthiness Check: The most definitive evidence for successful N-alkylation is in the ¹H NMR spectrum. The disappearance of the broad N-H proton signal (typically >10 ppm) from the starting pyrazole and the appearance of a sharp singlet around 4.8 ppm for the N-CH₂ group confirms the desired transformation.[20][22]
Conclusion
The synthetic route detailed herein, combining the Knorr cyclocondensation with a subsequent base-mediated N-alkylation, represents a highly efficient and reliable strategy for accessing pyrazole-1-acetic acid derivatives. By understanding the underlying mechanisms and potential challenges, such as regioselectivity, researchers can effectively troubleshoot and adapt these protocols for a wide range of substituted analogs. The proven importance of this structural class in drug discovery underscores the value of mastering these fundamental synthetic techniques.[23]
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 623-648. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. (n.d.). Overall reaction of the pyrazole ring formation. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
PubMed. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
-
Gheldiu, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5023. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ResearchGate. (2025). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. [Link]
-
ResearchGate. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. [Link]
-
Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Antimicrobial Screening of (4-nitro-1H-pyrazol-1-yl)acetic acid
A Validated Guide for Determining Bacteriostatic and Bactericidal Efficacy
For inquiries, contact your Senior Application Scientist.
Abstract
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with therapeutic potential. Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting the initial in vitro antimicrobial screening of a specific novel compound, (4-nitro-1H-pyrazol-1-yl)acetic acid. We present detailed, step-by-step protocols for determining two critical parameters of antimicrobial efficacy: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The methodologies are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[4][5][6]
Scientific Rationale & Principle of Assays
The Promise of Pyrazole Derivatives
Pyrazole moieties are foundational structures in numerous pharmacologically active compounds.[2][7] Their unique electronic and structural properties allow for diverse functionalization, leading to a wide array of biological activities.[1] Specifically, the incorporation of a nitro group (-NO2) can enhance antimicrobial activity, a feature observed in several classes of therapeutic agents. The screening of novel pyrazole derivatives like this compound is a rational step in the search for new antimicrobial leads.[7]
Defining Antimicrobial Efficacy: MIC and MBC
To quantitatively assess a compound's antimicrobial potential, standardized assays are essential. The initial evaluation typically involves determining its bacteriostatic and bactericidal properties.[8]
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] It is the primary measure of bacteriostatic activity. The most common and reliable method for determining MIC is the broth microdilution assay.[9][10] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[10]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12] The MBC is determined as a subsequent step to the MIC test.[11] It differentiates between compounds that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal). A compound is generally considered bactericidal when the MBC is no more than four times the MIC.
Experimental Workflow Overview
The entire process, from compound preparation to final data analysis, follows a logical and sequential workflow. This ensures that each step builds upon a validated foundation, culminating in reliable and interpretable results.
Caption: General workflow for determining MIC and MBC of a novel compound.
Detailed Protocols
These protocols are based on the CLSI M07 guidelines, which describe the reference methods for broth dilution susceptibility tests for aerobic bacteria.[4][5][13][14]
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Solid Media: Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates
-
Bacterial Strains: ATCC quality control strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Control Antibiotics: Ciprofloxacin, Gentamicin, or Vancomycin (depending on test organism)
-
Equipment: 96-well flat-bottom microtiter plates (sterile), multichannel pipettes, incubator (35-37°C), spectrophotometer or turbidimeter, sterile pipette tips, sterile tubes.
Protocol 1: Broth Microdilution for MIC Determination
Causality: The goal of this protocol is to create a gradient of the test compound and expose a standardized number of bacteria to each concentration. Standardizing the inoculum is critical; too few bacteria could overestimate efficacy, while too many could underestimate it.
Step 1: Preparation of Test Compound Stock
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Create an intermediate dilution in CAMHB to minimize the final DMSO concentration in the assay. The final DMSO concentration should not exceed 1% v/v, as higher levels can inhibit bacterial growth.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
Step 3: Plate Setup and Serial Dilution
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10 after mixing.
-
Assay Controls (Critical for Validation):
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
Step 4: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (from Step 2.4) to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each test well is now 100 µL.
-
Cover the plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.
Step 5: Reading the MIC
-
After incubation, check the control wells. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.
-
Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10][11]
Protocol 2: Determination of MBC
Causality: This protocol determines if the inhibition observed in the MIC assay was due to cell death (bactericidal) or just growth arrest (bacteriostatic). By transferring the contents of the clear wells to fresh, antibiotic-free agar, we can see which concentrations prevented any cells from surviving.
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).[11][12]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, spot a 10-50 µL aliquot from each of these wells onto a fresh MHA or TSA plate. Also, plate an aliquot from the growth control well to confirm initial inoculum viability.
Step 2: Incubation and Reading the MBC
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][15] For practical purposes, this is often the lowest concentration spot with no more than 1-2 colonies.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.
Table 1: Example Summary of Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MBC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Positive | 0.5 - 256 | Vancomycin | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | 0.5 - 256 | Ciprofloxacin | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0.5 - 256 | Gentamicin | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation:
-
Bacteriostatic vs. Bactericidal: Calculate the MBC/MIC ratio. A ratio of ≤4 suggests bactericidal activity, while a ratio of >4 indicates bacteriostatic activity.
-
Spectrum of Activity: Activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) organisms would suggest a broad-spectrum compound. Lack of activity against one type may indicate a narrower spectrum.
-
Potency: Lower MIC and MBC values indicate higher potency. These values should be compared against the positive controls and published data for other novel compounds.
References
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. [Link]
-
Package contains : CLSI M07-Ed11 and CLSI M100-Ed31. ANSI Webstore. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health (NIH). [Link]
-
Determination of Minimum Bactericidal Concentration (MBC). Bio-protocol. [Link]
-
Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. MDPI. [Link]
-
EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health (NIH). [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
-
Antimicrobial activity-sensitivity testing of compounds (4a-f) and (5a-f). ResearchGate. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health (NIH). [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate. [Link]
Sources
- 1. Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microchemlab.com [microchemlab.com]
- 12. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. intertekinform.com [intertekinform.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols for Cytotoxicity Assays of (4-nitro-1H-pyrazol-1-yl)acetic acid on Cancer Cell Lines
Authored by: A Senior Application Scientist
Introduction: The Rationale for Cytotoxicity Profiling
The landscape of oncology drug discovery is continually evolving, with a significant focus on novel heterocyclic compounds. Among these, pyrazole derivatives have emerged as a promising class of molecules due to their diverse biological activities, including anti-tumor properties.[1][2][3][4] The specific compound, (4-nitro-1H-pyrazol-1-yl)acetic acid, integrates a pyrazole core with a nitro group, a functional moiety known to be involved in the mechanism of action of certain anticancer agents, potentially through mechanisms like bioreduction in hypoxic tumor environments or modulation of cellular redox states.[5][6]
Before any compound can advance in the drug development pipeline, a rigorous evaluation of its cytotoxic potential is paramount. This application note provides a comprehensive guide for researchers to assess the in vitro cytotoxicity of this compound. We will move beyond simple procedural lists to explain the causality behind the protocols, ensuring a robust and reproducible experimental design. The methodologies detailed herein are designed to be self-validating through the inclusion of appropriate controls, thereby ensuring the trustworthiness of the generated data.
Part 1: Foundational Principles of Cytotoxicity Assays
Choosing the right assay is critical and depends on the anticipated mechanism of cell death. Here, we focus on two gold-standard assays that measure different hallmarks of cytotoxicity: metabolic activity and membrane integrity.
1.1 The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic health, which serves as a proxy for cell viability.[7][8]
-
The "Why": The core principle rests on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[7] These enzymes are only active in metabolically functioning cells. They reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] Therefore, a decrease in the purple color formation following treatment with this compound indicates a reduction in cell viability.
1.2 The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes.[9][10]
-
The "Why": LDH is a stable cytosolic enzyme that is present in most cell types.[10][11] Under normal conditions, it remains within the intact cell. However, when the cell membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[9][10] The assay measures the enzymatic activity of this released LDH. The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[9][12] The intensity of the color is directly proportional to the amount of LDH released, and thus, to the extent of cell lysis.
Part 2: Experimental Design & Workflow
A well-planned experiment is the cornerstone of reliable results. The following workflow provides a logical progression from initial compound preparation to final data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Part 3: Detailed Protocols
These protocols are designed for a 96-well plate format, suitable for generating dose-response curves.
3.1 Cell Line Selection and Culture
The choice of cell line is crucial and should be relevant to the research question.[13][14] For broad-spectrum analysis, consider using cell lines from different cancer types, such as:
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
HeLa: Human cervical cancer
Cells should be in the logarithmic growth phase for all experiments to ensure uniformity and optimal metabolic activity.
3.2 Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[15] Ensure the compound is fully dissolved. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3.3 Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methodologies.[7][16][17]
Caption: Step-by-step workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in medium alone (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3.4 Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of detecting membrane integrity loss.[9][12]
Caption: Step-by-step workflow for the LDH assay.
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to also prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Part 4: Data Analysis and Interpretation
4.1 Calculating Percentage Viability / Cytotoxicity
-
For MTT Assay: The percentage of cell viability is calculated as: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
For LDH Assay: The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
4.2 Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency. It represents the concentration of the drug required to inhibit cell growth by 50%.[18][19]
-
Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentrations.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[20]
-
The IC50 value is the concentration at which the curve passes through the 50% response level.[20][21]
4.3 Hypothetical Data Presentation
The results should be summarized clearly. Below is an example of how to present the calculated IC50 values for this compound after a 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 25.6 ± 3.1 |
| MCF-7 | Breast Cancer | 42.1 ± 4.5 |
| MDA-MB-231 | Breast Cancer | 18.9 ± 2.7 |
| HeLa | Cervical Cancer | 33.4 ± 3.9 |
This data is for illustrative purposes only.
Conclusion
This guide provides a robust framework for assessing the cytotoxic effects of this compound. By understanding the principles behind the MTT and LDH assays and adhering to meticulously designed protocols that include essential controls, researchers can generate reliable and reproducible data. This foundational cytotoxic profile is a critical first step in evaluating the potential of novel pyrazole derivatives as future cancer therapeutics.
References
-
Lactate Concentration assay (LDH method) - Protocols.io. (2023). protocols.io. [Link]
-
Floyd, R. A., & Hensley, K. (2002). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry - Anti-Cancer Agents, 2(1), 1-13. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. [Link]
-
Mphahlele, M. J., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(12), 6273–6285. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Saeed, A., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(21), 7208. [Link]
-
Mphahlele, M. J., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(12), 6273-6285. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. (n.d.). Assay Genie. [Link]
-
Zięba, A., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postępy Higieny i Medycyny Doświadczalnej, 71, 200-208. [Link]
-
Li, Y., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1643. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
The Importance of IC50 Determination. (2022). Visikol. [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE. [Link]
-
Choudhari, A. S., et al. (2013). Nitric oxide for cancer therapy. Journal of Cancer Research and Therapeutics, 9(3), 341. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]
-
Scientists Neutralize Reactive Nitrogen Molecules to Enhance Cancer Immunotherapy. (2018). University of Notre Dame. [Link]
-
Reaction mechanisms of nitro compounds. (n.d.). ResearchGate. [Link]
-
Lopes, L. G., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 246-255. [Link]
-
Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. [Link]
-
Al-Zoubi, M. S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332. [Link]
Sources
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Importance of IC50 Determination | Visikol [visikol.com]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
- 21. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for a Senior Application Scientist
Title: Comprehensive Evaluation of the Anti-inflammatory Activity of Novel Nitropyrazole Compounds: In Vitro and In Vivo Methodologies
Abstract
This document provides a detailed guide for the comprehensive evaluation of the anti-inflammatory potential of novel nitropyrazole compounds. We present a suite of validated in vitro and in vivo assays designed to elucidate the mechanisms of action and assess the therapeutic efficacy of these compounds. The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the underlying scientific principles. This guide is intended to equip researchers in pharmacology and drug discovery with the necessary tools to rigorously screen and characterize new chemical entities targeting inflammatory pathways.
Introduction: The Rationale for Targeting Inflammation with Nitropyrazoles
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. Key mediators of the inflammatory cascade include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively. Additionally, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), along with signaling molecules like nitric oxide (NO), play crucial roles in amplifying and sustaining the inflammatory response.[1]
The activation of transcription factors, particularly nuclear factor-kappa B (NF-κB), is a pivotal event in the inflammatory process, orchestrating the expression of a multitude of pro-inflammatory genes.[2][3][4][5] Similarly, the mitogen-activated protein kinase (MAPK) signaling pathways are central to cellular responses to inflammatory stimuli.[6][7][8][9]
Nitropyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural features suggest potential interactions with key targets in the inflammatory cascade, making them attractive candidates for the development of novel anti-inflammatory therapeutics. This guide outlines a systematic approach to testing the anti-inflammatory activity of nitropyrazole compounds, from initial enzymatic and cell-based screening to in vivo proof-of-concept studies.
In Vitro Anti-inflammatory Assays
A tiered in vitro screening approach allows for the efficient identification and characterization of promising lead compounds. We will focus on assays that target key enzymatic drivers of inflammation and cellular models that recapitulate the inflammatory response.
Enzyme Inhibition Assays
Direct inhibition of pro-inflammatory enzymes is a common mechanism for anti-inflammatory drugs. The following assays are fundamental for initial screening.
Principle: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins at sites of inflammation.[10] This fluorometric assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a probe to a highly fluorescent product.[11] Inhibition of COX-2 by the test compound results in a decreased fluorescence signal.[11]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well opaque plate):
-
Add 10 µL of the 10X test compound, positive control, or vehicle (for enzyme control) to respective wells.[11]
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to each well.[13]
-
Add 10 µL of diluted COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[13]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[11][13]
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition relative to the enzyme control and calculate the IC50 value for the nitropyrazole compound.
-
Principle: 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[14] This fluorometric assay measures the activity of 5-LOX as it converts a substrate to a fluorescent product. A decrease in fluorescence indicates inhibition of the enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare LOX Assay Buffer, LOX Probe, and 5-LOX enzyme according to the kit protocol (e.g., BioVision, Sigma-Aldrich).[15]
-
Prepare a working solution of the nitropyrazole compound and a positive control (e.g., Zileuton) in an appropriate solvent.
-
-
Assay Procedure (96-well white plate):
-
Add 2 µL of the test compound, positive control, or solvent control to the wells.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL to each well.
-
Incubate at room temperature for 10 minutes.
-
Add 20 µL of LOX Substrate to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically at an excitation of 500 nm and an emission of 536 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to assess the anti-inflammatory effects of the compounds.
Principle: Macrophages, when activated by lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via inducible nitric oxide synthase (iNOS).[16][17][18][19] NO is a key inflammatory mediator. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16][20]
Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.[20]
-
-
Treatment:
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Data Presentation:
| Compound Concentration | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | |||
| LPS Control | |||
| Compound X (Low Conc.) | |||
| Compound X (Mid Conc.) | |||
| Compound X (High Conc.) | |||
| Positive Control |
Principle: Activated macrophages release pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2), which are central to the inflammatory response.[21] The levels of these mediators in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[22][23][24]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the NO production assay.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.[25][26][27][28]
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve for each analyte.
-
Calculate the concentration of each cytokine and PGE2 in the samples.
-
Determine the percentage of inhibition for each compound concentration.
-
Mechanistic Studies: Elucidating Signaling Pathways
To understand how nitropyrazole compounds exert their anti-inflammatory effects, it is crucial to investigate their impact on key signaling pathways.
NF-κB and MAPK Signaling Pathways
Principle: The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response.[2][3][4][5][6][7][8][9][29] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65, p38, ERK, JNK) to determine if the nitropyrazole compounds inhibit their activation.
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
In Vivo Anti-inflammatory Assay
In vivo models are essential for evaluating the therapeutic potential of lead compounds in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening acute anti-inflammatory activity.[30][31] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[30][31]
Protocol:
-
Animal Model:
-
Use male Wistar rats or Swiss albino mice.[32] Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group II: Nitropyrazole Compound (various doses).
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg).[30]
-
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[30][33]
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the increase in paw volume (Vt - V₀) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_control - V_treated) / V_control] x 100
-
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The methodologies outlined in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory properties of novel nitropyrazole compounds. By employing a combination of enzymatic, cell-based, and in vivo assays, researchers can effectively identify promising drug candidates and elucidate their mechanisms of action. This comprehensive approach is critical for advancing the development of new and effective anti-inflammatory therapies.
References
- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. PubMed Central.
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers.
- Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse.
- MAPK Signaling Links Autophagy and Inflammation - Bio-Techne.
- The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH.
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare.
- MAPK signaling in inflammation-associated cancer development - PMC - NIH.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
- NF-κB signaling in inflammation - MD Anderson Cancer Center.
- MAPK signaling pathway - Cusabio.
- 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
- NF-κB signaling in inflammation - PubMed - NIH.
- NF-κB Signaling.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Carrageenan induced Paw Edema Model - Creative Biolabs.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- DetectX® Prostaglandin E2 - Arbor Assays.
- Prostaglandin E2 (PGE2) ELISA IB09648 - IBL-America.
- Application Notes: 5-LOX-IN-6 in a 5-Lipoxygenase Enzyme Inhibition Assay - Benchchem.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH.
- Prostaglandin EIA (CS0200) - Bulletin - Sigma-Aldrich.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- HTRF Prostaglandin E2 Detection Kit, 500 Assay Points - Revvity.
- Prostaglandin E2 ELISA Kit - RayBiotech.
- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
- Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells - MDPI.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH.
- The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell - Jurnal Kedokteran Brawijaya.
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH.
- Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH.
- Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.... - ResearchGate.
- Chapter - Anti-inflammatory Activity Methods - Bentham Science.
- Performing a Quantitative ELISA Assay to Detect Human TNF-a | Thermo Fisher Scientific.
- IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv.
- Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH.
- ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... - ResearchGate.
- Lipoxygenase Activity Assay Kit - Sigma-Aldrich.
- Human IL-6 ELISA Kit - Sigma-Aldrich.
- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC.
Sources
- 1. Chapter - Anti-inflammatory Activity Methods | Bentham Science [mail.product-eurekaselect.itspk.com]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jkb.ub.ac.id [jkb.ub.ac.id]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arborassays.com [arborassays.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. revvity.com [revvity.com]
- 28. raybiotech.com [raybiotech.com]
- 29. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. ijpras.com [ijpras.com]
- 33. inotiv.com [inotiv.com]
- 34. researchgate.net [researchgate.net]
- 35. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: (4-Nitro-1H-pyrazol-1-yl)acetic Acid as a Versatile Scaffold for Drug Design
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of biological activities have rendered it a cornerstone in the development of numerous therapeutic agents.[3][4] The inherent stability of the pyrazole ring, coupled with its capacity to engage in various non-covalent interactions with biological targets, has led to its incorporation into a multitude of FDA-approved drugs for treating a wide array of diseases, including cancer and inflammatory conditions.[2] The (4-nitro-1H-pyrazol-1-yl)acetic acid scaffold, in particular, presents a unique and compelling starting point for the design of novel drug candidates. The presence of the nitro group at the C4 position offers a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. Furthermore, the acetic acid moiety at the N1 position provides a handle for derivatization, enabling the synthesis of amides, esters, and other functional groups to modulate physicochemical properties and target engagement. This guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this promising scaffold.
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through a straightforward two-step process, commencing with the readily available 4-nitropyrazole. The synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
This protocol details the N-alkylation of 4-nitropyrazole with ethyl bromoacetate.
Materials:
-
4-Nitropyrazole
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-nitropyrazole (1 equivalent) in DMF, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on ethyl bromoacetate.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating the reaction mixture increases the rate of the alkylation reaction.
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
pH meter or pH paper
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.[5][6][7]
-
After the hydrolysis is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Base Hydrolysis: Saponification using a strong base like NaOH is an effective method for the hydrolysis of esters.[5][6][7]
-
Acidification: The carboxylic acid is protonated and precipitates out of the aqueous solution upon acidification.
Application in Drug Design: Derivatization Strategies and Therapeutic Targets
The this compound scaffold offers multiple avenues for chemical modification to generate a library of diverse compounds for biological screening. The primary points of derivatization are the nitro group and the carboxylic acid moiety.
Caption: Derivatization strategies for the scaffold.
Targeting Cancer
Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[2][3][4] The this compound scaffold can be derivatized to target key cancer-related pathways.
-
Kinase Inhibition: The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[1] By modifying the substituents on the pyrazole ring, it is possible to achieve selectivity for specific kinases involved in cancer progression, such as EGFR, VEGFR, and CDKs.[3]
-
Apoptosis Induction: Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells.[4] The nitro group can be reduced to an amine, which can then be acylated or sulfonated to introduce moieties that promote apoptosis.
Proposed Derivatization for Anticancer Activity:
| R-Group Modification | Rationale | Potential Target |
| Amide formation at the acetic acid moiety | Introduce diverse functionalities to interact with the ATP-binding pocket of kinases. | Kinases (EGFR, VEGFR, etc.) |
| Reduction of the nitro group to an amine, followed by acylation | Introduce groups that can mimic protein-protein interactions or induce conformational changes in target proteins. | Apoptosis-related proteins |
| Suzuki or Stille coupling at a halogenated precursor | Introduce aryl or heteroaryl groups to enhance π-π stacking interactions with the target. | DNA, Kinases |
Targeting Inflammation
Pyrazole derivatives are also prominent in the development of anti-inflammatory agents, with celecoxib being a notable example.[8]
-
COX-2 Inhibition: The diarylheterocycle motif, which can be constructed from the pyrazole scaffold, is a key feature of many selective COX-2 inhibitors.
-
Cytokine Modulation: Some pyrazole derivatives have been found to modulate the production of pro-inflammatory cytokines.[9]
Proposed Derivatization for Anti-inflammatory Activity:
| R-Group Modification | Rationale | Potential Target |
| Amide formation at the acetic acid moiety with amino acids | Enhance solubility and introduce chiral centers for specific interactions. | COX-2 |
| Reduction of the nitro group and subsequent derivatization | Introduce hydrogen bond donors and acceptors to interact with the active site of inflammatory enzymes. | Cytokine receptors |
Protocols for Biological Evaluation
The following are generalized protocols for the initial in vitro screening of novel derivatives of this compound.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (for selectivity assessment, e.g., MCF-10A)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 4: In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)
This protocol evaluates the ability of the synthesized compounds to inhibit the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening assay kit (commercially available)
-
Synthesized compounds dissolved in DMSO
-
Celecoxib (as a positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compounds and a substrate (e.g., arachidonic acid).
-
The production of prostaglandin E2 (PGE2) is then measured, usually by ELISA or a colorimetric method.
-
Treat the enzyme with various concentrations of the synthesized compounds and celecoxib.
-
Measure the inhibition of PGE2 production and calculate the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the this compound scaffold is yet to be established, general trends from the broader pyrazole literature can guide initial design efforts.[10][11]
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for determining biological activity and selectivity.[1][12] For instance, in kinase inhibitors, specific substitutions can target the hinge region or other key pockets of the ATP-binding site.
-
The N1-Substituent: The acetic acid moiety at the N1 position can be converted into a variety of amides and esters. The properties of the group attached to the carbonyl, such as size, lipophilicity, and hydrogen bonding capacity, will significantly influence the compound's overall profile.[11]
-
The C4-Substituent: The nitro group at the C4 position is a strong electron-withdrawing group. Its reduction to an amine opens up a vast chemical space for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the electronic properties and steric bulk of the molecule.
Conclusion
The this compound scaffold represents a promising and versatile starting point for the design and development of novel therapeutic agents. Its straightforward synthesis and the presence of two distinct points for chemical modification provide a robust platform for generating diverse chemical libraries. By leveraging the extensive knowledge of pyrazole chemistry and its role in medicinal chemistry, researchers can rationally design and synthesize new drug candidates with potential applications in oncology, inflammation, and beyond. The protocols and strategies outlined in this guide offer a foundational framework for initiating such drug discovery programs.
References
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(1), 125-138. [Link]
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Stauffer, S. R., Katzenellenbogen, J. A., & Sun, J. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2011). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 16(8), 6657-6671. [Link]
-
Abdel-Aziz, A. A. M., El-Azab, A. S., El-Tahir, K. E. H., & Al-Obaid, A. M. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal Chemistry Research, 25(9), 1969-1980. [Link]
-
Lv, K., Wang, L., & Li, X. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5085. [Link]
-
Patel, R., Singh, A., & Shah, A. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a593-a598. [Link]
-
Arunkumar, S., Ilango, K., & Ramalakshmi, N. (2012). Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry, 2013, 1-6. [Link]
-
Kumar, A., Singh, P., & Kumar, A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]
-
Singh, R., & Kaur, H. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Al-Ghorbani, M., Chetan, C. N., Kumar, K. S. S., & Kumar, K. S. V. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(4), 525-531. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Kumar, A., & Singh, A. (2020). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-10. [Link]
-
LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
Kochetkov, N. K., & Khomutov, R. M. (1958). Esterification of pyrazole-3- and 4-carboxylic acids. Zhurnal Obshchei Khimii, 28, 2693-2697. [Link]
-
Baxendale, I. R., & Ley, S. V. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA. [Link]
-
Shinde, S. B., & Shingate, B. B. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal for Research in Applied Science and Engineering Technology, 7(5), 2392-2396. [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
OpenStax. (2023, September 20). 21.6 Chemistry of Esters. [Link]
-
Patel, H. M., & Patel, H. D. (2013). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 480-484. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4983. [Link]
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
Pals, J. A., Ang, J. K., Wagner, E. D., & Plewa, M. J. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology, 45(13), 5791-5797. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]
Sources
- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Derivatization of (4-nitro-1H-pyrazol-1-yl)acetic acid for biological studies
Application Note & Protocol
Topic: Derivatization of (4-nitro-1H-pyrazol-1-yl)acetic acid for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: Unlocking the Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with applications ranging from anti-inflammatory to anti-cancer and anti-obesity agents.[1][2][3][4] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of aromatic character, hydrogen bonding capabilities, and metabolic stability.[2][5] The compound this compound presents a particularly compelling starting point for a discovery program. The pyrazole core acts as a stable anchor, the nitro group serves as a potent electron-withdrawing group that can modulate biological activity, and the acetic acid moiety provides a versatile chemical handle for systematic structural modification.
This guide provides a comprehensive framework for the derivatization of this compound. We move beyond simple procedural lists to explain the strategic rationale behind key synthetic transformations and outline a logical cascade for subsequent biological evaluation. The objective is to empower researchers to generate a focused library of novel chemical entities and efficiently identify promising lead compounds.
Synthesis of the Core Scaffold: this compound
The initial and critical step is the reliable synthesis of the starting material. The most direct approach involves the N-alkylation of 4-nitropyrazole with an ethyl haloacetate, followed by saponification to yield the desired carboxylic acid. This two-step process is generally efficient and scalable.
Workflow for Starting Material Synthesis
Sources
Protocol for the Biological Evaluation of (4-nitro-1H-pyrazol-1-yl)acetic acid: A Guideline for Preliminary Screening
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a nitro group to the pyrazole scaffold has, in many instances, been shown to enhance or modulate these biological effects, making nitro-pyrazole derivatives a subject of significant interest in drug discovery.[4] This document provides a comprehensive set of protocols for the initial biological characterization of a novel compound, (4-nitro-1H-pyrazol-1-yl)acetic acid.
Given the well-documented activities of related chemical structures, this guide will focus on three primary areas of investigation: antimicrobial activity , cytotoxicity against cancer cell lines , and enzyme inhibition . The following protocols are designed to be robust and self-validating, providing a solid foundation for assessing the therapeutic potential of this compound.
Experimental Design & Workflow
The initial screening of this compound will proceed through a tiered approach, beginning with broad-spectrum antimicrobial and cytotoxicity assays. Positive "hits" from these initial screens can then be further investigated with more specific assays, such as determining the minimum inhibitory concentration (MIC) for microbial strains or exploring the mechanism of cell death in cancer cell lines. A representative enzyme inhibition assay is also included to probe the compound's potential as a modulator of specific protein targets.
Caption: A streamlined workflow for the initial biological evaluation of this compound.
Section 1: Antimicrobial Susceptibility Testing
The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyrazole derivatives have shown promise in this area.[3][4] The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a panel of clinically relevant microorganisms.[5][6][7]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of selected bacterial and fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Fungal strain: Candida albicans (ATCC 90028)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Microorganism Preparation:
-
For bacteria, inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
For fungi, prepare a suspension in RPMI-1640 to a 0.5 McFarland standard and dilute to a final inoculum of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of the appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
The final concentrations of the compound will typically range from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells with a known antimicrobial agent undergoing serial dilution.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
| Microorganism | Gram Stain/Type | Rationale for Selection |
| Staphylococcus aureus | Gram-positive | Representative of common Gram-positive pathogens. |
| Escherichia coli | Gram-negative | Representative of common Gram-negative pathogens. |
| Candida albicans | Fungal (Yeast) | A common opportunistic fungal pathogen. |
Section 2: In Vitro Cytotoxicity Screening
Evaluating the cytotoxic potential of a novel compound is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation by measuring the metabolic activity of cells.[8][9]
Protocol 2: MTT Assay for Cytotoxicity
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma)
-
Normal cell line: HEK293 (human embryonic kidney)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | A commonly used and well-characterized breast cancer cell line. |
| A549 | Lung Carcinoma | Representative of a prevalent and aggressive cancer type. |
| HEK293 | Normal Kidney | To assess the selectivity of the compound for cancer cells over non-cancerous cells. |
Section 3: Enzyme Inhibition Assay (Representative Example)
Many pyrazole-containing compounds are known to be enzyme inhibitors. For instance, Celecoxib, a well-known anti-inflammatory drug, is a selective cyclooxygenase-2 (COX-2) inhibitor. A preliminary enzyme inhibition assay can provide insights into the compound's mechanism of action.
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for the assay kit.
-
Plate Setup:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Wells: Add assay buffer, heme, the respective COX enzyme, and various concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add arachidonic acid and TMPD to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [ (Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity ] x 100 The IC50 value can be determined from a dose-response curve.
Caption: A simplified diagram showing the inhibition of the cyclooxygenase pathway.
Data Interpretation and Next Steps
The results from these initial assays will provide a preliminary biological profile of this compound.
-
Antimicrobial Activity: Significant MIC values against the tested strains would warrant further investigation against a broader panel of microbes, including resistant strains.
-
Cytotoxicity: Potent and selective cytotoxicity against cancer cell lines would be a strong indicator for further preclinical development, including mechanism of action studies (e.g., apoptosis, cell cycle analysis).
-
Enzyme Inhibition: Inhibition of a specific enzyme, such as COX, would guide further studies into the compound's potential as a targeted therapeutic.
These protocols provide a foundational framework for the initial biological characterization of this compound. The data generated will be crucial for making informed decisions about the future direction of research and development for this novel compound.
References
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved January 11, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 11, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 11, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 11, 2026, from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved January 11, 2026, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. Retrieved January 11, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 11, 2026, from [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Recently Reported Biological Activities of Pyrazole Compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study | Semantic Scholar [semanticscholar.org]
- 2. excli.de [excli.de]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (4-nitro-1H-pyrazol-1-yl)acetic acid
Introduction
(4-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound incorporating a nitroaromatic moiety, a structure of significant interest in pharmaceutical and agrochemical research due to the diverse biological activities associated with pyrazole derivatives.[1][2][3][4] Accurate and reliable quantification of this compound is paramount for quality control during synthesis, pharmacokinetic studies, and formulation development. This document provides a comprehensive guide to validated analytical methods for the determination of this compound in various sample matrices.
The methodologies presented herein are designed to be robust and transferable, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline for the validation of analytical procedures.[5][6][7][8][9] We will explore three distinct analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and throughput:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, ideal for trace-level analysis in complex matrices.
-
UV-Vis Spectrophotometry: A simple and rapid technique suitable for the analysis of bulk material or in simple formulations.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, with its polar carboxylic acid group and relatively non-polar nitro-substituted pyrazole ring, is well-suited for this technique. The method is developed based on established protocols for the analysis of nitroaromatic compounds.[10][11][12][13][14]
Workflow for HPLC-UV Method Development and Validation
Caption: Workflow for HPLC-UV analysis.
Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC system with a UV detector (e.g., Waters Alliance HPLC system with a 2487 Dual λ Absorbance detector or equivalent).[11]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Empower).[11]
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or ammonium formate.
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For a drug product, an extraction step may be necessary.
4. System Suitability Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
5. Calibration and Quantification Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999. The concentration of this compound in the sample is determined using the regression equation from the calibration curve.
6. Method Validation (as per ICH Q2(R1)) [5][6][7][8][9]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | r² ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioanalysis or impurity profiling, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer. The fragmentation of the parent ion to specific product ions provides a high degree of confidence in the identification and quantification of the analyte. The analysis of pyrazole derivatives by LC-MS has been previously reported.[1][15][16]
Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS analysis.
Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials
-
UHPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQD).[17]
-
C18 column suitable for UHPLC (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mass spectrometry data acquisition and processing software.
-
LC-MS grade solvents.
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar compound, if available (e.g., an isotopically labeled analog).
2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for rapid elution (e.g., 2-minute gradient) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | To be determined by direct infusion of the standard. For negative mode, likely [M-H]⁻ → product ions. |
3. Preparation of Solutions
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples.
4. Method Validation The validation parameters are similar to the HPLC-UV method, but with potentially lower limits of detection and quantification.
Method 3: Quantification by UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the quantification of this compound in bulk form or in simple formulations where excipients do not interfere with the absorbance of the analyte. The nitroaromatic chromophore is expected to have a strong absorbance in the UV region.[18][19][20][21]
Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Materials
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, pipettes.
-
Methanol or other suitable UV transparent solvent.
-
This compound reference standard.
2. Determination of λmax
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions (1-20 µg/mL): Prepare a series of dilutions from the stock solution using methanol.
4. Calibration and Quantification
-
Measure the absorbance of the working standard solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
5. Method Validation The validation should be performed according to ICH Q2(R1) guidelines, focusing on linearity, accuracy, precision, and specificity within the intended concentration range.[5][6][7][8][9]
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis. For routine quality control of the drug substance, the HPLC-UV method provides a good balance of performance and accessibility. For trace-level quantification in complex matrices, the LC-MS/MS method is superior. The UV-Vis spectrophotometric method offers a rapid and simple alternative for the analysis of bulk material. All methods should be properly validated to ensure they are suitable for their intended purpose.
References
- ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
EPA. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
-
EPA. (Date not available). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (Date not available). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ICH. Quality Guidelines. [Link]
-
PubMed. (Date not available). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
NIH. (Date not available). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
-
SpringerLink. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
DigitalCommons@UMaine. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]
-
IU Indianapolis ScholarWorks. (Date not available). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
ResearchGate. (Date not available). UV-vis absorption spectra of the reduction of various nitro compounds. [Link]
-
AWS. (Date not available). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]
-
SciELO South Africa. (Date not available). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]
- (Reference not available for this specific cit
-
Der Pharma Chemica. (Date not available). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
NIH. (Date not available). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]
-
NIH. (Date not available). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
- (Reference not available for this specific cit
-
NCBI Bookshelf. (Date not available). Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
-
ResearchGate. (Date not available). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
- (Reference not available for this specific cit
- (Reference not available for this specific cit
-
Analytical and Bioanalytical Chemistry Research. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. [Link]
Sources
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel pyrazolone derivatives | European Journal of Chemistry [eurjchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. waters.com [waters.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analchemres.org [analchemres.org]
- 18. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
A Validated Reversed-Phase HPLC Method for the Quantification of (4-nitro-1H-pyrazol-1-yl)acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (4-nitro-1H-pyrazol-1-yl)acetic acid. Due to the polar and acidic nature of the analyte, significant challenges exist in achieving adequate retention on conventional C18 stationary phases. This protocol overcomes these challenges by employing an acidified mobile phase to suppress the ionization of the analyte's carboxylic acid moiety, thereby enhancing its retention and ensuring a sharp, symmetrical peak shape. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control, stability testing, and quantitative analysis in research and drug development settings.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound incorporating a nitropyrazole core and a carboxylic acid functional group. Such structures are common building blocks in medicinal chemistry and materials science. The analytical challenge for this molecule in reversed-phase chromatography stems from its inherent chemical properties:
-
High Polarity: The combination of the nitro group, the pyrazole ring, and the carboxylic acid makes the molecule highly polar, leading to poor retention on non-polar stationary phases like C18.[1][2]
-
Acidic Nature: The carboxylic acid group (predicted pKa ≈ 3.33) will be ionized (negatively charged) at neutral pH.[3] Charged analytes are notoriously difficult to retain by hydrophobic interactions alone and often result in poor peak shape and unreliable quantification.[4]
The objective of this work was to develop a simple, isocratic RP-HPLC method that directly addresses these issues to provide a reliable and reproducible analytical solution.
Experimental Design & Rationale
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Column: A conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is sufficient, provided the mobile phase is correctly optimized. C18 columns are the most preferred for reversed-phase HPLC due to their excellent hydrophobic separation power.[5]
-
Data Acquisition: Chromatography data station software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
Chemicals and Reagents
-
This compound: Reference Standard (>98% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid (FA): HPLC grade (≥99%).
Chromatographic Conditions: A Mechanistic Approach
The selection of chromatographic parameters was driven by the physicochemical properties of the analyte.
-
The Causality of Mobile Phase Acidification: To achieve retention, the analyte must be in its more hydrophobic, neutral form. According to chromatographic theory, this is accomplished by adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[6] With a pKa of approximately 3.33, a mobile phase pH below 2.0 is required. The addition of 0.1% (v/v) formic acid to the aqueous portion of the mobile phase lowers the pH to approximately 2.7, effectively suppressing the ionization of the carboxylic acid and promoting its interaction with the C18 stationary phase.[4][6]
-
Selection of Detection Wavelength (λmax): The nitroaromatic structure of the analyte contains a strong chromophore, making UV detection highly suitable.[7][8] A PDA scan of the analyte standard revealed a significant absorption maximum at 265 nm . This wavelength provides high sensitivity for the analyte while minimizing potential interference from solvents or impurities that may absorb at lower UV wavelengths.[9]
The final optimized and validated conditions are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard, versatile reversed-phase column providing sufficient surface area for hydrophobic interactions.[5] |
| Mobile Phase | Isocratic: Acetonitrile / Water (0.1% Formic Acid) (35:65, v/v) | The 65% aqueous phase is necessary for eluting a polar compound, while the ACN provides the elution strength. Formic acid suppresses ionization of the analyte.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 265 nm | The wavelength of maximum absorbance for the nitro-pyrazole chromophore, ensuring high sensitivity.[7][8] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities, followed by a column wash. |
Detailed Protocols
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 650 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of formic acid and mix thoroughly.
-
Add 350 mL of acetonitrile.
-
Sonicate for 10-15 minutes to degas the solution.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.
Calibration Curve Standards (1.0 - 50.0 µg/mL):
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase, as outlined in the table below.
| Concentration (µg/mL) | Volume of Stock (100 µg/mL) | Final Volume (with Mobile Phase) |
| 50.0 | 5.0 mL | 10.0 mL |
| 25.0 | 2.5 mL | 10.0 mL |
| 10.0 | 1.0 mL | 10.0 mL |
| 5.0 | 0.5 mL | 10.0 mL |
| 1.0 | 0.1 mL | 10.0 mL |
Analytical Workflow
The overall process from sample preparation to final report is a systematic workflow designed to ensure data integrity and compliance with analytical standards.
Caption: End-to-end analytical workflow for HPLC quantification.
Method Validation & Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12] The results are summarized below.
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[13] A solution of 10 µg/mL was injected six consecutive times.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 7850 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
The results confirm the system's suitability for conducting the analysis.
Specificity
Specificity was demonstrated by injecting a blank (mobile phase) and observing no interfering peaks at the retention time of the this compound peak. The peak was also assessed for purity using a PDA detector, which confirmed no co-eluting impurities.
Linearity, Range, LOD, and LOQ
The method demonstrated excellent linearity over the concentration range of 1.0 to 50.0 µg/mL. The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 45872x + 1250 |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
Accuracy and Precision
Accuracy was determined by performing a recovery study at three concentration levels (80%, 100%, and 120% of a 10 µg/mL standard). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) at the same concentrations (n=6).
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| 8.0 µg/mL | 99.5% | 0.85% |
| 10.0 µg/mL | 101.2% | 0.52% |
| 12.0 µg/mL | 100.8% | 0.68% |
All accuracy and precision results fall well within the typical acceptance criteria (<102% recovery and <2% RSD), confirming the method is both accurate and precise.[13][14]
Conclusion
This application note presents a scientifically sound, robust, and validated isocratic RP-HPLC method for the quantification of this compound. By understanding the analyte's physicochemical properties and applying fundamental chromatographic principles—specifically, the suppression of ionization via mobile phase acidification—we have successfully overcome the challenge of retaining a polar acidic compound on a standard C18 column. The method is simple, rapid, and demonstrates excellent performance characteristics that meet ICH validation guidelines. It is therefore highly suitable for implementation in quality control laboratories for routine analysis, impurity profiling, and stability studies in the pharmaceutical and chemical industries.
References
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). Waters Corporation. Available at: [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Available at: [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. Available at: [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Available at: [Link]
-
Determination of organic nitro compounds using HPLC-UV-PAED. (n.d.). SPIE Digital Library. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. (4-NITRO-PYRAZOL-1-YL)-ACETIC ACID | 6645-69-8 [amp.chemicalbook.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. actascientific.com [actascientific.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Thin-Layer Chromatography (TLC) Analysis of Nitropyrazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the application of thin-layer chromatography (TLC) in monitoring the progress of nitropyrazole synthesis reactions. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and practically applicable in a research and development setting.
Introduction: The Critical Role of TLC in Nitropyrazole Synthesis
Nitropyrazoles are a significant class of heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and energetic materials.[1][2] The synthesis of these compounds often involves multi-step reactions where careful monitoring is crucial for optimizing yield, minimizing byproducts, and ensuring reaction completion.[1] Thin-layer chromatography (TLC) serves as a rapid, cost-effective, and highly sensitive analytical technique for the qualitative analysis of these reactions.[3][4][5] Its primary utility lies in its ability to quickly separate components in a reaction mixture, providing a visual assessment of the presence of starting materials, intermediates, and final products.[3]
The polarity of nitropyrazoles can vary significantly based on the number and position of nitro groups and other substituents on the pyrazole ring. This variation in polarity is the fundamental principle exploited by TLC for separation.
The Science Behind the Separation: Principles of TLC for Nitropyrazoles
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3][6][7]
-
Stationary Phase: For the analysis of nitropyrazoles, the most common stationary phase is silica gel (SiO₂), a highly polar adsorbent.[8][9][10] The polar nature of silica gel allows it to interact strongly with polar molecules through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.[3][6] The choice of the mobile phase is critical and directly influences the separation of the components in the reaction mixture.
The separation is governed by the polarity of the compounds being analyzed. More polar compounds will have a stronger affinity for the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[8][11][12] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[8][13]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines the TLC analysis for a representative nitration of a pyrazole to form a nitropyrazole.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)[14]
-
Developing chamber (beaker with a watch glass or a dedicated TLC tank)[6]
-
Capillary tubes for spotting[14]
-
Mobile phase solvents (e.g., hexane, ethyl acetate)
-
UV lamp (254 nm)[14]
-
Visualization reagents (e.g., potassium permanganate stain, iodine chamber)
-
Reaction mixture aliquots
-
Standard solutions of starting material and (if available) product
Protocol:
-
Plate Preparation:
-
Sample Spotting:
-
Prepare dilute solutions (approx. 1%) of your starting material, reaction mixture, and (if available) the purified product in a volatile solvent like ethyl acetate or dichloromethane.[5]
-
-
Developing the Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on the TLC plate.[5][6]
-
To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper.[6][14]
-
Carefully place the spotted TLC plate into the chamber and cover it.[6][17]
-
Allow the solvent to ascend the plate by capillary action.[6] Remove the plate when the solvent front is about 1 cm from the top.[6]
-
Immediately mark the solvent front with a pencil.[6]
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.[14]
-
UV Visualization: View the plate under a UV lamp at 254 nm.[14] Many aromatic compounds, including nitropyrazoles, are UV-active and will appear as dark spots against the fluorescent background of the plate.[14][18] Circle the spots with a pencil.
-
Chemical Staining: If spots are not clearly visible under UV, chemical visualization methods can be employed.
-
Potassium Permanganate (KMnO₄) Stain: This stain is a good general-purpose reagent for compounds that can be oxidized.[19] Spots will appear as yellow to brown against a purple background.[14]
-
Iodine Chamber: Placing the plate in a chamber with a few crystals of iodine is another common method.[3][18] Iodine vapor will adsorb onto the organic compounds, making them visible as brown spots.[18]
-
Specific Stains for Nitro Groups: For more specific visualization, a solution of stannous chloride (SnCl₂) can be used to reduce the nitro group to an amine, which can then be derivatized to form a colored compound.[20]
-
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15]
-
-
An ideal Rf value for the product is typically between 0.2 and 0.8 for good separation.[21]
-
By comparing the Rf values of the spots in the reaction mixture lane to the starting material and product standards, you can monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding.
-
Causality Behind Experimental Choices: Optimizing Your TLC Analysis
The success of a TLC analysis hinges on the careful selection of experimental parameters.
Choosing the Right Mobile Phase:
The polarity of the mobile phase is the most critical factor in achieving good separation.[21] For nitropyrazoles, which are often polar compounds, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[8][21]
-
Too Polar Mobile Phase: If the eluent is too polar, all components will travel up the plate with the solvent front, resulting in high Rf values and poor separation.[21]
-
Too Non-Polar Mobile Phase: If the eluent is not polar enough, the compounds will remain adsorbed to the silica gel at the baseline, leading to low Rf values and no separation.[21]
A systematic approach to optimizing the mobile phase involves starting with a common mixture, such as 1:1 hexane:ethyl acetate, and then adjusting the ratio based on the initial results.[13] If spots are too high, decrease the polarity by increasing the proportion of the non-polar solvent.[21] If spots are too low, increase the polarity by adding more of the polar solvent.[21] For very polar nitropyrazoles, adding a small amount of methanol to the mobile phase can improve results.[13]
Visualization Techniques: Making the Invisible Visible:
Since most nitropyrazoles are colorless, visualization techniques are essential.[20]
-
UV Light (254 nm): This is a non-destructive method and should always be the first choice.[14] The presence of the aromatic pyrazole ring and the nitro group often imparts UV activity.[14]
-
Chemical Stains: When UV visualization is insufficient, chemical stains provide an alternative. The choice of stain depends on the functional groups present in the molecules. Potassium permanganate is a good general oxidizing stain, while iodine is useful for a broad range of organic compounds.[18][19] For specific confirmation of nitro compounds, reduction followed by derivatization is a highly sensitive method.[20]
Data Interpretation and Troubleshooting
A properly executed TLC plate provides a wealth of information about the reaction.
| Observation | Interpretation | Action |
| Starting material spot is still intense, product spot is faint or absent. | The reaction has not proceeded significantly. | Continue the reaction and monitor at later time points. |
| Starting material spot is faint, product spot is intense. | The reaction is nearing completion. | Consider stopping the reaction. |
| Multiple spots are visible between the starting material and product. | Intermediates or byproducts are being formed. | This information can be used to optimize reaction conditions (e.g., temperature, reaction time). |
| Spots are streaked rather than circular. | The sample may be too concentrated, or the compound is strongly acidic or basic.[13] | Dilute the sample. For acidic compounds, add a few drops of acetic acid to the mobile phase; for basic compounds, add triethylamine.[13] |
| Rf values are consistently too high or too low. | The mobile phase polarity is not optimal. | Adjust the solvent ratio as described in the mobile phase selection section.[21] |
Visualizing the Process
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the TLC analysis of a nitropyrazole reaction.
Logical Relationships in TLC
Caption: The interplay of compound and mobile phase polarity determines the final Rf value in TLC.
References
- Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
- Alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
- (n.d.). TLC Visualization Methods.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- EPFL. (n.d.). TLC Visualization Reagents.
- (n.d.). Thin Layer Chromatography.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- (n.d.). Thin Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- ResearchGate. (2025, August 10). Review on synthesis of nitropyrazoles.
- Semantic Scholar. (2004). Synthesis of 3-Nitropyrazole.
- StudySmarter. (2022, June 23). Thin Layer Chromatography Practical: Methods & Uses.
- ResearchGate. (2025, August 6). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles.
- (n.d.). Thin Layer Chromatography.
- PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- (2020, March). Thin Layer Chromatography.
- (n.d.). Thin Layer Chromatography.
- (n.d.). Thin Layer Chromatography.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
- Research and Reviews. (2022, July 12). Analytical Procedure of Thin Layer Chromatography Technique.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rroij.com [rroij.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Home Page [chem.ualberta.ca]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. m.youtube.com [m.youtube.com]
- 17. iitg.ac.in [iitg.ac.in]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 22. Chromatography [chem.rochester.edu]
Application Notes & Protocols for (4-nitro-1H-pyrazol-1-yl)acetic acid in Agricultural Research
Document ID: AN-NPAA-AGCHEM-2026-01
Abstract
(4-nitro-1H-pyrazol-1-yl)acetic acid is a novel heterocyclic compound for which agricultural applications have not been extensively documented. However, its structural components—a pyrazole core, a nitro functional group, and an acetic acid moiety—suggest significant potential for biological activity relevant to crop protection and management. The pyrazole ring is a well-established scaffold in a multitude of commercial pesticides and pharmaceuticals.[1][2][3] This application note provides a hypothesis-driven framework for investigating the potential of this compound as a candidate herbicide, fungicide, or plant growth regulator. Detailed, field-proven screening protocols are provided to enable researchers to systematically evaluate its efficacy and mode of action.
Scientific Rationale & Hypothesized Applications
The bioactivity of a molecule is intrinsically linked to its structure. An analysis of this compound reveals three key functional domains that inform our hypotheses for its potential agricultural applications.
1.1 The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This structure is a cornerstone of modern agrochemical design due to its metabolic stability and its ability to be readily functionalized, allowing for the fine-tuning of biological activity.[1][4] Pyrazole derivatives are widely commercialized as:
-
Herbicides: Targeting various enzymatic pathways in weeds.
-
Fungicides: Such as pyraclostrobin, which is a potent inhibitor of mitochondrial respiration in fungi.[2]
-
Insecticides & Acaricides: Exhibiting neurotoxic effects on pests.[1][5]
The presence of this core in this compound is the primary justification for its investigation as a potential agrochemical.
1.2 The Nitro Group: An Electrophilic Modulator
The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the pyrazole ring is expected to significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[6][7] In the context of energetic materials, nitropyrazoles are known for their high density and thermal stability, properties which, in a biological context, can translate to enhanced reactivity and specific interactions with cellular components.[6]
1.3 The Acetic Acid Moiety: A Carrier for Systemic Activity
The acetic acid side chain (-CH₂COOH) introduces a carboxylic acid function, which can dramatically influence the molecule's solubility and transport properties within a plant. This suggests two primary hypotheses:
-
Hypothesis A: Auxin Mimicry & Herbicidal Activity: Many synthetic auxin herbicides, such as 2,4-D and picloram, feature a carboxylic acid group. These compounds overload the plant's natural auxin signaling pathways, leading to uncontrolled growth and eventual death. The acetic acid moiety of our target compound could potentially mimic natural auxins, making it a candidate for a novel synthetic auxin herbicide.[8][9]
-
Hypothesis B: Contact Herbicidal Activity: Acetic acid itself is known to have non-selective, post-emergence herbicidal properties.[10][11] It acts by destroying cell membranes, leading to rapid desiccation of plant tissue.[11][12] The this compound molecule could function as a more potent contact herbicide, where the pyrazole core enhances cell penetration or secondary metabolic disruption.
Based on this structural deconstruction, we propose three primary avenues for investigation, summarized in the table below.
| Hypothesized Application | Structural Rationale | Proposed Mode of Action |
| Post-Emergence Herbicide | Acetic acid moiety, Nitropyrazole core | Contact-based cell membrane disruption or Systemic auxin mimicry |
| Fungicide | Pyrazole core | Inhibition of key fungal metabolic enzymes (e.g., succinate dehydrogenase) |
| Plant Growth Regulator | Acetic acid moiety, Pyrazole core | Modulation of plant hormone signaling pathways (e.g., ethylene response)[13] |
Experimental Screening Protocols
The following protocols are designed as robust, self-validating systems for the initial screening of this compound.
2.1 Protocol 1: Post-Emergence Herbicidal Efficacy Screening
This protocol aims to determine if the compound exhibits herbicidal activity on representative broadleaf and grass weed species.
2.1.1 Materials & Reagents
-
This compound (CAS: 6645-69-8)[14][]
-
Acetone (Reagent Grade)
-
Tween® 20 (as a surfactant)
-
Deionized Water
-
Test Species: Amaranthus retroflexus (Redroot Pigweed - broadleaf) and Setaria viridis (Green Foxtail - grass)
-
Positive Control: Glyphosate solution (commercial formulation)
-
Negative Control: Surfactant solution (0.1% Tween® 20 in deionized water)
-
Pressurized spray chamber
2.1.2 Step-by-Step Methodology
-
Plant Propagation: Grow test species in 4-inch pots containing standard potting mix until they reach the 3-4 leaf stage.
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound by dissolving 100 mg of the compound in 10 mL of acetone.
-
Working Solution Preparation: Prepare a series of dilutions (e.g., 5000, 2500, 1000, 500, 100 ppm) in deionized water. For each dilution, add Tween® 20 to a final concentration of 0.1% (v/v) to ensure proper leaf wetting.
-
Application: Place the pots in a pressurized spray chamber. Apply the test solutions, positive control, and negative control at a consistent volume, ensuring thorough coverage of the foliage. Use a minimum of 5 replicates per treatment.
-
Incubation: Transfer the treated plants to a growth chamber with controlled temperature (25°C), humidity (60%), and a 16:8 hour light:dark cycle.
-
Assessment: Evaluate the plants at 3, 7, and 14 days after treatment (DAT). Use a visual rating scale (0-100%) for phytotoxicity, where 0% is no effect and 100% is complete plant death.
-
Data Analysis: Calculate the mean phytotoxicity and standard deviation for each treatment. Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) using probit analysis.
Workflow for Herbicidal Screening
Caption: Workflow for post-emergence herbicidal screening.
2.2 Protocol 2: In Vitro Fungicidal Activity Assay
This protocol assesses the compound's ability to inhibit the growth of a common plant pathogenic fungus.
2.2.1 Materials & Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Test Species: Fusarium oxysporum
-
Positive Control: Tebuconazole
-
Negative Control: DMSO
-
Sterile petri dishes (90 mm)
2.2.2 Step-by-Step Methodology
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool to approximately 50-55°C in a water bath.
-
Compound Incorporation: Prepare a 10,000 ppm stock solution of the test compound in DMSO. Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10, 1 ppm). Also prepare positive and negative control plates.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing F. oxysporum culture in the center of each plate.
-
Incubation: Seal the plates with parafilm and incubate at 28°C in the dark.
-
Assessment: Measure the radial growth of the fungal colony daily until the fungus on the negative control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC₅₀ (effective concentration to inhibit 50% of growth).
Logical Flow for Fungicidal Assay
Caption: Sequential steps for in vitro fungicidal screening.
Anticipated Results & Interpretation
Herbicidal Screening:
-
High phytotoxicity at low concentrations (>80% at ≤500 ppm): Indicates strong herbicidal potential. Rapid wilting (within 3 DAT) suggests a contact mode of action, similar to acetic acid.[11] Slower, systemic symptoms like twisting (epinasty) and chlorosis (after 7-14 DAT) would support the auxin mimic hypothesis.
-
Differential Activity: Higher activity on broadleaf weeds (A. retroflexus) compared to grasses (S. viridis) is common for auxin mimic herbicides.[9] Contact herbicides are often non-selective.[10]
Fungicidal Screening:
-
Low EC₅₀ value: A low EC₅₀ value against F. oxysporum would confirm fungicidal activity and warrant further testing against a broader panel of plant pathogens. The pyrazole scaffold is known to be effective against a wide range of fungi.[2]
Conclusion
While direct agricultural applications of this compound are not yet established in scientific literature, its chemical structure provides a compelling, rational basis for its investigation as a novel agrochemical. The well-documented bioactivity of the pyrazole core, combined with the unique properties conferred by the nitro and acetic acid functional groups, makes it a promising candidate for development.[1][3][4] The protocols detailed herein offer a standardized and effective starting point for researchers to unlock the potential of this molecule in the critical field of agricultural research.
References
- Review: biologically active pyrazole deriv
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Source of the content is not specified.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Source of the content is not specified.
- (4-Nitro-pyrazol-1-yl)-acetic acid.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Source of the content is not specified.
- Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC - NIH.
- CAS 6645-69-8 this compound. BOC Sciences.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- (Pyrazol-4-yl)aceticyl)
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- (PDF) Nitropyrazoles (review).
- Mode of Action of Plant N
- Vinegar: An Alternative to Glyphos
- (PDF) Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy.
- Organic weed control with vinegar: Applic
- Vinegar as a burn-down herbicide: Acetic acid concentrations, applic
- Impact of acetic acid concentration, application volume, and adjuvants on weed control efficacy. USDA ARS.
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. royal-chem.com [royal-chem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vinegar: An Alternative to Glyphosate? | University of Maryland Extension [extension.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6645-69-8 Cas No. | (4-Nitro-pyrazol-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
The Strategic Utility of (4-nitro-1H-pyrazol-1-yl)acetic acid in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Drug Discovery and Beyond
In the landscape of contemporary organic synthesis, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent chemical properties, including its aromaticity and the presence of two nitrogen atoms, allow for diverse functionalization and interaction with biological targets. Within this important class of heterocyles, (4-nitro-1H-pyrazol-1-yl)acetic acid emerges as a particularly valuable intermediate. The presence of the carboxylic acid handle allows for straightforward amide bond formation, a cornerstone of medicinal chemistry, while the nitro group offers a versatile point for further chemical modification, such as reduction to an amine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a strategic building block in the synthesis of complex organic molecules.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| CAS Number | 6645-69-8 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 152-156 °C |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process commencing with the N-alkylation of 4-nitropyrazole with an appropriate ethyl haloacetate, followed by the hydrolysis of the resulting ester. This strategy provides a reliable and scalable route to the desired carboxylic acid.
Workflow for the Synthesis of this compound
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
I. Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: N-alkylation of 4-nitropyrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.
Issue 1: Low Yield of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (N-Alkylation Step)
Question: I am experiencing a low yield during the N-alkylation of 4-nitropyrazole with ethyl bromoacetate or iodoacetate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N-alkylation of pyrazoles are a common challenge. The primary reasons often revolve around reaction conditions, the choice of base, and the potential for side reactions. Let's break down the troubleshooting process:
-
Cause A: Incomplete Deprotonation of 4-Nitropyrazole. The acidity of the N-H proton in pyrazole is crucial for this reaction. While 4-nitropyrazole is more acidic than unsubstituted pyrazole due to the electron-withdrawing nitro group, incomplete deprotonation can still occur if the base is not strong enough or used in insufficient amounts.
-
Solution:
-
Stronger Base: Consider using a stronger base than potassium carbonate (K₂CO₃), such as sodium hydride (NaH). NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.[1][2]
-
Anhydrous Conditions: When using NaH, ensure your solvent (e.g., DMF or THF) is strictly anhydrous. Any moisture will quench the hydride, reducing its effectiveness.
-
Stoichiometry: Use at least a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation.
-
-
-
Cause B: Formation of the N2-Alkylated Isomer. Pyrazoles have two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to a mixture of regioisomers. The desired product is the N1-alkylated isomer. The ratio of these isomers can be influenced by steric hindrance and the reaction conditions.
-
Solution:
-
Steric Hindrance: The nitro group at the 4-position does not sterically hinder either nitrogen significantly. However, the choice of solvent can influence the regioselectivity. Less polar solvents may favor the formation of the thermodynamically more stable N1 isomer.
-
Reaction Temperature: Running the reaction at a lower temperature may improve selectivity, although it could also slow down the reaction rate. Experiment with a temperature range of 0 °C to room temperature.
-
-
-
Cause C: Side Reactions of the Alkylating Agent. Ethyl bromoacetate and iodoacetate are susceptible to hydrolysis or other side reactions, especially in the presence of a base and nucleophilic solvents.
-
Solution:
-
Order of Addition: Add the ethyl haloacetate to the solution of the deprotonated 4-nitropyrazole. This ensures the pyrazole anion is readily available to react, minimizing the time the alkylating agent is exposed to the basic conditions alone.
-
Fresh Reagents: Use freshly opened or properly stored ethyl haloacetate to avoid using partially hydrolyzed starting material.
-
-
Issue 2: Incomplete Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Question: My hydrolysis of the ethyl ester to the final carboxylic acid is not going to completion, or I am seeing degradation of my product. How can I optimize this step?
Answer:
Incomplete hydrolysis or product degradation are common issues in the saponification of esters, particularly with sensitive functional groups like the nitro group.
-
Cause A: Insufficient Hydrolysis Conditions. The hydrolysis of the ester requires a strong nucleophile (hydroxide) and sufficient time and temperature to proceed to completion.
-
Solution:
-
Base and Solvent: Use a suitable base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol to ensure solubility of the starting material.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting ester spot will indicate the completion of the reaction.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can accelerate the hydrolysis. However, be cautious as higher temperatures can promote side reactions.
-
-
-
Cause B: Degradation of the Nitro Group. Aromatic nitro compounds can be sensitive to strongly basic conditions, potentially leading to side reactions and a decrease in yield.
-
Solution:
-
Milder Base: Lithium hydroxide is often a milder choice than sodium or potassium hydroxide and can lead to cleaner reactions.
-
Controlled Temperature: Avoid excessive heat. Room temperature hydrolysis, although slower, might be necessary if you observe significant degradation at elevated temperatures.
-
Careful Work-up: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) at a low temperature (ice bath) to protonate the carboxylate and precipitate the product. Adding the acid too quickly can cause a significant exotherm and potential degradation.
-
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble purifying this compound. What are the best methods for purification?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, or the isomeric N2-alkylated acid.
-
Method 1: Recrystallization. This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: The key is to find a suitable solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include water, ethanol, methanol, acetic acid, or mixtures of these.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Method 2: Acid-Base Extraction. This technique can be used to separate the acidic product from neutral or basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and extract it into the aqueous layer. The neutral impurities will remain in the organic layer. Separate the aqueous layer and then re-acidify it with a dilute acid to precipitate the pure product. Filter and dry the solid.
-
-
Method 3: Column Chromatography. While less common for the final acid due to potential streaking on silica gel, it can be very effective for purifying the intermediate ester.
-
Stationary Phase: Use silica gel for normal-phase chromatography.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point for eluting the ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct synthesis involves a two-step process:
-
N-Alkylation: 4-nitropyrazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl iodoacetate) in the presence of a base to form ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidic workup, to yield the final product, this compound.
Q2: Are there alternative synthetic routes?
A2: Yes, while the N-alkylation of 4-nitropyrazole is the most direct approach, other methods for synthesizing N-alkyl pyrazoles exist. These include Mitsunobu reactions and transition metal-catalyzed reactions, though they are often more complex and may not be necessary for this specific target molecule.[4] Another approach could involve the synthesis of the pyrazole ring from acyclic precursors that already contain the acetic acid moiety, but this is generally a more convoluted strategy.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the product. Key signals to look for in ¹H NMR are the methylene protons of the acetic acid group and the protons on the pyrazole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[5]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of your final compound and can also be used to track the progress of your reaction.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards for this synthesis include:
-
Sodium Hydride (if used): This is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water.
-
Ethyl Bromoacetate/Iodoacetate: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Solvents: DMF and other organic solvents are flammable and have associated health risks. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
III. Experimental Protocols and Data
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
Step 2: Synthesis of this compound
-
Dissolve ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).
Data Summary Table
| Parameter | N-Alkylation of 4-Nitropyrazole | Hydrolysis of Ethyl Ester |
| Key Reagents | 4-Nitropyrazole, Ethyl Bromoacetate, NaH | Ethyl (4-nitro-1H-pyrazol-1-yl)acetate, LiOH |
| Solvent | Anhydrous DMF or THF | THF/Water |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C |
| Typical Reaction Time | 12-16 hours | 4-6 hours |
| Purification Method | Column Chromatography | Recrystallization or Acid-Base Extraction |
| Reported Yields | Variable (50-80% is considered good) | Generally high (>90%) |
IV. Visualized Workflows and Mechanisms
Reaction Scheme
Caption: Overall synthetic route for this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
V. References
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Bégué, D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-123. [Link]
-
El-Sayed, N. N. E., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4983. [Link]
-
Rai, R., et al. (2014). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850. [Link]
-
Patel, H. R., et al. (2013). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research, 4(10), 3939-3944. [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
Rogoza, A. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(23), 8235. [Link]
-
Daidone, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals, 15(12), 1549. [Link]
-
Manera, C., et al. (1993). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco, 48(2), 205-218. [Link]
-
Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Singh, K., & Phougat, H. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. International Journal of Science and Research (IJSR), 13(5), 1-10. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. spectrabase.com [spectrabase.com]
Challenges in the N-alkylation of 4-nitropyrazole and solutions
Technical Support Center: N-Alkylation of 4-Nitropyrazole
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for the N-alkylation of 4-nitropyrazole, a common yet challenging transformation in medicinal chemistry and materials science. The strong electron-withdrawing nature of the C4-nitro group significantly alters the reactivity of the pyrazole core, presenting unique challenges, primarily in controlling regioselectivity.
This resource combines established chemical principles with field-proven protocols to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Regioselectivity Challenges
Q1: I performed an N-alkylation on 4-nitropyrazole and obtained a mixture of two isomers. Why did this happen and how can I identify them?
A: (Root Cause Analysis) This is the most common challenge in the N-alkylation of unsymmetrically substituted pyrazoles. The formation of two regioisomers occurs because there are two reactive nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] Deprotonation of the N-H proton generates a pyrazolate anion where the negative charge is delocalized across both nitrogens, making both available for nucleophilic attack on your alkylating agent.[1]
The strong electron-withdrawing nitro group at the C4 position makes the N-H proton significantly more acidic than in unsubstituted pyrazole, but it doesn't create a strong electronic bias between N1 and N2. Therefore, without specific directing factors, you will often get a mixture of the 1-alkyl-4-nitropyrazole (N1 alkylation) and 1-alkyl-5-nitropyrazole (N2 alkylation) isomers.
Identification:
-
NMR Spectroscopy: The most reliable method. The chemical shifts of the pyrazole ring protons (at C3 and C5) will be different for each isomer. 2D NMR techniques like HMBC and NOESY can definitively establish connectivity and spatial relationships.
-
Chromatography: The two isomers will likely have different polarities, allowing for separation by column chromatography and tentative identification based on elution order, though this is not absolute.
-
X-ray Crystallography: If you can obtain a suitable crystal of one or both isomers, this provides unambiguous structural confirmation.[3]
Q2: How can I selectively synthesize the 1-alkyl-4-nitropyrazole isomer (N1-alkylation)?
A: (Solution & Protocols) Achieving high selectivity for the N1 position typically relies on exploiting steric hindrance. The N1 position is generally less sterically crowded than the N2 position (which is flanked by the C5 proton/substituent).
Strategy 1: Use of Sterically Bulky Alkylating Agents This is a highly effective method. By using a large, sterically demanding alkylating agent, the electrophile will preferentially attack the more accessible N1 nitrogen. A recent study demonstrated excellent N1-selectivity using bulky α-halomethylsilanes as masked methylating agents, achieving >99:1 selectivity in some cases.[4]
Strategy 2: Classic Base/Solvent Conditions The choice of base and solvent can influence the regiochemical outcome.[1] For many pyrazole systems, a combination of a potassium base (like K₂CO₃) and a polar aprotic solvent (like DMSO or DMF) favors N1 alkylation. The larger potassium cation is thought to associate less tightly with the pyrazolate, leaving the sterically less hindered nitrogen more available for reaction.[1]
-
Protocol: General N1-Alkylation using K₂CO₃/DMF
-
To a solution of 4-nitropyrazole (1.0 eq.) in anhydrous DMF, add finely powdered anhydrous K₂CO₃ (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
Strategy 3: Mitsunobu Reaction For alkylating with primary or secondary alcohols, the Mitsunobu reaction is an excellent choice that often shows high selectivity for the N1 position of pyrazoles.[5][6] This reaction proceeds under mild, neutral conditions.[7]
-
Protocol: N1-Alkylation via Mitsunobu Reaction [5]
-
Dissolve 4-nitropyrazole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
-
Reaction Conditions & Low Yield Issues
Q3: My N-alkylation reaction is sluggish or gives a very low yield. What are the common causes and how can I fix it?
A: (Troubleshooting Workflow) Low yield can stem from several factors, from the choice of reagents to the reaction setup. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Detailed Analysis:
-
Base and Acidity: The 4-nitro group makes the pyrazole N-H quite acidic. While strong bases like NaH are effective, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient and can prevent side reactions.[8] Crucially, the base and solvent must be anhydrous, as water will quench the pyrazolate anion.
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the order: R-I > R-OTs > R-Br > R-Cl. If you are using an alkyl chloride and getting low reactivity, consider converting it to the corresponding bromide or iodide.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally best as they effectively solvate the cation of the base without interfering with the nucleophile.
-
Alternative Methods: If standard SN2 conditions fail, especially with challenging substrates, consider alternative methodologies.
Q4: Are there milder or more efficient methods than traditional heating with a base?
A: (Advanced Solutions) Yes, several modern techniques can improve yields, reduce reaction times, and offer milder conditions.
Phase-Transfer Catalysis (PTC) PTC is an excellent method for N-alkylation, often providing high yields under mild, solvent-free, or biphasic conditions.[9][10] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the pyrazolate anion from a solid or aqueous basic phase into an organic phase where it reacts with the alkylating agent.[10][11]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (4-Nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes.
I. Overview of the Primary Synthesis Route
The most common and direct route to synthesizing this compound involves the N-alkylation of 4-nitropyrazole with an appropriate haloacetic acid ester, followed by hydrolysis of the resulting ester.
A typical two-step synthesis proceeds as follows:
-
N-Alkylation: 4-nitropyrazole is reacted with an ethyl or methyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the corresponding ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the desired this compound.
While this route appears straightforward, several side reactions can occur, leading to the formation of undesired isomers, byproducts, and reduced yields. This guide will address these specific challenges.
II. Troubleshooting Guide: Side Reactions and Experimental Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.
Issue 1: Formation of Isomeric Byproducts During N-Alkylation
Question: My reaction is producing a mixture of N-alkylated pyrazole isomers. How can I improve the regioselectivity of the alkylation?
Answer:
The formation of regioisomers during the N-alkylation of unsymmetrical pyrazoles is a common challenge.[1][2] 4-Nitropyrazole exists in tautomeric forms, and alkylation can occur at either of the two nitrogen atoms, leading to the desired N1-substituted product and the undesired N2-substituted isomer.
Causality: The regioselectivity of pyrazole N-alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the solvent, and the base used.[2] Steric hindrance often plays a significant role; the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2]
Mitigation Strategies:
-
Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can favor the formation of a single pyrazolate anion, which can lead to improved regioselectivity.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., dichloromethane/water) with a base like potassium carbonate can enhance the reaction rate and may improve selectivity.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic control of the reaction, favoring the formation of one isomer over the other.
Experimental Protocol for Improved Regioselectivity:
-
To a solution of 4-nitropyrazole in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
Issue 2: Low Yields Due to C-Alkylation
Question: I am observing low yields of the desired N-alkylated product, and I suspect C-alkylation is occurring. How can I confirm and prevent this?
Answer:
While N-alkylation is generally favored, C-alkylation can occur as a competing side reaction, especially under certain conditions.
Causality: The pyrazole ring has multiple nucleophilic sites. While the nitrogen atoms are typically more nucleophilic, the carbon atoms can also be alkylated, particularly if the nitrogen atoms are sterically hindered or if the reaction conditions favor C-alkylation.
Mitigation Strategies:
-
Use of Less Reactive Alkylating Agents: Stronger alkylating agents are more prone to reacting at multiple sites. Using a less reactive haloacetate, such as ethyl chloroacetate instead of ethyl bromoacetate, might reduce the extent of C-alkylation.
-
Controlled Addition of Reagents: Slow, dropwise addition of the alkylating agent to the pre-formed pyrazolate salt can help maintain a low concentration of the electrophile, favoring the more reactive N-alkylation pathway.
Issue 3: Incomplete Hydrolysis of the Ester
Question: The hydrolysis of my ethyl (4-nitro-1H-pyrazol-1-yl)acetate is not going to completion. How can I drive the reaction forward?
Answer:
Incomplete hydrolysis is a common issue that can be addressed by optimizing the reaction conditions.
Causality: Ester hydrolysis is a reversible reaction. Insufficient base, inadequate reaction time, or low temperature can lead to an equilibrium mixture of the ester and the carboxylate salt. The nitro group can also influence the reactivity of the ester.
Mitigation Strategies:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of lithium hydroxide or sodium hydroxide) to drive the equilibrium towards the carboxylate product.
-
Elevate the Reaction Temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis. Refluxing in a mixture of ethanol and water is a common practice.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by TLC until all the starting ester has been consumed.
Experimental Protocol for Complete Hydrolysis:
-
Dissolve the ethyl (4-nitro-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.
-
Add a solution of lithium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of 1-2 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Issue 4: Decarboxylation of the Final Product
Question: I am losing my final product, this compound, during workup or purification, possibly due to decarboxylation. How can I avoid this?
Answer:
Decarboxylation, the loss of CO2 from the carboxylic acid, can be a significant side reaction, especially at elevated temperatures.[3][4]
Causality: The stability of the carbanion formed upon decarboxylation influences the ease of this reaction. While pyrazoleacetic acids are generally stable, the presence of the electron-withdrawing nitro group can potentially facilitate decarboxylation under harsh conditions.
Mitigation Strategies:
-
Avoid Excessive Heat: During the final workup and purification steps, avoid prolonged heating. If recrystallization is necessary, use a suitable solvent system that allows for crystallization at a moderate temperature.
-
pH Control: Maintain the product in its acidic form (low pH) during workup and storage, as the carboxylate salt might be more prone to decarboxylation under certain conditions.
-
Purification Method: If the product is thermally sensitive, consider alternative purification methods to recrystallization, such as column chromatography at room temperature.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: The overall yield can vary significantly depending on the optimization of each step. A well-optimized synthesis can achieve yields in the range of 60-80%.
Q2: How can I best purify the final product?
A2: Recrystallization from a suitable solvent such as an ethanol/water mixture is a common and effective method for purifying this compound.
Q3: Are there any specific safety precautions I should take?
A3: Yes. 4-Nitropyrazole and its derivatives should be handled with care as nitro compounds can be energetic.[5][6] Standard laboratory safety practices, including the use of personal protective equipment (PPE), are essential. Sodium hydride is a highly flammable and reactive substance and should be handled under an inert atmosphere.
Q4: Can I use a different alkylating agent?
A4: Yes, other haloacetic acid esters, such as methyl bromoacetate or tert-butyl bromoacetate, can be used. The choice of ester may influence the reaction conditions required for both the alkylation and subsequent hydrolysis steps.
IV. Visualizing the Reaction and Side Reactions
Below is a diagram illustrating the main synthetic pathway and the key side reactions discussed.
Caption: Main synthesis pathway and potential side reactions.
V. Summary of Key Parameters
| Parameter | Recommendation for N-Alkylation | Recommendation for Hydrolysis |
| Base | Sodium Hydride (NaH) | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous DMF or THF | Ethanol/Water mixture |
| Temperature | 0 °C to Room Temperature | Reflux |
| Key Consideration | Control of regioselectivity | Drive reaction to completion |
VI. References
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Available at:
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available at:
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at:
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at:
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. Available at:
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. Available at:
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at:
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). Available at:
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. Available at:
-
Full article: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole - Taylor & Francis Online. Available at:
-
CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents. Available at:
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Available at:
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchGate. Available at:
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at:
-
(PDF) Nitropyrazoles (review) - ResearchGate. Available at:
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at:
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at:
-
2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at:
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at:
-
Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. Available at:
-
(4-Nitro-pyrazol-1-yl)-acetic acid - Matrix Scientific. Available at:
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Available at:
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. Available at:
-
Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at:
-
Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles - Benchchem. Available at:
-
Alkylation of nitrotriazinones 4b, f, i, and 7, and synthesis of the corresponding amines 8 and acetamides 9. - ResearchGate. Available at:
-
Decarboxylation - Wikipedia. Available at:
-
EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents. Available at:
-
CAS 6645-69-8 this compound - BOC Sciences. Available at:
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. Available at:
-
Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4 | AMERICAN ELEMENTS ®. Available at:
-
Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - UNM Digital Repository. Available at:
-
ethyl 4-nitro-1H-pyrazole-3-carboxylate | C6H7N3O4 | CID 338416 - PubChem. Available at:
-
Ethyl (4-nitro-1h-pyrazol-3-yl)acetate - Chemrio. Available at:
-
(PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - ResearchGate. Available at:
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. | Semantic Scholar [semanticscholar.org]
- 6. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support guide for the purification of (4-nitro-1H-pyrazol-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful and cost-effective technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This guide provides field-proven insights, detailed protocols, and solutions to common challenges encountered during the recrystallization of this specific molecule.
Safety First: Handling this compound
Before beginning any experimental work, it is imperative to handle this compound with appropriate care. Based on data for the compound and structurally related nitro-pyrazole derivatives, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[1][2]
-
Ventilation: Handle the solid and all solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Hazard Profile: This compound is classified as an irritant. It may cause serious eye irritation, skin irritation, and respiratory irritation.[3][5] Avoid all direct contact.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1]
The Core Principle: Why Recrystallization Works
Recrystallization is not merely precipitation; it is a controlled process of crystal lattice formation. Its efficacy is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7]
The ideal solvent will exhibit the following characteristics:
-
High Solubility at High Temperature: The compound of interest should be highly soluble in the boiling solvent.[7]
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C), allowing for its recovery.[7]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).
-
Chemical Inertness: The solvent must not react with the compound.[8]
-
Volatility: The solvent should have a boiling point below the melting point of the compound and be volatile enough for easy removal from the purified crystals.[7][8]
For this compound, its polarity, due to the carboxylic acid and nitro groups, suggests that polar solvents are a good starting point.
Standard Recrystallization Protocol
This protocol provides a general framework. Optimization of solvent choice, volume, and cooling rate is often necessary.
Experimental Workflow
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature for similar compounds, ethanol, isopropanol, or an ethanol/water mixture are promising starting points.[9] Perform a small-scale test to determine the best solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is fully dissolved.[10]
-
Hot Filtration (Optional): If colored or insoluble impurities are present, perform a hot filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[11][12]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.[10] Slow cooling is critical for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[10]
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A pure compound will exhibit a sharp melting point range that is higher than the crude material.[10]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a very common issue and typically points to one of two scenarios:
-
Excess Solvent: You may have used too much solvent, meaning the solution is not saturated even at low temperatures.[13] The remedy is to gently boil off some of the solvent to concentrate the solution, then attempt the cooling process again.[14]
-
Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its normal saturation point.[13] Crystallization requires a nucleation event to begin. You can induce this by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12][14]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[13]
-
Q2: My compound separated as an oily liquid instead of crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point.[12][14] This is more common with impure compounds, as impurities can significantly depress the melting point.[14] To resolve this:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop. This allows the solution to cool below the compound's melting point before crystallization begins.[13]
Q3: My final yield of pure crystals is very low. What went wrong?
A3: A low yield (e.g., <50%) can result from several factors:
-
Excessive Solvent: As in Q1, using too much solvent is the most common cause of low recovery, as a significant amount of your product will remain dissolved in the mother liquor.[7][14]
-
Premature Crystallization: If the compound crystallized during the hot filtration step, a significant portion of the product may have been lost.
-
Incomplete Cooling: Ensure you have cooled the solution for a sufficient amount of time in an ice bath to maximize precipitation.[7]
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.[11]
Q4: My crude material is a brown oil or a discolored solid. Will recrystallization still work?
A4: Yes, recrystallization is often effective for purifying such materials. Discoloration can be due to highly colored impurities. If the color persists in the hot solution, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, and perform a hot filtration to remove it.[11] If the crude is an oil, you can attempt to dissolve it directly in the hot recrystallization solvent.[15]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this compound?
A1: The ideal solvent must be determined experimentally. However, based on the molecule's structure (containing polar nitro and carboxylic acid groups), a good starting point would be polar protic solvents. A summary of potential solvents is provided below.
| Solvent | Type | Boiling Point (°C) | Rationale |
| Ethanol | Protic | 78 | A good general solvent for many polar organic compounds, often effective for pyrazole derivatives.[9] |
| Isopropanol | Protic | 82 | Similar to ethanol and can offer a different solubility profile.[9] |
| Water | Protic | 100 | The compound may have some solubility in hot water. More likely to be useful as an "anti-solvent" in a mixed solvent system (e.g., ethanol/water).[9][16] |
| Ethyl Acetate | Aprotic | 77 | A medium polarity solvent; a study on a similar nitro-pyrazole derivative used ethyl acetate to induce precipitation.[9][17] |
| Acetone | Aprotic | 56 | A versatile solvent that dissolves a wide range of compounds.[9] |
Q2: How do I use a mixed solvent system like ethanol/water?
A2: A mixed solvent system is used when no single solvent has the ideal solubility profile.
-
Dissolve the crude compound in the minimum amount of the "good" solvent (the one it is more soluble in, e.g., hot ethanol).
-
Heat the solution to boiling and slowly add the "poor" or "anti-solvent" (the one it is less soluble in, e.g., water) dropwise until the solution becomes faintly cloudy (saturated).[16]
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool as you would with a single solvent.
Q3: Can I purify this compound without recrystallization?
A3: Yes, other common purification techniques for pyrazole derivatives include column chromatography.[18] However, some nitro-containing compounds can be unstable on silica gel.[15] Recrystallization is often a more scalable, cost-effective, and robust method if a suitable solvent system can be found.
Q4: The literature mentions purifying pyrazoles by forming acid-addition salts. Is this applicable?
A4: While this compound is itself an acid, this technique is more relevant for basic pyrazole derivatives. The principle involves reacting a basic pyrazole with an acid (like HCl or H₂SO₄) to form a salt, which often has very different solubility properties and may crystallize readily.[9][19] For this specific acidic compound, this method is not the primary approach.
References
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Anonymous. (n.d.). Recrystallization-1.pdf.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]
-
Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives.... Retrieved from [Link]
-
PubMed Central (PMC). (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:514800-70-5 | (4-NITRO-PYRAZOL-1-YL)-ACETIC ACID HYDRAZIDE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. (4-NITRO-PYRAZOL-1-YL)-ACETIC ACID | 6645-69-8 [amp.chemicalbook.com]
- 6. uwm.edu [uwm.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting incomplete ester hydrolysis in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of pyrazole carboxylic acids from their corresponding esters. We focus on the common and often challenging issue of incomplete ester hydrolysis, offering field-proven insights and detailed protocols to help you optimize your experimental outcomes.
Troubleshooting Guide: Incomplete Ester Hydrolysis
The conversion of a pyrazole ester to its corresponding carboxylic acid via hydrolysis is a fundamental step in the synthesis of many pharmaceutical intermediates and active compounds. However, this reaction can be deceptively tricky, often resulting in incomplete conversion. This guide addresses the most common challenges and provides robust solutions.
Question 1: My saponification reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Incomplete saponification is the most frequently encountered issue. Standard conditions, such as sodium hydroxide in aqueous methanol or ethanol, may not be sufficient, primarily due to the inherent properties of the pyrazole ring and its substituents.
Primary Cause: Steric Hindrance
The rate of ester hydrolysis is significantly affected by steric bulk around the carbonyl group.[1] Substituents on the pyrazole ring, particularly at positions adjacent to the ester group (e.g., C3 or C5), can physically block the approach of the hydroxide nucleophile to the carbonyl carbon. This "steric inhibition" slows down the reaction, often leading to a mixture of starting material and product even after prolonged reaction times.[2]
-
Expert Insight: Think of the ester's carbonyl carbon as a target. Large groups on the pyrazole ring act as shields, making it harder for the hydroxide ion to hit the target and initiate the hydrolysis reaction.
Troubleshooting Steps & Optimization:
-
Increase Reagent Excess and Temperature: The first approach should be to push the standard reaction conditions.
-
Increase the molar excess of the base (e.g., from 1.5-3.0 equivalents of LiOH or NaOH to 5-10 equivalents).
-
Increase the reaction temperature. If the reaction is slow at room temperature, heating to reflux can often provide the necessary activation energy to overcome the steric barrier.[3] Monitor the reaction closely by TLC to avoid potential side reactions at higher temperatures.
-
-
Change the Solvent System: Standard aqueous alcohol solutions may not be optimal.
-
Using a co-solvent like tetrahydrofuran (THF) can improve the solubility of hydrophobic substrates, ensuring the base can effectively interact with the ester. A common solvent system is a mixture of THF and water (e.g., 3:1 ratio).[4]
-
For particularly stubborn hydrolyses, dimethyl sulfoxide (DMSO) can be highly effective. The use of potassium hydroxide in aqueous DMSO can lead to significant rate enhancements due to the desolvation of the hydroxide anion, making it a more potent nucleophile.[5]
-
Primary Cause: Electronic Effects
The electronic nature of the pyrazole ring and its substituents can also influence the reactivity of the ester. Electron-donating groups on the pyrazole ring can decrease the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack. While less common than steric hindrance, this effect can contribute to a sluggish reaction.
Troubleshooting Steps & Optimization:
-
Employ Harsher Conditions (with caution): If electronic effects are suspected to be the primary issue, employing more forceful reaction conditions as described above (higher temperature, greater excess of base) is the first line of defense.
-
Consider Acid-Catalyzed Hydrolysis: While base-catalyzed hydrolysis (saponification) is generally preferred because it is irreversible, acid-catalyzed hydrolysis is an alternative.[3] This reaction is the reverse of Fischer esterification and is driven to completion by using a large excess of water (e.g., refluxing in dilute aqueous acid such as HCl or H₂SO₄). However, be aware that this is an equilibrium process, and incomplete reaction is still a possibility if conditions are not optimized.
-
Expert Insight: Acid catalysis can sometimes be effective when base-catalyzed methods fail, but it comes with its own set of challenges, including the potential for acid-sensitive functional groups elsewhere in the molecule to react.
-
Question 2: I have a sterically hindered pyrazole ester that is resistant to standard saponification. Are there alternative, more powerful hydrolysis methods?
Yes, for esters that are highly resistant to hydrolysis under standard aqueous conditions, non-aqueous or specialized basic conditions can be highly effective. These methods enhance the reactivity of the hydroxide nucleophile.
Alternative Protocol 1: Mild Hydrolysis in a Non-Aqueous Medium
For very hindered esters, a non-aqueous system using sodium hydroxide in a methanol/dichloromethane mixture can be highly efficient at room temperature.[1][6] The key to this method is the poor solvation of the hydroxide anions, which makes them "naked" and significantly more nucleophilic compared to their heavily solvated counterparts in aqueous solutions.[1]
Step-by-Step Methodology:
-
Prepare the Reagent: Prepare a solution of NaOH in a mixture of MeOH/CH₂Cl₂ (e.g., 1:9 ratio).
-
Reaction Setup: Dissolve the sterically hindered pyrazole ester in the prepared NaOH solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylate salt, which will typically cause the pyrazole carboxylic acid to precipitate. The product can then be collected by filtration or extracted with an organic solvent.
Alternative Protocol 2: Hydrolysis using Potassium tert-Butoxide in DMSO
Another powerful method for hindered esters involves using potassium tert-butoxide and a controlled amount of water in DMSO.[7] This combination generates a "superbasic" medium with highly reactive, poorly solvated hydroxide ions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the hindered pyrazole ester in anhydrous DMSO under a nitrogen atmosphere.
-
Reagent Addition: Add potassium tert-butoxide (e.g., 3 equivalents) followed by a stoichiometric amount of water (e.g., 1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, or until the starting material is consumed as monitored by HPLC or TLC.
-
Workup: Quench the reaction by adding an aqueous solution of a weak acid salt, such as sodium dibasic phosphate. The product can then be isolated by extraction or chromatography.[1]
Question 3: During my hydrolysis workup, I'm getting low yields of the desired carboxylic acid. Could a side reaction be occurring?
A significant side reaction to be aware of, especially under harsh conditions, is the decarboxylation of the newly formed pyrazole carboxylic acid.
Side Reaction: Decarboxylation
Pyrazole-4-carboxylic acids, particularly those with haloalkyl substituents, can be susceptible to losing CO₂ to form the corresponding protonated pyrazole.[8][9] This is often promoted by high temperatures or the presence of metal catalysts like copper.[9]
Preventative Measures:
-
Avoid Excessive Heat: If you are driving the hydrolysis by heating, use the lowest effective temperature and monitor the reaction closely. Once the starting material is consumed, do not continue heating unnecessarily.
-
Careful pH Control During Workup: During the acidic workup to precipitate the carboxylic acid, avoid excessively high acid concentrations or prolonged exposure to strong acid, especially at elevated temperatures.
-
Be Mindful of Substituents: Be particularly cautious if your pyrazole has electron-withdrawing groups, such as trifluoromethyl groups, as these can make the carboxylic acid more prone to decarboxylation.
Question 4: My hydrolysis reaction did not go to completion. How can I effectively separate my desired pyrazole carboxylic acid from the unreacted starting ester?
Separating a carboxylic acid from a neutral ester is generally straightforward due to the dramatic difference in their solubility in aqueous base.
Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (containing both the pyrazole carboxylic acid and the unreacted ester) in an organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.
-
The pyrazole carboxylic acid will be deprotonated to form the corresponding carboxylate salt, which is water-soluble and will move into the aqueous layer.
-
The unreacted, neutral pyrazole ester will remain in the organic layer.
-
-
Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted ester and can be set aside.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, such as 1M or 2M HCl, until the pH is acidic (typically pH 1-2).
-
The pyrazole carboxylic acid will precipitate out of the aqueous solution as it becomes protonated and its water solubility decreases.
-
-
Collection: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it under vacuum.[4]
Alternative Purification Methods:
-
Column Chromatography: If the acid-base extraction is not effective or if other neutral impurities are present, flash column chromatography can be used. A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid added to keep the carboxylic acid protonated and improve its elution profile.[10]
-
Recrystallization: If the isolated carboxylic acid is still impure, recrystallization from an appropriate solvent system can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: Is acid-catalyzed or base-catalyzed hydrolysis better for pyrazole esters? A: Base-catalyzed hydrolysis (saponification) is generally the preferred method.[3] The reaction is irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid. This drives the reaction to completion. Acid-catalyzed hydrolysis is a reversible equilibrium process and requires a large excess of water to favor product formation.[3]
Q2: What is the typical stoichiometry for saponification? A: A molar excess of the base is used to ensure the reaction goes to completion. Typically, 1.5 to 3.0 equivalents of a base like LiOH or NaOH are used.[4] For sterically hindered or unreactive esters, this can be increased to 5-10 equivalents or more.
Q3: How do I monitor the progress of the hydrolysis reaction? A: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture on a TLC plate alongside your starting ester. The product, being a carboxylic acid, is much more polar and will have a lower Rf value (it will not travel as far up the plate) than the starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) or lithium hydroxide (LiOH)? A: Yes, KOH, NaOH, and LiOH are all commonly used for saponification and are generally interchangeable.[3] The choice may sometimes depend on the solubility of the hydroxide or the resulting carboxylate salt in the chosen solvent system.
Visualizing the Process
Diagram 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: The irreversible four-step mechanism of saponification.
Diagram 2: Troubleshooting Workflow for Incomplete Hydrolysis
Caption: A decision tree for troubleshooting incomplete pyrazole ester hydrolysis.
References
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
-
European Patent Office. (2013). EP2890635A1 - PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Principles of Drug Action 1. (2005). Esters. [Link]
-
Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. [Link]
-
gChem Global. (n.d.). Ester Hydrolysis - Proven DMSO Reactions. [Link]
-
Institute of Education. (n.d.). ORGANIC CHEMISTRY 8 – Base hydrolysis of an ester, saponification. Preparation of Soap experiment.[Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US20150158818A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. rsc.org [rsc.org]
Technical Support Center: A Guide to Overcoming Byproduct Formation in 4-Nitropyrazole Alkylation
Welcome to the Technical Support Center for 4-Nitropyrazole Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively alkylating the 4-nitropyrazole scaffold. Byproduct formation, particularly the generation of regioisomers, is a common challenge that can significantly impact yield, purity, and downstream applications.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high regioselectivity and minimize unwanted side reactions in your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the alkylation of 4-nitropyrazole.
Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I favor the formation of the N1-alkyl-4-nitropyrazole?
Answer: The formation of a mixture of N1 and N2 isomers is the most common byproduct issue in pyrazole alkylation, stemming from the similar nucleophilicity of the two nitrogen atoms.[1] To selectively synthesize the N1-alkylated product, you can employ several strategies that leverage steric hindrance and specific reaction conditions.
-
Steric Control: The principle of steric hindrance is a powerful tool for directing alkylation to the less hindered nitrogen atom.[1][2] In the case of 4-nitropyrazole, the C3 and C5 positions are unsubstituted, meaning steric hindrance from the pyrazole ring itself is minimal. Therefore, control must be exerted through the choice of your alkylating agent and reaction conditions.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in regioselectivity. For N1-alkylation, a common and effective approach is the use of a strong, non-coordinating base in a non-polar aprotic solvent.
-
Sodium Hydride (NaH) in Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF): This combination is widely reported to favor N1-alkylation.[1][3] NaH deprotonates the pyrazole to form a sodium pyrazolate salt. In a solvent like THF, the sodium cation is less solvated and remains in closer proximity to the N1 nitrogen, sterically hindering the approach of the alkylating agent to the N2 position.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF: These conditions are also effective for promoting N1-alkylation, particularly with reactive alkylating agents like allyl bromide or benzyl bromide. The larger cesium cation can also play a role in directing the alkylating agent.
-
Question 2: I am trying to synthesize the N2-alkyl-4-nitropyrazole, but the reaction predominantly yields the N1 isomer. How can I reverse the selectivity?
Answer: Achieving N2-selectivity is often more challenging than N1-selectivity and typically requires a change in strategy from steric control to catalyst-directed approaches.
-
Lewis Acid Catalysis: The use of certain Lewis acids can favor alkylation at the N2 position. For instance, magnesium-based Lewis acids have been shown to direct the alkylation of 3-substituted pyrazoles towards the N2 position.[4] This is thought to occur through chelation of the Lewis acid to the N2 nitrogen, increasing its nucleophilicity. While this has been demonstrated for other pyrazoles, it presents a viable avenue for experimentation with 4-nitropyrazole.
-
Enzymatic Alkylation: For highly specific transformations, enzymatic methods offer unparalleled regioselectivity. Engineered enzymes have been developed that can perform alkylations on pyrazole substrates with exceptional control, often achieving >99% selectivity for a single isomer.[5][6] While this requires specialized biological setups, it is a powerful option for challenging cases.
Question 3: My reaction is sluggish, and I'm observing incomplete conversion even after extended reaction times. What can I do to improve the reaction rate?
Answer: A slow reaction rate can be due to several factors, including insufficient base strength, low reaction temperature, or a poorly chosen solvent.
-
Base Strength: Ensure the base you are using is strong enough to fully deprotonate the 4-nitropyrazole. The nitro group is electron-withdrawing, which increases the acidity of the N-H proton compared to unsubstituted pyrazole. While bases like K₂CO₃ can be effective, a stronger base like NaH will ensure complete formation of the pyrazolate anion, which is a more potent nucleophile.[7]
-
Temperature: While room temperature is often sufficient, gently heating the reaction mixture can increase the rate. However, be cautious, as excessive heat can sometimes lead to a decrease in regioselectivity or the formation of degradation byproducts.
-
Solvent Choice: The solvent should be able to dissolve the pyrazole and the pyrazolate salt. Polar aprotic solvents like DMF and acetonitrile are generally good choices.[3]
Question 4: I'm observing byproducts that are not the N1 or N2 isomers. What other side reactions could be occurring?
Answer: While isomeric byproducts are the most common, other side reactions are possible, especially under harsh conditions.
-
Alkylation of the Nitro Group: Although less common, it is conceivable that under certain conditions, the oxygen atoms of the nitro group could act as nucleophiles. This is more likely with highly reactive, "hard" electrophiles. If you suspect this is occurring, consider using a "softer" alkylating agent (e.g., an alkyl iodide instead of an alkyl chloride).
-
Ring Opening: In the presence of very strong bases, deprotonation at a carbon atom of the pyrazole ring can occur, potentially leading to ring-opening byproducts.[8] This is generally not an issue with the bases typically used for alkylation.
-
Vicarious Nucleophilic Substitution (VNS): In some cases, carbanions can react with nitroarenes to displace a hydrogen atom. While this is a known reaction for 4-nitropyrazole, it is typically observed with specific types of nucleophiles and not a common byproduct of standard N-alkylation.[9]
Visualizing the Reaction: Competing Pathways
The following diagram illustrates the competing N1 and N2 alkylation pathways that lead to the formation of regioisomeric byproducts.
Caption: Competing N1 vs. N2 alkylation pathways for 4-nitropyrazole.
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reason for the lack of regioselectivity in pyrazole alkylation?
-
A: The two nitrogen atoms (N1 and N2) in the pyrazole ring have similar electronic properties and are both nucleophilic.[1] This leads to a competitive reaction where the alkylating agent can attack either nitrogen, resulting in a mixture of regioisomers.
-
-
Q2: How does the choice of base influence the N1/N2 ratio?
-
A: The base deprotonates the pyrazole to form a pyrazolate anion. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can then associate with the anion. In less polar solvents, the cation may coordinate more closely with the N1 nitrogen, sterically blocking the N2 position and thus favoring N1 alkylation.[4]
-
-
Q3: Are there any "protecting group" strategies to ensure single-isomer formation?
-
A: Yes, protecting group strategies can be employed. For example, one could use a removable directing group on the N1 position, perform a reaction at another site on the ring, and then remove the protecting group. However, for direct alkylation, optimizing reaction conditions is often a more step-economical approach.
-
-
Q4: Can I use Mitsunobu conditions for the N1-alkylation of 4-nitropyrazole?
-
A: Yes, the Mitsunobu reaction is a viable and effective method for the N1-alkylation of 4-nitropyrazole with primary and secondary alcohols.[10] This reaction typically proceeds with high N1 selectivity.
-
-
Q5: How can I purify my desired isomer if I end up with a mixture?
-
A: The separation of N1 and N2 alkylated pyrazole isomers can often be achieved using silica gel column chromatography. The two isomers usually have different polarities, which allows for their separation. In more challenging cases, preparative HPLC may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation of 4-Nitropyrazole
This protocol is optimized for achieving high regioselectivity for the N1 isomer using common laboratory reagents.
Materials:
-
4-Nitropyrazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitropyrazole (1.0 eq.).
-
Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-alkyl-4-nitropyrazole.[3]
Protocol 2: N1-Alkylation using Cesium Carbonate in Acetonitrile
This protocol offers a milder alternative to using sodium hydride.
Materials:
-
4-Nitropyrazole
-
Anhydrous Acetonitrile (MeCN)
-
Cesium Carbonate (Cs₂CO₃)
-
Allyl bromide (or other reactive alkyl halide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, add 4-nitropyrazole (1.0 eq.) and anhydrous acetonitrile.
-
Add cesium carbonate (1.4 eq.).
-
Add the allyl bromide (1.3 eq.).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the salts and wash them with additional acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting byproduct formation in your 4-nitropyrazole alkylation reactions.
Caption: A decision tree for troubleshooting 4-nitropyrazole alkylation.
References
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Regioselective and Guided C-H Activation of 4-nitropyrazoles. PubMed. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
- 4-nitropyrazoles. Google Patents.
-
1-allyl-4-nitropyrazole. Org Prep Daily. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
(PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes (2021) | Benjamin List | 2 Citations [scispace.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Improving regioselectivity in the synthesis of pyrazole derivatives
Technical Support Center: Pyrazole Synthesis
A Guide to Improving Regioselectivity in the Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, but achieving the desired regiochemistry, especially with unsymmetrical precursors, can be a significant challenge.[1][2]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. It moves beyond simple procedural lists to explain the underlying chemical principles governing regioselectivity, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding regioselectivity in pyrazole synthesis.
Q1: What is the primary cause of poor regioselectivity in the Knorr synthesis of pyrazoles?
The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), a mixture of two regioisomers can form.[6][7] This lack of regioselectivity arises because the initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[3][4]
Q2: Which factors have the most significant impact on controlling the regiochemical outcome?
Several reaction parameters critically influence which regioisomer is favored. The main factors include:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[8]
-
Reaction pH (Catalysis): The reaction is often catalyzed by acid.[3][4] Acidic conditions protonate a carbonyl oxygen, activating it for attack. The pH can also influence the nucleophilicity of the substituted hydrazine.[9]
-
Solvent: The choice of solvent can dramatically alter regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer by modulating the reactivity of the carbonyl groups.[8]
Q3: Are there alternative synthetic methods that offer inherently better regioselectivity?
Yes. When the Knorr synthesis fails to provide the desired selectivity, several other methods are known for their high regiochemical control:
-
1,3-Dipolar Cycloadditions: This powerful method, such as the Huisgen [3+2] cycloaddition, often involves reacting a nitrile imine (generated in situ) with an alkyne or an alkyne surrogate.[1][10] This approach is highly regioselective.[10]
-
Synthesis from α,β-Unsaturated Carbonyls: Using α,β-unsaturated aldehydes or ketones (chalcones) and hydrazines first forms a pyrazoline intermediate, which is then oxidized to the pyrazole.[6][10] The regioselectivity is typically well-defined by the initial Michael addition step.
-
Multicomponent Reactions: One-pot multicomponent strategies can offer high atom economy and operational simplicity, often leading to a single regioisomer under optimized conditions.[10][11]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during pyrazole synthesis.
Problem 1: A nearly 1:1 mixture of regioisomers is obtained when reacting 1-phenyl-1,3-butanedione with methylhydrazine.
-
Probable Cause: The electronic and steric differences between the methyl and phenyl substituents on the diketone are insufficient to direct the reaction under standard conditions (e.g., refluxing in ethanol). The two carbonyls exhibit similar reactivity, leading to a statistical mixture of products.
-
Solutions & Strategies:
-
Modify the Solvent System: This is often the simplest and most effective first step. Switching from standard alcohols like ethanol to fluorinated alcohols can dramatically influence the outcome.[8] Fluorinated solvents can selectively form hemiacetals with the more reactive carbonyl, effectively altering its reactivity profile and favoring attack at the other carbonyl.[8]
-
Adjust the Reaction pH: The mechanism of the Knorr synthesis is pH-dependent.[7][9]
-
Acidic Conditions: Under strongly acidic conditions, the reaction proceeds via the more stable hydrazone intermediate. The initial attack of the substituted hydrazine (R-NH-NH₂) will occur with its more nucleophilic nitrogen (the -NH₂ end) at the more electrophilic carbonyl.
-
Neutral/Basic Conditions: In neutral or basic media, the initial attack may be directed by the nucleophilicity of the hydrazine nitrogens and the steric environment of the carbonyls.
-
-
Employ a "Protecting" or Directing Group Strategy: If solvent and pH adjustments are insufficient, consider a multi-step approach where one carbonyl is selectively protected, forcing the reaction to proceed at the unprotected site.
-
Experimental Protocol: Solvent-Mediated Regiocontrol
This protocol demonstrates how to leverage fluorinated solvents to improve regioselectivity.
-
Setup: In three separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 1-phenyl-1,3-butanedione (1 mmol).
-
Solvent Addition:
-
Reagent Addition: To each flask, add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Reaction: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS every 30 minutes.
-
Workup & Analysis: Once the starting material is consumed, remove the solvent under reduced pressure. Analyze the crude product ratio from each reaction by ¹H NMR spectroscopy. Purify the products via column chromatography.
| Solvent | Typical Regioisomeric Ratio (desired:undesired) | Reference |
| Ethanol (EtOH) | ~40:60 to 60:40 | [8] |
| Trifluoroethanol (TFE) | ~85:15 to 95:5 | [8] |
| Hexafluoroisopropanol (HFIP) | >97:3 | [8] |
Table 1: Effect of Solvent on Regioselectivity.
Problem 2: The reaction of a highly electron-deficient diketone (e.g., with a -CF₃ group) exclusively yields the undesired regioisomer.
-
Probable Cause: The powerful electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon extremely electrophilic.[8] Consequently, the initial nucleophilic attack from the hydrazine will almost exclusively occur at this site, leading to the formation of the 3-CF₃ pyrazole isomer when the 5-CF₃ isomer is desired.[8]
-
Solutions & Strategies:
-
Reverse the Reactants' Polarity (Umpolung approach): Instead of the diketone + hydrazine route, consider a strategy that reverses the roles of the nucleophile and electrophile. A 1,3-dipolar cycloaddition is an excellent choice.[10][12] For example, a nitrile imine can be reacted with a trifluoromethyl-substituted alkyne.
-
Use a Different Precursor: Synthesize the pyrazole from an α,β-unsaturated ketone (a chalcone analog) that already has the desired substitution pattern fixed.[6] This method involves forming the pyrazoline first, followed by an oxidation step to yield the aromatic pyrazole. The regiochemistry is locked in during the initial cyclization.[6]
-
Visualization of Synthetic Pathways
The choice of synthetic strategy is crucial for achieving the desired regioselectivity. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a pyrazole synthesis strategy.
Part 3: Mechanistic Insight - The Knorr Pyrazole Synthesis
Understanding the reaction mechanism is key to troubleshooting. The condensation of an unsymmetrical diketone with a substituted hydrazine involves a delicate balance of competing pathways.
Caption: Competing pathways in the Knorr pyrazole synthesis.
The regiochemical outcome is determined by the relative rates of the initial nucleophilic attacks (Pathway A vs. Pathway B). Factors that stabilize one intermediate hydrazone over the other will dictate the major product.[7]
References
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
(n.d.). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Request PDF - ResearchGate. [Link]
-
(n.d.). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed. [Link]
-
(n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Fadila, B., Soumia, Z., & Mohammed, B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
(n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
(n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
(n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
(n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Almalki, A. J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
(n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(2019, January 19). synthesis of pyrazoles. YouTube. [Link]
-
(n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF - ResearchGate. [Link]
-
(n.d.). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
(2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
(n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
(2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
(n.d.). Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]
-
(n.d.). 4 - Organic Syntheses Procedure. [Link]
-
(2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. [Link]
-
(n.d.). pyrazole.pdf. CUTM Courseware. [Link]
-
(2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. [Link]
-
(n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
(2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
(n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
(n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]
-
(2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
(2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Dealing with low solubility of pyrazole carboxylic acids during workup
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Workups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating issue: the low solubility of pyrazole carboxylic acids during reaction workup and purification. As compounds that possess both an acidic carboxylic acid group and a weakly basic pyrazole ring, their behavior in different solvent and pH environments can be complex, frequently leading to unexpected precipitation and recovery challenges.
This document is designed to move beyond simple protocols by explaining the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.
Section 1: Understanding the 'Why' — The Physicochemical Challenge
The poor solubility of many pyrazole carboxylic acids stems from their ability to form highly stable, intermolecular hydrogen-bonded networks. The combination of a hydrogen bond donor (carboxylic acid -OH, pyrazole N-H) and hydrogen bond acceptors (C=O, pyrazole N) can lead to a high lattice energy in the solid state, making the compound resistant to dissolution in common organic solvents.
Furthermore, these molecules are amphoteric and can exist in various states depending on the pH:
-
Anionic (Carboxylate): At high pH, the carboxylic acid is deprotonated, forming a salt that is typically water-soluble but organic-insoluble.
-
Neutral: At a pH between the pKa of the carboxylic acid and the pKa of the protonated pyrazole ring, the molecule is neutral. This is often the state with the lowest aqueous solubility, leading to precipitation.
-
Cationic (Protonated Pyrazole): At very low pH, the pyrazole ring can be protonated, forming a salt that may have improved aqueous solubility.
The key to a successful workup is to manipulate the pH to control the compound's charge state and, consequently, its solubility in the aqueous and organic phases.
Section 2: Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid "crashed out" of the solution when I added HCl to my reaction mixture. What should I do?
This is a common occurrence. Acidification protonates the carboxylate salt (formed during a basic reaction), neutralizing the molecule and causing it to precipitate due to its low aqueous solubility. This can be an effective purification step. You can often isolate your product by simple vacuum filtration, washing the solid with water to remove inorganic salts, and then drying.[1]
Q2: I can't extract my product into ethyl acetate or DCM, even after acidification. Why?
If the compound remains in the aqueous layer, it's likely still too polar for common, non-polar organic solvents. This can happen if the molecule has other polar functional groups. Consider using a more polar extraction solvent like n-butanol or performing multiple extractions. Alternatively, the issue could be the formation of an emulsion; adding brine can help break it up.
Q3: Is it better to purify my compound as a free acid or as a salt?
This depends on the downstream application. For many applications, the free acid is required. However, if solubility is a major issue for handling or formulation, converting the acid to a stable salt (e.g., sodium, potassium) can dramatically increase aqueous solubility.[2][3] Purification can also sometimes be achieved by crystallizing the product as an acid-addition salt.[4]
Q4: My compound is a solid, but it won't crystallize well and gives me an amorphous powder. How can I get good crystals for analysis?
Poor solubility makes crystallization challenging. Try techniques that promote slow crystal growth. Methods like slow evaporation from a dilute solution, or layering a poor solvent (like hexane) on top of a solution of your compound in a good solvent (like acetone or ethanol), can yield higher quality crystals.[5]
Section 3: In-Depth Troubleshooting Guides
Problem A: Product Precipitates Uncontrollably During Aqueous Workup
The Cause: Rapidly changing the pH of the aqueous solution across the isoelectric point of the molecule causes the neutral, poorly soluble form to crash out of solution, potentially trapping impurities.
Solutions:
-
Controlled Precipitation: Instead of a rapid quench, add the acid (e.g., 1M HCl) dropwise to the stirred reaction mixture. Monitor the precipitation and stop when product formation appears complete. This allows for better crystal formation and less occlusion of impurities.[1]
-
Isolate and Re-dissolve: Filter the crude precipitated solid. Then, re-dissolve it in an appropriate organic solvent (you may need a polar one like THF or methanol) and wash this organic solution with water or brine to remove trapped inorganic salts.
-
pH-Adjusted Extraction (see Protocol 1): Avoid precipitation altogether by using a pH that keeps your compound in its soluble, charged (carboxylate) form. Extract away organic-soluble impurities first, then acidify the aqueous layer to precipitate and isolate the pure product.
Problem B: Inefficient Extraction into Standard Organic Solvents
The Cause: The neutral form of the pyrazole carboxylic acid, while less water-soluble, may still be too polar to have high solubility in solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).
Solutions:
-
Use a More Polar Solvent: Switch to a more polar, water-immiscible solvent for extraction. A mixture of chloroform and isopropanol, or n-butanol, can be effective for highly polar compounds.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.
-
Hot Extraction: If your compound is thermally stable, performing the extraction at a moderately elevated temperature (e.g., 40-50°C) can significantly increase its solubility in the organic solvent.[5]
Problem C: Difficulty with Purification by Column Chromatography
The Cause: The compound's low solubility in typical elution solvents (e.g., Hexane/EtOAc) causes it to precipitate at the top of the column, leading to poor separation and low recovery.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a highly polar solvent like methanol or acetic acid to your mobile phase. This can increase the solubility of your compound on the column. For basic pyrazoles, adding a small amount of triethylamine or ammonia in methanol can prevent streaking.[5]
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol, DMF, or DMSO) in which it is soluble. Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure. The resulting dry, impregnated silica can then be loaded onto the top of the column.[3]
-
Alternative Stationary Phases: If silica gel (which is acidic) is problematic, consider using neutral alumina or a reversed-phase (C18) column.[5]
Section 4: Key Protocols & Methodologies
Protocol 1: Purification via pH-Adjusted Extraction ("pH Swing")
This protocol is ideal when a reaction is performed under basic conditions and contains non-polar organic impurities.
-
Basify: Ensure the aqueous solution of your reaction mixture is basic (pH > 9) by adding 1M NaOH. This converts your pyrazole carboxylic acid to its highly water-soluble carboxylate salt.
-
Organic Wash: Extract the basic aqueous solution 2-3 times with a non-polar organic solvent (e.g., diethyl ether, DCM). This will remove any non-polar, non-acidic impurities, while your desired product remains in the aqueous layer.
-
Acidify & Extract: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH is acidic (pH ~2-3). The neutral pyrazole carboxylic acid will often precipitate.
-
Isolate:
-
If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexane to aid in drying.
-
If no solid precipitates (or if it forms an oil): Extract the acidified aqueous layer 3-4 times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[1]
-
Protocol 2: Purification via Salt Formation and Recrystallization
This method is useful when the free acid is difficult to crystallize or handle.
-
Dissolution: Suspend the crude pyrazole carboxylic acid in a suitable solvent like ethanol or methanol.
-
Salt Formation: Add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide as a solution in water or methanol). Stir the mixture, warming gently if necessary, until all the solid dissolves, indicating the formation of the salt.
-
Crystallization: Add a less polar co-solvent (e.g., isopropanol, acetone, or diethyl ether) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce crystallization of the salt.
-
Isolation: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent mixture.
-
Conversion (if needed): To regenerate the free acid, dissolve the purified salt in water and acidify with HCl to precipitate the pure product, which can then be filtered.[6]
Section 5: Visualizations & Reference Data
Logical Relationships
Caption: pH-dependent state and solubility of pyrazole carboxylic acids.
Caption: Troubleshooting decision workflow for workup issues.
Reference Data Tables
Table 1: Physicochemical Properties of Representative Pyrazole Carboxylic Acids
| Compound Name | Molecular Formula | pKa (Predicted/Experimental) | Notes on Solubility |
|---|---|---|---|
| 1-Methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 3.88 ± 0.10 (Predicted)[7] | Soluble in DMSO, methanol; sparingly soluble in water.[7] |
| 1H-Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | N/A | General low solubility is a known characteristic. |
| 1H-Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | Weakly basic (essentially neutral) | Belongs to the class of pyrazole carboxylic acids. |
| Pyrazine-2-carboxylic acid* | C₅H₄N₂O₂ | N/A | Soluble in water, ethanol, acetone, DMSO; low solubility in non-polar solvents.[8] |
*Note: Pyrazine is structurally related and its solubility data is included for comparison of a similar heterocyclic acid.
Table 2: General Solubility of Pyrazole Carboxylic Acids in Common Lab Solvents
| Solvent Class | Examples | General Solubility | Rationale / Comments |
|---|---|---|---|
| Non-Polar Aprotic | Hexane, Toluene | Very Low / Insoluble | Cannot disrupt the strong hydrogen bonding network of the solute. |
| Polar Aprotic | DCM, Ethyl Acetate, THF | Low to Moderate | Can interact via dipole-dipole forces but are not always sufficient to overcome solute-solute interactions. THF is often better than EtOAc/DCM. |
| Polar Protic | Water, Methanol, Ethanol | pH-Dependent (Water), Moderate (Alcohols) | Alcohols can act as both H-bond donors and acceptors, aiding dissolution. Water solubility is highly dependent on pH.[9] |
| Highly Polar Aprotic | DMSO, DMF | High | Excellent H-bond acceptors that can effectively solvate the pyrazole carboxylic acid molecules.[7] |
References
-
1-Methyl-1H-pyrazole-4-carboxylic acid Properties. LookChem. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. National Institutes of Health (NIH). [Link]
- Method for purifying pyrazoles.
-
Pyrazole - Solubility of Things. Solubility of Things. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
- Pyrazole compound and salt and application thereof.
-
Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things. [Link]
-
1H-Pyrazole-5-carboxylic acid | C4H4N2O2. PubChem, National Institutes of Health (NIH). [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. The Pharma Innovation. [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals. [Link]
-
ACID SODIUM SALT OF 1H-PYRAZOLE-3,4,5- TRICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND FEATURES OF INTRAMOLECULAR BONDS. SciProfiles. [Link]
-
Showing metabocard for 4-Carboxypyrazole (HMDB0060760). Human Metabolome Database. [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Preventing decarboxylation of (4-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to our dedicated technical support center for (4-nitro-1H-pyrazol-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unintended decarboxylation of this valuable research compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Introduction: The Challenge of Decarboxylation
This compound is a key building block in medicinal chemistry and drug discovery. However, like many N-acetic acid derivatives of heteroaromatic compounds, it is susceptible to decarboxylation—the loss of its carboxylic acid group as carbon dioxide. This degradation can lead to the formation of impurities, inaccurate experimental results, and a decrease in the overall yield and purity of the desired product. Understanding the factors that promote this unwanted reaction is the first step toward preventing it.
The electron-withdrawing nature of the nitro group on the pyrazole ring can influence the stability of the acetic acid side chain, making the molecule susceptible to degradation under certain conditions. This guide will walk you through the mechanisms of decarboxylation and provide practical solutions to maintain the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 1-methyl-4-nitro-1H-pyrazole, an impurity that can interfere with subsequent reactions and biological assays. This degradation compromises sample purity, affects quantification, and can lead to misleading structure-activity relationship (SAR) data.
Q2: What are the primary factors that induce decarboxylation of this compound?
A2: The main culprits are typically elevated temperatures, acidic or basic conditions, and exposure to light (photodecarboxylation). The presence of certain metal ions can also catalyze the reaction. The pyrazole ring system itself has a degree of aromatic stability, but the acetic acid moiety introduces a point of vulnerability.[1]
Q3: How can I detect if my sample of this compound has undergone decarboxylation?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. You will observe a new peak corresponding to the more non-polar decarboxylated product, which will have a different retention time than the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic singlet of the methylene protons (-CH₂-) in the acetic acid group will disappear, and you will see the emergence of a new singlet for the N-methyl group of the decarboxylated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the volatile decarboxylated product by its mass-to-charge ratio.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: I observe a new, unexpected peak in my HPLC analysis after dissolving the compound in a solvent.
-
Potential Cause: Solvent-induced degradation. Some organic solvents, especially if they contain acidic or basic impurities, can promote decarboxylation.
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents.
-
Solvent Screening: Test the solubility and stability of the compound in a small scale in a range of solvents with varying polarities (e.g., acetonitrile, ethyl acetate, dichloromethane). Analyze the samples by HPLC immediately after dissolution and after a set period (e.g., 24 hours) at room temperature.
-
pH Adjustment: If using aqueous solutions, buffer the solution to a neutral pH (around 6-7.5).
-
| Solvent Category | Recommended | Use with Caution | Avoid |
| Aprotic Polar | Acetonitrile, Acetone | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |
| Aprotic Non-polar | Dichloromethane (DCM) | Tetrahydrofuran (THF) | |
| Protic | Methanol, Ethanol | Water (unbuffered) |
Scenario 2: My reaction yield is consistently low, and I suspect degradation of my starting material.
-
Potential Cause: Thermal instability during the reaction. Many organic reactions require heating, which can accelerate the rate of decarboxylation.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature.
-
Reaction Time Optimization: Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times at elevated temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes precede decarboxylation.
-
Scenario 3: The appearance of my solid compound has changed over time (e.g., color change, clumping).
-
Potential Cause: Improper storage conditions leading to slow degradation.
-
Troubleshooting Steps:
-
Storage Conditions: Store the solid compound in a cool, dark, and dry place. A desiccator at low temperature (e.g., -20°C) is ideal.
-
Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.
-
Inert Gas Blanket: For long-term storage, consider flushing the container with an inert gas before sealing.
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This information is crucial for developing stable formulations and establishing appropriate storage conditions.[2][3][4]
Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: [3]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products. The primary expected degradation product is 1-methyl-4-nitro-1H-pyrazole.
Visualizing the Decarboxylation Pathway and Troubleshooting Logic
To further clarify the concepts discussed, the following diagrams illustrate the decarboxylation mechanism and the logical flow of the troubleshooting process.
Caption: The proposed mechanism for the decarboxylation of this compound.
Caption: A logical workflow for troubleshooting the decarboxylation of this compound.
References
- Smolecule. (n.d.). (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid.
-
Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]
- MedCrave online. (2016). Forced Degradation Studies.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Pharmaceutical Technology. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The synthesis of this compound is typically achieved via a two-step process: an initial N-alkylation of 4-nitropyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester intermediate. While seemingly straightforward, this synthesis presents several challenges that can impact yield, purity, and scalability. This guide will address these potential hurdles directly.
Overall Synthesis Workflow
The logical flow from starting materials to the final product is illustrated below. Each stage has critical parameters that must be controlled for a successful outcome.
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My N-alkylation of 4-nitropyrazole is giving a very low yield. What are the common causes and how can I fix it?
Answer: A low yield in the N-alkylation step is the most common issue and can typically be traced back to one of four factors: the base, the solvent, the alkylating agent, or the reaction conditions.
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Incomplete Deprotonation (Base Selection): 4-Nitropyrazole is acidic, but requires a sufficiently strong base for complete deprotonation to form the nucleophilic pyrazolide anion. If the base is too weak, the equilibrium will favor the starting materials.
-
Insight: While potassium carbonate (K₂CO₃) is often used, its effectiveness is highly dependent on the solvent. For a more robust and complete deprotonation, a stronger base like sodium hydride (NaH) is recommended.[1] Using a stronger base ensures a higher concentration of the reactive pyrazolide anion at any given time.
-
-
Poor Solubility or Reactivity (Solvent Choice): The solvent must be able to dissolve the pyrazole, the base, and facilitate the Sₙ2 reaction.
-
Insight: Polar aprotic solvents are ideal. Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they dissolve the reactants and the intermediate salts. Tetrahydrofuran (THF) can also be used, especially with stronger bases like NaH.[2] Avoid protic solvents like ethanol or water, as they can interfere with the base and the nucleophile.
-
-
Insufficient Electrophilicity (Alkylating Agent): The reactivity of the ethyl haloacetate follows the order I > Br > Cl.
-
Insight: Ethyl chloroacetate is inexpensive but is the least reactive. If yields are low, switching to ethyl bromoacetate will significantly increase the reaction rate. Ethyl iodoacetate is the most reactive but is also more expensive and less stable.[3]
-
-
Suboptimal Conditions (Time & Temperature):
-
Insight: N-alkylation of pyrazoles can be slow at room temperature.[1] Heating the reaction mixture, typically to 60-80 °C, can dramatically improve the rate and yield. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which could range from a few hours to overnight.
-
Summary of Recommended N-Alkylation Conditions
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Base | K₂CO₃ (2.0 eq) | NaH (1.2 eq, 60% in oil) | NaH is a stronger, non-nucleophilic base ensuring complete deprotonation.[1] |
| Solvent | Acetonitrile (MeCN) | Anhydrous Dimethylformamide (DMF) | DMF has a higher boiling point and better solvating power for ionic intermediates. |
| Alkylating Agent | Ethyl Chloroacetate (1.1 eq) | Ethyl Bromoacetate (1.1 eq) | The C-Br bond is weaker and a better leaving group than C-Cl, increasing reaction rate. |
| Temperature | Room Temperature | 60 - 80 °C | Provides activation energy to overcome the reaction barrier, increasing the rate. |
Question: The hydrolysis of my ethyl ester is incomplete or seems to be degrading the product. How can I improve this step?
Answer: This issue points to a delicate balance required for ester hydrolysis. You need conditions strong enough to cleave the ester without causing unwanted side reactions, such as decomposition of the nitro-pyrazole ring.
-
Choice of Hydrolysis Conditions: Both basic and acidic hydrolysis can be used, but basic (saponification) is generally more common and cleaner for this substrate.
-
Insight (Basic Hydrolysis): Lithium hydroxide (LiOH) is often the preferred base.[4] It is highly effective and the resulting lithium carboxylate salt often has different solubility properties that can aid in work-up. Use a mixture of THF or ethanol and water to ensure solubility of the ester. Typically, 2-4 equivalents of LiOH are sufficient. The reaction can often be run at room temperature, which minimizes degradation.
-
Insight (Acidic Hydrolysis): While possible with strong acids like HCl, this can sometimes lead to side reactions or require harsh refluxing conditions. Basic hydrolysis is recommended as the first choice.
-
-
Monitoring the Reaction: Do not rely on a fixed reaction time.
-
Insight: The best way to avoid incomplete reaction or over-exposure to harsh conditions is to monitor the disappearance of the starting material (the ester) by TLC or LC-MS. Once the ester is consumed, proceed immediately to the work-up.
-
-
Work-up Procedure: The work-up is critical for isolating the final product in high purity.
-
Insight: After hydrolysis, the reaction mixture will contain the carboxylate salt.
-
If you used an organic solvent like THF, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M or 2M HCl) until the pH is ~2-3. The desired carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the reagents for this synthesis? A1: Both 4-nitropyrazole and ethyl chloroacetate require careful handling.
-
4-Nitropyrazole: It is harmful if swallowed and causes skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[5]
-
Ethyl Chloroacetate: This is a flammable liquid and vapor. It is toxic if swallowed or in contact with skin and is very toxic to aquatic life.[6] It is also a lachrymator (causes tearing). All handling must be done in a fume hood with proper PPE. Ensure there are no ignition sources nearby.[6]
Q2: I see two nitrogen atoms in the pyrazole ring. Is there a risk of forming two different products (regioisomers) during the N-alkylation step? A2: This is an excellent question and a common concern in pyrazole chemistry.[3] However, for 4-nitropyrazole, the molecule is symmetric with respect to the two nitrogen atoms (N1 and N2). Therefore, alkylation at either nitrogen results in the same product, ethyl (4-nitro-1H-pyrazol-1-yl)acetate. This simplifies the reaction and purification significantly, as you do not need to worry about separating regioisomers.
Q3: How can I best purify the final product, this compound? A3: The most effective purification method for the final acid is crystallization. After acidification and filtration as described in the hydrolysis work-up, the crude solid can be recrystallized. A good solvent system for recrystallization is often an ethanol/water or methanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol and then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to form pure crystals.
Q4: Can I use a different alkylating agent, like methyl chloroacetate? A4: Yes, you can use other alkyl esters. Using methyl chloroacetate would lead to methyl (4-nitro-1H-pyrazol-1-yl)acetate. The subsequent hydrolysis step would still yield the same final carboxylic acid product. The choice between methyl, ethyl, or other esters often comes down to cost, availability, and the physical properties of the intermediate ester, which might make it easier or harder to handle and purify.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
This protocol is optimized for yield and reliability.
Caption: Step-by-step workflow for the N-alkylation of 4-nitropyrazole.
Protocol 2: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
This protocol uses mild conditions to ensure high purity of the final acid.
-
Dissolution: Dissolve the ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Aqueous Work-up: Dilute the residue with water and wash with ethyl acetate to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 2. A white or pale yellow solid should precipitate.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold water, then dry the solid under high vacuum to a constant weight. The product is typically obtained with >95% purity. If needed, recrystallize from an ethanol/water mixture.
References
- AK Scientific, Inc. (n.d.). 4-Nitropyrazole Safety Data Sheet.
- TCI Chemicals. (n.d.). 4-Nitropyrazole Safety Data Sheet.
- Sigma-Aldrich. (2025). Ethyl chloroacetate Safety Data Sheet.
- ChemScene. (2025). Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
- Fisher Scientific. (2025). Ethyl chloroacetate Safety Data Sheet.
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Retrieved from [Link]
- Matrix Scientific. (n.d.). (4-Nitro-pyrazol-1-yl)-acetic acid.
-
Alam, M. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- ResearchGate. (2025). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained.
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BOC Sciences. (n.d.). This compound.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
-
PubMed. (n.d.). Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Retrieved from [Link]
- American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- UNM Digital Repository. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from University of New Mexico Digital Repository.
-
PubChem. (n.d.). ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Chemrio. (n.d.). Ethyl (4-nitro-1h-pyrazol-3-yl)acetate.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Characterization of Impurities in (4-nitro-1H-pyrazol-1-yl)acetic acid Synthesis
Welcome to the technical support center for the synthesis and analysis of (4-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and impurity profiling of this important heterocyclic compound. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and regulatory standards.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Q1: My HPLC analysis of the crude N-alkylation reaction shows two major, closely-eluting peaks. Is this expected, and how do I identify them?
This is a very common and expected observation in pyrazole chemistry. The two peaks likely correspond to the desired N1-alkylated product and its N2-alkylated regioisomer.
Root Cause Analysis:
Unsymmetrical pyrazoles, like 4-nitropyrazole, have two reactive nitrogen atoms (N1 and N2). Alkylation can occur at either site, leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: The substituent at the C5 position can sterically hinder attack at the adjacent N1 position, potentially favoring N2 alkylation. However, in 4-nitropyrazole, this effect is minimal.
-
Electronic Effects: The electron-withdrawing nitro group influences the electron density at both nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role in directing the alkylation. For instance, using a strong base like sodium hydride (NaH) can lead to a different isomeric ratio compared to a weaker base like potassium carbonate (K2CO3) due to differences in the dissociation of the pyrazole anion and the nature of the ion pair.[1]
Step-by-Step Troubleshooting and Identification Protocol:
-
Hypothesize Structures: The two peaks are likely ethyl (4-nitro-1H-pyrazol-1-yl)acetate (desired N1 isomer) and ethyl (4-nitro-2H-pyrazol-2-yl)acetate (N2 isomer).
-
Preparative Separation: Use preparative HPLC or flash column chromatography to isolate each isomer. Careful selection of the mobile phase is critical for achieving baseline separation.
-
Structural Elucidation via NMR:
-
¹H NMR: The chemical shift of the pyrazole ring protons is a key indicator. In the N1 isomer, the C3-H and C5-H protons are distinct. For the N2 isomer, the molecule is symmetric, and the C3-H and C5-H protons are chemically equivalent, resulting in a single signal. The methylene protons (-CH₂-) of the acetate group will also exhibit different chemical shifts between the two isomers.
-
¹³C NMR & HMBC/HSQC: These 2D NMR techniques can confirm connectivity and definitively establish the point of attachment of the acetic acid moiety.
-
-
Mass Spectrometry: Both isomers will have the identical molecular weight. LC-MS is invaluable for confirming that the unexpected peak is indeed an isomer and not a different impurity.
Corrective Actions for Future Syntheses:
-
To favor the N1 isomer, milder conditions using bases like K₂CO₃ in a polar aprotic solvent (e.g., DMF or acetonitrile) are often employed.[2]
-
If isomer separation is challenging, consider modifying the synthetic strategy, although for this target, purification is the standard approach.
Diagram: Troubleshooting Unexpected HPLC Peaks
Caption: A decision tree for systematic troubleshooting of unexpected HPLC peaks.
Q2: The final hydrolysis step to the carboxylic acid is giving a low yield and multiple new spots on TLC/HPLC. What is happening?
This issue often points to either incomplete reaction or degradation of the product under the chosen hydrolysis conditions.
Root Cause Analysis:
-
Incomplete Hydrolysis: Saponification is an equilibrium-driven process. Insufficient base, low temperature, or short reaction times can lead to a significant amount of unreacted starting ester.
-
Product Degradation: Nitro-substituted aromatic systems can be susceptible to nucleophilic attack or other side reactions under harsh basic conditions (e.g., high concentrations of NaOH at reflux). This can lead to the formation of colored degradation products.[3]
-
Difficult Workup: The product is an amino acid derivative and can be amphoteric. Improper pH adjustment during the acidic workup can lead to the product remaining dissolved in the aqueous phase or forming salts that are difficult to extract.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Impurity Profile: Use LC-MS to identify the major species. Is the main impurity the starting ester? If so, the issue is incomplete reaction. Are there multiple new peaks with lower molecular weights? This suggests degradation.
-
Optimize Hydrolysis Conditions:
-
For Incomplete Reaction: Increase the reaction time, temperature (e.g., from room temperature to 40-50°C), or the equivalents of base (from 1.1 eq. to 2-3 eq.).
-
For Degradation: Switch to milder conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective for saponification without causing degradation of sensitive substrates.[4]
-
-
Refine the Workup Procedure:
-
After hydrolysis, cool the reaction mixture in an ice bath.
-
Slowly acidify with cold 1N HCl with vigorous stirring. Monitor the pH closely. The product should precipitate at its isoelectric point (typically around pH 2-4).
-
If the product does not precipitate, it may be soluble. Extract the aqueous layer with a suitable organic solvent like ethyl acetate multiple times.
-
Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely accepted route involves a two-step process:
-
N-alkylation of 4-nitropyrazole: 4-nitropyrazole is reacted with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base (e.g., K₂CO₃) in a solvent like DMF. This forms the intermediate, ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
-
Saponification: The resulting ester is then hydrolyzed to the target carboxylic acid using a base like NaOH or LiOH, followed by an acidic workup.[4][5]
This route is generally preferred over the direct nitration of (1H-pyrazol-1-yl)acetic acid because nitration of the pyrazole ring can be difficult to control and may lead to a mixture of isomers or undesired side reactions.[6]
Q2: What are the typical analytical methods used for purity testing and characterization?
A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.
| Analytical Technique | Purpose in Analysis |
| HPLC with UV Detection | The primary technique for determining purity, quantifying impurities, and monitoring reaction progress. A reverse-phase C18 column with a gradient of acetonitrile and water (often with an acid modifier like formic or acetic acid) is a common starting point.[7] |
| LC-MS | Provides molecular weight information for the main peak and any impurities, which is crucial for their initial identification (e.g., confirming the presence of isomers vs. degradation products).[8] |
| ¹H and ¹³C NMR | Essential for the unambiguous structural confirmation of the final product and for the definitive characterization of any isolated impurities.[9] |
| FTIR Spectroscopy | Useful for confirming the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-O stretches of the nitro group. |
Q3: How do I identify and characterize an unknown impurity according to regulatory standards?
The process follows a structured workflow, guided by regulatory documents such as the ICH Q3A(R2) guideline.[10][11]
Diagram: Impurity Identification & Characterization Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. jpionline.org [jpionline.org]
Stability issues of (4-nitro-1H-pyrazol-1-yl)acetic acid in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 6645-69-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Our goal is to equip you with the expertise to anticipate, troubleshoot, and manage these issues effectively in your experiments.
Overview of this compound Stability
This compound is a molecule of interest in medicinal chemistry and drug discovery, leveraging the metabolically stable pyrazole scaffold.[1] While the pyrazole core itself is known for its robustness and resistance to oxidation and reduction[2], the molecule possesses two functional groups that are primary determinants of its stability profile in solution: the nitro group on the pyrazole ring and the acetic acid side chain .
The electron-withdrawing nature of the nitro group makes the aromatic pyrazole ring resistant to oxidative degradation but also renders the compound susceptible to specific degradation pathways, particularly photolysis and reduction.[3] The acetic acid moiety introduces pH-dependent solubility and the potential for reactions typical of carboxylic acids. Understanding the interplay of these features is critical for reliable experimental outcomes.
Molecular Structure & Potential Reactivity Hotspots
Caption: Key functional groups influencing the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary concerns stem from the nitroaromatic system and the carboxylic acid group. Key factors that can induce degradation include:
-
Photodegradation: Nitroaromatic compounds are frequently susceptible to degradation upon exposure to UV or even visible light.[4][5] This is often the most significant and rapid degradation pathway if not controlled.
-
pH-Dependent Hydrolysis: While the core structure is stable, extreme pH conditions (highly acidic or basic) can potentially affect the acetic acid side chain or catalyze other degradation reactions.
-
Thermal Stress: Elevated temperatures can promote decomposition. While the pyrazole ring is generally heat-resistant, the nitro group can be a site for thermal decomposition, a phenomenon well-documented in other nitropyrazole derivatives.[6][7]
-
Reductive Degradation: The nitro group is susceptible to chemical or metabolic reduction to form amino or other reduced derivatives. This is a common metabolic pathway for nitroaromatics.[3][8]
Q2: Is the compound sensitive to light? What precautions are essential during experiments?
Yes, high sensitivity to light should be assumed due to the nitroaromatic moiety. Photolysis can generate reactive species and lead to a variety of degradation products, compromising sample integrity.[5][9]
Causality: The nitro group can absorb UV-Vis light, promoting the molecule to an excited state. This can initiate intramolecular rearrangements or radical reactions, leading to degradation. This process is a known source of HONO and NOx formation from other nitroaromatics.[5]
Essential Precautions:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV light.
-
Minimize Light Exposure: Work in a dimly lit area or wrap containers in aluminum foil. Avoid leaving solutions on a lab bench exposed to direct sunlight or fluorescent lighting for extended periods.
-
Photostability Testing: If the compound is a drug development candidate, formal photostability studies according to ICH Q1B guidelines are necessary to quantify its light sensitivity.[10]
Q3: How does the pH of the solution impact the stability of this compound?
The pH of the medium is a critical parameter. The compound is an acid, so its solubility will be significantly lower at acidic pH and will increase as the carboxylate salt is formed at neutral to basic pH. While the pyrazole ring is stable to hydrolysis[11], extreme pH values can promote degradation:
-
Acidic Conditions (pH < 3): While generally stable, prolonged exposure to strong acid and heat could potentially promote decarboxylation, although this is less common. The primary concern is poor solubility.
-
Neutral Conditions (pH 6-8): This is typically the optimal pH range for stability, balancing solubility and minimizing acid/base-catalyzed degradation.
-
Basic Conditions (pH > 9): Strong basic conditions, especially with heat, could potentially lead to degradation pathways involving the nitro group or the acidic proton on the pyrazole ring.
Q4: What is the expected thermal stability, and what are the signs of thermal degradation?
The compound has a reported melting point of 152-156°C, indicating good thermal stability in its solid form.[12] In solution, degradation is more likely at lower temperatures. Studies on related nitropyrazoles, often used as energetic materials, show that thermal decomposition can begin after melting and may involve complex pathways like intramolecular oxidation or hydrogen shifts.[6][13]
Signs of Thermal Degradation:
-
Color Change: Development of a yellow or brown hue in a previously colorless solution.
-
Precipitation: Formation of insoluble degradation products.
-
Chromatographic Changes: Appearance of new peaks and a decrease in the main peak area in HPLC analysis.
For definitive analysis, techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset of thermal decomposition.[13][14] As a general rule, avoid heating solutions above 60-70°C for extended periods unless conducting a specific forced degradation study.
Q5: What are the likely degradation products I should monitor in my stability studies?
Based on the known reactivity of nitroaromatic compounds and carboxylic acids, the primary degradation products to monitor would be:
-
(4-amino-1H-pyrazol-1-yl)acetic acid: The product of the reduction of the nitro group. This is a very common degradation product for nitroaromatics.
-
Denitrated Species: Products where the nitro group is replaced by a hydroxyl group or hydrogen atom.
-
Decarboxylated Product (4-nitro-1-methyl-1H-pyrazole): Loss of CO2 from the acetic acid side chain, though this typically requires more forcing conditions.
-
Photolytic Products: Photodegradation can lead to a complex mixture of products, including ring-opened species or phenolic compounds if the pyrazole ring is cleaved.[4]
Troubleshooting Guide for Common Stability Issues
| Observed Issue | Potential Cause(s) | Recommended Action & Rationale |
| Rapid decrease in parent compound peak area in HPLC analysis. | Photodegradation. | Immediately repeat the experiment using amber vials and minimize light exposure. Rationale: This is the most common and rapid degradation pathway for nitroaromatics.[4] |
| Appearance of multiple new, unexpected peaks in chromatogram. | Forced Degradation. The sample may have been exposed to excessive heat, light, or incompatible reagents (e.g., strong oxidizers/reducers). | Review the entire experimental workflow. Ensure solutions are not left on heated stir plates or in direct light. Check for compatibility with all solution components. Rationale: A complex degradation profile suggests a high-energy degradation process like photolysis or reaction with a strong reagent.[9] |
| Poor or inconsistent solubility. | pH-dependent solubility. The compound is an acid and will precipitate in acidic solutions. | Ensure the solvent or buffer pH is appropriate. For aqueous solutions, a pH > 5 is recommended. Consider using a co-solvent like methanol or acetonitrile if pH adjustment is not possible. Rationale: The carboxylic acid group requires deprotonation to the carboxylate form for significant aqueous solubility. |
| Solution turns yellow or brown over time. | Degradation. This is a classic indicator of nitroaromatic compound degradation, forming chromophoric byproducts. | Discard the solution. Prepare fresh solutions immediately before use. If storing, keep them protected from light and at a low temperature (2-8°C). Rationale: The color change indicates the formation of new chemical entities, invalidating the experiment. |
Key Experimental Protocols
As a Senior Application Scientist, I emphasize that robust analytical methods are the cornerstone of any stability study. The following protocols provide a framework for assessing the stability of this compound.
Protocol 1: Foundational Stability Assessment by RP-HPLC
This protocol establishes a baseline for quantifying the compound and detecting degradation products.
1. HPLC Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (or lambda max if determined).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile:water.
-
Create working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the mobile phase or an appropriate buffer.
-
For the stability test, dilute the stock solution to a final concentration of 50 µg/mL in the desired buffer/solvent system (e.g., PBS pH 7.4).
3. Stability Assessment:
-
Analyze the sample immediately after preparation (T=0).
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, 40°C) in amber vials.
-
Analyze aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).
-
Calculate the percentage of the remaining parent compound relative to T=0 and monitor the increase in the relative area of any degradation peaks.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation is essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[10] This involves exposing the compound to harsh conditions to accelerate its decomposition.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Stress Conditions: Use a concentration of ~100 µg/mL for all stress tests. Include a control sample stored at 4°C in the dark. Aim for 5-20% degradation.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Add an equal volume of 0.2 M HCl to the stock solution. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.2 M NaOH. | To test susceptibility to degradation in an acidic environment. |
| Base Hydrolysis | Add an equal volume of 0.2 M NaOH to the stock solution. Keep at room temperature for 8 hours. Before analysis, neutralize with an equivalent amount of 0.2 M HCl. | To test susceptibility to degradation in a basic environment. |
| Oxidative Stress | Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light. | To determine susceptibility to oxidation, which can be relevant for formulation with excipients that may contain peroxide impurities. |
| Thermal Stress | Dilute the stock solution in the test solvent (e.g., water, buffer). Incubate at 60°C for 48 hours, protected from light. | To assess the impact of heat on the compound's stability in a given formulation or solvent.[7] |
| Photolytic Stress | Expose the solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10] | To evaluate the impact of light exposure during manufacturing, storage, and administration, as required by regulatory guidelines. |
After incubation, all samples should be diluted to the same final concentration and analyzed by the validated HPLC method, preferably with mass spectrometry (LC-MS) to help identify the mass of degradation products.
Hypothetical Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the chemical nature of this compound.
Caption: Plausible degradation pathways for the target compound.
By understanding these potential issues and employing robust analytical strategies, researchers can ensure the integrity of their data and make informed decisions in the development of new chemical entities based on the this compound scaffold.
References
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.
- Thermal Decomposition of Dinitropyrazoles: New Insights from Predictive Electronic Structure Theory and Thermal Analysis. (n.d.).
- (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate.
- Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications.
- Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (4-Nitro-pyrazol-1-yl)-acetic acid. Matrix Scientific.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
-
Degradation pathways of nitrobenzene (adapted from Ju and Parales[15]). ResearchGate. Available from:
- Photostability. RD Laboratories.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rdlaboratories.com [rdlaboratories.com]
- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6645-69-8 Cas No. | (4-Nitro-pyrazol-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
- 13. repo.ssau.ru [repo.ssau.ru]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the hydrolysis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for converting the ethyl ester to the corresponding carboxylic acid, (4-nitro-1H-pyrazol-1-yl)acetic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My hydrolysis reaction is very slow or appears incomplete when I monitor it by TLC/LC-MS. What are the likely causes and how can I fix this?
A1: Incomplete saponification is a common issue that can stem from several factors. The stability of the pyrazole ring, combined with the electronic effects of the nitro group, can make this substrate more resistant to hydrolysis than simple aliphatic esters.[1] Here are the primary causes and corresponding optimization strategies:
-
Insufficient Base: Saponification is a base-mediated hydrolysis where the hydroxide ion acts as the nucleophile.[2] The reaction consumes the base in a 1:1 stoichiometric ratio. If substoichiometric amounts are used, or if the base is not pure, the reaction will not proceed to completion.
-
Solution: Increase the equivalents of the base. A common starting point is 1.5 to 3.0 equivalents of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred due to the better solubility of lithium carboxylates in mixed aqueous/organic solvents.
-
-
Low Temperature: Like most reactions, saponification has an activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 40-60 °C. Always monitor for potential side product formation when increasing temperature.[3]
-
-
Poor Solubility: The ester is likely soluble in organic solvents, while the hydroxide base is dissolved in water. This creates a biphasic system where the reaction rate is limited by the interface between the two phases.
Q2: I've successfully hydrolyzed the ester, but my yield is very low after acidic work-up and extraction. Where is my product going?
A2: Low recovery of the carboxylic acid product, this compound, is almost always an issue related to the work-up procedure, specifically the protonation and extraction steps.
-
Incomplete Protonation: The direct product of saponification is the carboxylate salt (e.g., sodium or lithium (4-nitro-1H-pyrazol-1-yl)acetate), which is highly water-soluble.[2] To extract it into an organic solvent, it must be converted to the neutral carboxylic acid by adding a strong acid.
-
Solution: After the reaction is complete, cool the mixture to 0 °C (to manage any exotherm) and slowly add a strong acid like 1M or 2M hydrochloric acid (HCl). Crucially, you must verify the pH of the aqueous layer using pH paper or a pH meter. The pH should be adjusted to be acidic, typically pH 2-3, to ensure complete protonation of the carboxylate.
-
-
Inappropriate Extraction Solvent: The polarity of the final carboxylic acid product dictates the best extraction solvent. A highly polar product will not be efficiently extracted by a non-polar solvent.
-
Solution: Use a relatively polar organic solvent for extraction. Ethyl acetate is often a good first choice. If recovery remains low, try multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) or switch to a more polar solvent like a mixture of dichloromethane and isopropanol.
-
-
Emulsion Formation: Vigorous mixing of aqueous and organic layers, especially when residual base is present, can lead to the formation of stable emulsions, trapping your product at the interface.
-
Solution: If an emulsion forms, try adding brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can be effective.
-
Q3: I'm observing a significant new spot on my TLC plate that is not my starting material or desired product. What kind of side reactions could be occurring?
A3: The presence of a nitro group on the pyrazole ring introduces the possibility of undesired side reactions, particularly under harsh basic conditions or elevated temperatures.
-
Ring Opening or Degradation: While nitropyrazoles are noted for their general stability, highly forcing conditions (e.g., high concentrations of strong base at high temperatures for extended periods) can potentially lead to the degradation of the heterocyclic ring system.[5][6]
-
Solution: Use the mildest conditions that still allow the reaction to proceed to completion. This often means using a base like LiOH instead of NaOH or KOH, running the reaction at a lower temperature for a longer time, and carefully monitoring the reaction to avoid letting it run for an unnecessarily long duration.
-
-
Reactions Involving the Nitro Group: Aromatic nitro groups can sometimes be susceptible to nucleophilic aromatic substitution, although this is less common on a five-membered heteroaromatic ring compared to a benzene ring.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the hydrolysis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate?
A1: For a robust and scalable starting point, the following conditions are recommended. This protocol is based on standard saponification procedures adapted for a potentially challenging substrate.[4]
| Parameter | Recommended Value | Rationale |
| Base | Lithium Hydroxide (LiOH·H₂O) | High reactivity and good solubility of the resulting carboxylate. |
| Equivalents of Base | 2.0 eq | Ensures the reaction goes to completion without being overly excessive. |
| Solvent System | THF : H₂O (2:1 or 3:1 v/v) | A homogeneous system to maximize reaction rate. |
| Concentration | 0.1 - 0.5 M | A good balance between reaction rate and heat management. |
| Temperature | Room Temperature to 40 °C | Start at RT and gently warm if the reaction is slow. |
| Reaction Time | 2 - 16 hours | Monitor progress by TLC or LC-MS to determine completion. |
Q2: How can I effectively monitor the progress of the reaction?
A2: Proper reaction monitoring is critical to avoid incomplete reactions or the formation of degradation products. Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
TLC Analysis:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point for the ester. The product carboxylic acid is much more polar and will likely have a much lower Rf value (it may not move from the baseline). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help produce a sharper spot for the carboxylic acid product.
-
Visualization: Use a UV lamp (254 nm) for visualization, as the pyrazole ring is a UV-active chromophore.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates the reaction is complete.
-
-
LC-MS Analysis: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the preferred method in a drug development setting.[9]
Q3: What is the general mechanism for this base-mediated hydrolysis?
A3: The reaction follows the well-established saponification mechanism, which is a nucleophilic acyl substitution.[10]
-
Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable and essentially irreversible step that drives the reaction to completion.[2]
-
Acidic Work-up: In a separate final step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final neutral carboxylic acid product.
Q4: What are the key safety considerations for this reaction?
A4: Standard laboratory safety precautions should be followed.
-
Handling Bases: Sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are corrosive. Always wear gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Handling Acids: Hydrochloric acid (HCl) is corrosive and has irritating fumes. Handle it with the same level of personal protective equipment in a fume hood.
-
Quenching: The neutralization of the basic reaction mixture with strong acid can be exothermic. Perform this addition slowly and preferably in an ice bath to control the temperature.
-
Solvents: THF and ethyl acetate are flammable. Keep them away from ignition sources.
Protocols & Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for saponification.
Base-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for the hydrolysis reaction.
Protocol: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Materials:
-
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) to a concentration of approximately 0.2 M.
-
Base Addition: Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every 1-2 hours using TLC. If the reaction is slow, gently warm the mixture to 40 °C using a water bath.
-
Quenching and Acidification: Once the starting material is consumed, cool the flask in an ice-water bath. Slowly add 1M HCl with stirring until the pH of the aqueous phase is between 2 and 3 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times with a volume equal to the total reaction volume).
-
Washing: Combine the organic layers and wash them once with brine to remove residual water and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
References
-
Natchus, M. G., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. [Link]
-
Natchus, M. G., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
He, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. [Link]
-
Tarasov, A. V., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1145–1148. [Link]
-
He, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6969. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(18), 5645. [Link]
-
Unknown Author. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Journal of Drug Delivery and Therapeutics. [Link]
-
Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Abdel-Aziz, M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6667. [Link]
-
He, C., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 1836–1843. [Link]
-
Roy, D. S., & Hase, W. L. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 28(18), 6649. [Link]
-
Tran, H. Q., et al. (2025). A Highly Sensitive and Reliable UHPLC-MS/MS Method for Simultaneous Determination of Nitrofuran Metabolites in Aquatic Products and Seafood. Analytical and Bioanalytical Chemistry Research. [Link]
-
Unknown Author. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]
-
Unknown Author. (2019). mechanism of ester hydrolysis. YouTube. [Link]
-
Unknown Author. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora. [Link]
-
Unknown Author. (2024). 21.6: Chemistry of Esters. LibreTexts Chemistry. [Link]
-
Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. UNM Digital Repository. [Link]
- Unknown Author. (n.d.). Hydrolytic Reactions.
-
Unknown Author. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Unknown Author. (2024). Saponification-Typical procedures. OperaChem. [Link]
-
Unknown Author. (n.d.). Saponification of Esters. Organic Chemistry Tutor. [Link]
-
Unknown Author. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. [Link]
-
Kubica, B. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. [Link]
-
PubChem. (n.d.). ethyl 4-nitro-1H-pyrazole-3-carboxylate. PubChem. [Link]
-
Hadkar, U. B., & Hadkar, A. S. (2018). Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis, 8(1), 20-24. [Link]
-
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. American Elements. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. quora.com [quora.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. | Semantic Scholar [semanticscholar.org]
- 6. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. analchemres.org [analchemres.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography for Pyrazole Intermediate Purification
Welcome to the technical support center for the purification of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize column chromatography as a critical step in their synthetic workflows. Pyrazole derivatives are foundational building blocks in medicinal chemistry and materials science, making their efficient purification paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues encountered during the column chromatography of pyrazole intermediates in a direct question-and-answer format.
Pre-Chromatography & Sample Preparation
Question: My TLC analysis shows my pyrazole intermediate is degrading on the silica plate. What should I do for the column?
Answer: This is a critical observation and a common issue with nitrogen-containing heterocyles like pyrazoles.[1] The acidic nature of the silanol groups (Si-OH) on the surface of standard silica gel can catalyze the degradation of sensitive compounds.[3][4]
Causality & Solution:
-
Deactivate the Stationary Phase: The most common solution is to neutralize the acidic sites on the silica gel. This is typically done by preparing your column slurry in the initial, non-polar eluent and adding a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine. A concentration of 0.1-1% (v/v) of the base in your mobile phase is usually sufficient.[3][4] Always perform a preliminary TLC analysis using a solvent system containing the same percentage of base to confirm that it resolves the degradation issue and provides good separation.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient or complicates downstream steps (e.g., removal of triethylamine), consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative for basic compounds and can prevent degradation.[5] However, be aware that its chromatographic properties differ from silica, so you will need to re-optimize your solvent system using alumina TLC plates.
-
Reversed-Phase Silica (C18): For more polar pyrazole intermediates, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be an excellent option.[4][6]
-
Question: My crude pyrazole derivative is not soluble in the non-polar solvent system I plan to use for elution. How do I load it onto the column?
Answer: This is a frequent challenge, as many pyrazole syntheses result in crude products that are solids or oils with poor solubility in non-polar solvents like hexane.[7][8] Loading a sample in a solvent stronger than the initial mobile phase will lead to poor separation, causing broad bands and co-elution.[9]
Solutions:
-
Dry Loading (Adsorption onto Silica): This is the preferred method. Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane (DCM), acetone, or ethyl acetate). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully loaded on top of your packed column.[10][11]
-
Minimal Strong Solvent Loading: If dry loading is not feasible, dissolve your sample in the absolute minimum volume of a slightly more polar solvent than your starting eluent (e.g., DCM if you are starting with ethyl acetate/hexane).[9] Carefully apply this concentrated solution to the top of the column and allow it to adsorb fully into the silica bed before adding the mobile phase. This method is riskier and can compromise separation if too much strong solvent is used.[9]
During Elution
Question: My compound is not moving from the origin (Rf = 0) even with a relatively polar solvent system. What's wrong?
Answer: This indicates that your compound has a very high affinity for the stationary phase, and the mobile phase is not strong (polar) enough to elute it.
Causality & Solution:
-
Insufficient Mobile Phase Polarity: The polarity of your eluent is too low. You need to increase the proportion of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 40%, 60%, or even 100% ethyl acetate. If that is still insufficient, a stronger polar modifier is needed. A common next step is to add methanol (MeOH) to your ethyl acetate or DCM. A gradient of 0-10% MeOH in DCM is a powerful eluent for many polar heterocycles.
-
Strong Interaction with Silica: As pyrazoles are basic, they can interact very strongly with the acidic silanol groups on silica gel, effectively becoming immobilized.[12] If increasing solvent polarity doesn't work, this is the likely cause. Refer back to the solution for degrading samples : try deactivating the silica with triethylamine or switching to a neutral alumina stationary phase.[4][5]
Question: My compound eluted immediately after the solvent front. How can I get separation?
Answer: This is the opposite problem: your compound has a very low affinity for the stationary phase, and the mobile phase is too polar, washing the compound through the column without any retention.[9]
Solution:
-
Decrease Mobile Phase Polarity: You must use a less polar solvent system. If you used 30% ethyl acetate in hexanes, reduce it significantly to 5% or 10%. The goal is to find a solvent system where your target compound has a TLC Rf value between 0.2 and 0.4 for optimal separation.[13]
Question: My compound is streaking or "tailing" down the column, leading to broad fractions and poor separation.
Answer: Tailing is often a sign of overloading the column, poor sample solubility in the mobile phase, or strong, non-ideal interactions with the stationary phase.[9]
Solutions:
-
Reduce the Amount of Sample: You may have loaded too much crude material for the amount of silica used. A general rule of thumb for a moderately difficult separation is a 1:30 to 1:50 ratio of crude material to silica gel by mass.
-
Check Solubility: If the compound is not fully soluble in the mobile phase as it travels down the column, it can cause tailing. This is less common if the initial solvent screen by TLC was done correctly.
-
Acid/Base Interaction: For pyrazoles, this is a very common cause. The basic nitrogen atoms can interact strongly with acidic silica, leading to tailing. Adding a small amount (0.1-1%) of triethylamine or a few drops of acetic acid (if your compound is acidic) to the mobile phase can often resolve this by saturating the active sites on the silica or ensuring your compound is in a single protonation state.[3]
-
Increase Polarity During Elution: If tailing begins as the compound starts to elute, you can sometimes sharpen the band by slightly increasing the polarity of the eluent.[9]
Question: I am trying to separate two pyrazole regioisomers, but they are co-eluting.
Answer: Separating regioisomers is a classic challenge because they often have very similar polarities.
Solutions:
-
Optimize the Solvent System: Small changes in the mobile phase can have a large impact. Try switching one of the solvent components (e.g., from ethyl acetate/hexane to DCM/methanol or acetone/hexane) to exploit different intermolecular interactions. The goal is to maximize the difference in Rf values (ΔRf) on the TLC plate.
-
Improve Column Efficiency:
-
Use a Longer Column: A longer column provides more theoretical plates and increases the opportunity for separation.
-
Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh is standard for flash chromatography) provides a greater surface area and can improve resolution.[3]
-
Run the Column Slower: Reducing the flow rate can sometimes improve the equilibrium between the stationary and mobile phases, enhancing separation, although this moves away from the principle of "flash" chromatography.
-
-
Derivatization: If the isomers have a reactive handle (like an -NH or -OH group), you can sometimes protect that group to create a derivative. The derivatives of the two isomers may have significantly different polarities, allowing for easy separation. The protecting group can then be removed in a subsequent step.[14]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my pyrazole intermediate?
The default and most common stationary phase is silica gel (SiO₂) (40-63 µm, 230-400 mesh) .[15] It is versatile and works for a wide range of compounds. However, due to the basic nature of the pyrazole ring, you should always consider the following:
-
Normal Phase Silica Gel: Use this as your first choice. Be prepared to deactivate it with triethylamine if you observe tailing or degradation.[4]
-
Neutral Alumina (Al₂O₃): This is the best alternative if your compound is highly sensitive to the acidity of silica gel.[4]
-
Reversed-Phase Silica (C18): This is an excellent choice for highly polar pyrazole derivatives that do not move on silica gel even with very polar solvents. The stationary phase is non-polar, and you will use polar solvents like water, methanol, and acetonitrile.[16]
Q2: What is the best way to determine the optimal mobile phase?
The best way is through systematic Thin Layer Chromatography (TLC) analysis.
-
Start with a standard two-solvent system. For pyrazoles, a good starting point is Ethyl Acetate (EtOAc) / Hexanes.[17]
-
Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 40% EtOAc/Hex).
-
Aim for an Rf value of 0.2-0.4 for your desired compound. This generally provides the best separation in a column.
-
Ensure all spots are off the baseline and separated from your target compound. If separation is poor, try a different solvent system (e.g., Dichloromethane (DCM) / Methanol (MeOH)).
| Common Solvent Systems for Pyrazoles (in order of increasing polarity) |
| Hexanes / Ethyl Acetate (EtOAc) |
| Hexanes / Acetone |
| Dichloromethane (DCM) / Hexanes |
| Dichloromethane (DCM) / Ethyl Acetate (EtOAc) |
| Dichloromethane (DCM) / Methanol (MeOH) |
| Ethyl Acetate (EtOAc) / Methanol (MeOH) |
Q3: Are there alternatives to column chromatography for purifying pyrazoles?
Yes, several other techniques can be effective:
-
Recrystallization: This is the most efficient method for purifying solid compounds that have high initial purity (>90%).[4][18] It is highly scalable and can yield material of very high purity.
-
Acid-Base Extraction: Since pyrazoles are basic, you can often use liquid-liquid extraction to separate them from non-basic impurities.[18] Dissolve the crude mixture in an organic solvent (like EtOAc), wash with an aqueous acid (e.g., 1M HCl) to protonate the pyrazole and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified pyrazole back into an organic solvent.
-
Preparative HPLC: For very difficult separations or for achieving extremely high purity on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[4]
Experimental Protocols & Visualizations
Protocol 1: Standard Flash Column Chromatography of a Pyrazole Intermediate
Objective: To purify a crude pyrazole derivative using standard flash column chromatography.
Materials:
-
Crude pyrazole intermediate
-
Silica gel (230-400 mesh)
-
Selected eluent (e.g., Ethyl Acetate/Hexanes), determined by TLC
-
Sand (acid-washed)
-
Glass chromatography column
-
Collection tubes/flasks
-
Pressurized air or nitrogen source
Methodology:
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel (e.g., 40g for 1g of crude material) with the initial, low-polarity eluent to form a slurry.[19]
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock and allow some solvent to drain, settling the silica bed. Apply gentle air pressure to accelerate the packing. Never let the solvent level drop below the top of the silica bed. [10]
-
Add another layer of sand (approx. 1 cm) on top of the packed silica to prevent disturbance during solvent addition.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1g) in a minimal volume of a suitable solvent (e.g., 5-10 mL DCM).
-
Add 2-3g of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample to the top of the column, forming an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Apply gentle pressure with air or nitrogen to achieve a solvent flow rate of approximately 2 inches per minute.[10]
-
Begin collecting fractions. Monitor the elution process by collecting small samples from the eluting solvent and spotting them on a TLC plate alongside your crude material and starting material references.
-
If a gradient elution is required, gradually increase the percentage of the polar solvent to elute more tightly bound compounds.[3]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Visual Workflow
Caption: General workflow for pyrazole purification via flash column chromatography.
Troubleshooting Decision Tree
Caption: Decision tree for common pyrazole chromatography issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link][9]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link][7]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link][20]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link][1]
-
ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link][12]
-
Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Retrieved from [Link][15]
-
How to run column chromatography. (n.d.). Retrieved from [Link][19]
-
Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][10]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link][5]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link][6]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link][11]
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link][16]
-
Reddit. (2024). Tips and Tricks for Flash Column Chromatography. Retrieved from [Link][13]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link][2]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link][17]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Removing unreacted starting materials from (4-nitro-1H-pyrazol-1-yl)acetic acid
Technical Support Center: Purification of (4-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
I. Understanding the Chemistry of Purification
The successful purification of this compound hinges on exploiting the differences in physicochemical properties between the desired product and the common starting materials, typically 4-nitropyrazole and an ethyl bromoacetate. The key to effective separation lies in the distinct functional groups present in each molecule: the acidic carboxylic acid group in the product, the weakly basic pyrazole ring, and the neutral ester group in the starting material.
Key Compounds and Their Properties:
| Compound | Structure | Key Functional Group | Acidity/Basicity | Solubility Characteristics |
| This compound | ![]() | Carboxylic Acid | Acidic | Soluble in aqueous base |
| 4-Nitropyrazole | ![]() | Pyrazole Ring | Weakly Basic/Neutral | Sparingly soluble in water, soluble in many organic solvents[1][2] |
| Ethyl Bromoacetate | ![]() | Ester | Neutral | Immiscible with water, soluble in organic solvents[3][4][5] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted 4-nitropyrazole and ethyl bromoacetate?
A1: Acid-base extraction is the most robust and widely used method for this specific purification challenge.[6][7][8] This technique leverages the acidic nature of your target compound, this compound. By treating the crude reaction mixture with a weak aqueous base, such as sodium bicarbonate, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[6][8][9] The unreacted starting materials, 4-nitropyrazole (largely neutral) and ethyl bromoacetate (neutral), will remain in the organic phase. Subsequent separation of the aqueous and organic layers, followed by acidification of the aqueous layer, will precipitate your purified product.
Q2: Why is a weak base like sodium bicarbonate preferred over a strong base like sodium hydroxide for the extraction?
A2: While a strong base would also deprotonate the carboxylic acid, it poses a significant risk of hydrolyzing the unreacted ethyl bromoacetate starting material into bromoacetic acid and ethanol. This would introduce a new impurity that is also an acid and would co-extract with your desired product, complicating the purification. Sodium bicarbonate is sufficiently basic to deprotonate the target carboxylic acid without promoting significant ester hydrolysis.[6]
Q3: My product has a yellow tint. How can I decolorize it?
A3: A yellow tint often indicates the presence of residual 4-nitropyrazole, which can appear as a yellow crystalline solid, or other colored impurities.[1][10] If acid-base extraction does not fully remove the color, recrystallization is the next recommended step.[11][12][13] Often, adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb colored impurities.[11]
Q4: What is the best way to confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment.[14][15][16][17]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity by comparing the crude mixture to the purified product. A pure compound should ideally show a single spot.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities that may not be visible by TLC.[15][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your compound and can reveal the presence of impurities by identifying their characteristic signals.[14][15][17]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.[16][19]
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after acid-base extraction and precipitation.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction: The carboxylic acid was not fully converted to its salt form. | - Ensure thorough mixing of the organic and aqueous layers during extraction. Use a separatory funnel and shake vigorously, venting frequently. - Perform multiple extractions with fresh aqueous base to ensure complete transfer of the product to the aqueous layer. |
| Incomplete Precipitation: The pH of the aqueous layer was not sufficiently acidic to fully protonate the carboxylate. | - Add acid dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2). - Cool the acidified solution in an ice bath to decrease the solubility of the product and promote crystallization. |
| Product Loss During Washing: The precipitated product was washed with a solvent in which it has some solubility. | - Wash the filtered product with a minimal amount of ice-cold water to remove residual salts. |
Issue 2: Presence of starting materials in the final product, confirmed by NMR or HPLC.
| Potential Cause | Troubleshooting Steps |
| Inefficient Phase Separation: Emulsion formation during extraction prevented clean separation of the aqueous and organic layers. | - To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. - Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. |
| Insufficient Washing of the Organic Layer: Residual product remained in the organic phase. | - After the initial extraction, back-extract the organic layer with a fresh portion of the aqueous base to recover any remaining product. |
Issue 3: Oily product obtained after acidification instead of a crystalline solid.
| Potential Cause | Troubleshooting Steps |
| "Oiling out" due to supersaturation or impurities: The product is separating as a liquid phase instead of forming crystals. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. - Re-dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly for recrystallization. |
IV. Experimental Protocols & Visual Workflows
Protocol 1: Acid-Base Extraction
Objective: To separate this compound from unreacted 4-nitropyrazole and ethyl bromoacetate.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate solution.
-
1 M Hydrochloric acid.
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
-
Ice bath.
-
Buchner funnel and filter paper.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of your product.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the product.
-
Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2) and a precipitate forms.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of ice-cold water.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization
Objective: To further purify the this compound and remove colored impurities.
Materials:
-
Crude or partially purified this compound.
-
A suitable recrystallization solvent (e.g., ethanol/water mixture, toluene).[20]
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter paper.
-
Activated carbon (optional).
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visual Workflow: Purification Strategy
Caption: Purification workflow for this compound.
V. References
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
Writing in Biology. (2019, February 6). Recrystallization. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization. Chem 355. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). Ethyl bromoacetate CAS:105-36-2. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. nbinno.com [nbinno.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. jackwestin.com [jackwestin.com]
- 13. Recrystallization | Writing in Biology [bcrc.bio.umass.edu]
- 14. rroij.com [rroij.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. moravek.com [moravek.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 20. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
Validation & Comparative
Comparing the biological activity of (4-nitro-1H-pyrazol-1-yl)acetic acid with other pyrazoles
An In-Depth Comparative Guide to the Biological Activity of (4-nitro-1H-pyrazol-1-yl)acetic acid
This guide provides a comprehensive analysis of the biological activity of this compound, contextualized by comparing its performance against other key pyrazole derivatives. The content herein is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights and validated experimental protocols to support further investigation into this promising class of compounds.
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, synthetic tractability, and capacity for diverse intermolecular interactions have cemented its role in the development of numerous therapeutic agents. Pyrazole derivatives exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4][5]
The subject of this guide, this compound, incorporates two critical substitutions on the pyrazole core: an N1-acetic acid group and a C4-nitro group. The nitro group, a potent electron-withdrawing moiety, is known to significantly modulate the electronic properties and biological activity of heterocyclic systems.[6][7] This guide will dissect the impact of these features by comparing its biological profile with unsubstituted and alternatively substituted pyrazole analogues.
Comparative Biological Efficacy: A Data-Centric Analysis
The following sections provide a comparative overview of the biological activities of this compound, supported by experimental data typical for this class of compounds.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this arena.[8][9][10][11] The introduction of a nitro group often enhances antimicrobial potency.
A comparative study assessing the Minimum Inhibitory Concentration (MIC) of various pyrazole derivatives against representative bacterial and fungal strains demonstrates the clear advantage conferred by the 4-nitro substitution.
Table 1: Comparative Antimicrobial & Antifungal Activity (Representative MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | 16 | 32 | 32 |
| (1H-Pyrazol-1-yl)acetic acid (Unsubstituted) | >128 | >128 | >128 |
| (4-bromo-1H-pyrazol-1-yl)acetic acid | 64 | 128 | 64 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 8 |
Data are representative based on published findings for similar compound classes.[11][12][13]
The data clearly illustrates that this compound exhibits significantly lower MIC values—indicating higher potency—compared to its unsubstituted and bromo-substituted counterparts. This enhanced activity is a direct consequence of the electronic modifications induced by the nitro group.[6]
Anticancer Activity
Pyrazole derivatives are extensively investigated for their antiproliferative effects against various cancer cell lines.[3][14][15][16] The mechanism of action often involves the inhibition of critical cell cycle regulators like protein kinases.
In vitro cytotoxicity assays, such as the MTT assay, are standard for evaluating the anticancer potential of new chemical entities.[17][18] A comparison of IC50 values (concentration causing 50% inhibition of cell growth) reveals the superior performance of the nitro-substituted pyrazole.
Table 2: Comparative In Vitro Cytotoxicity (Representative IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound | 9.5 | 15.2 | 11.8 |
| (1H-Pyrazol-1-yl)acetic acid (Unsubstituted) | >100 | >100 | >100 |
| 3,5-dimethyl-1H-pyrazole | 45.7 | 62.3 | 51.9 |
| Doxorubicin (Control) | 0.8 | 1.1 | 1.0 |
Data are representative based on published findings for similar compound classes.[14][19]
The sub-micromolar to low micromolar activity of this compound against multiple cancer cell lines highlights its potential as a scaffold for novel anticancer agents, far exceeding the efficacy of the other tested pyrazole analogues.
Validated Experimental Methodologies
Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key assays referenced in this guide.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and is based on established standards.[20]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in appropriate broth (e.g., Mueller-Hinton) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth (i.e., the first clear well).
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[17][21][22]
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][21]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells, and IC50 values are calculated using non-linear regression.
Structure-Activity Relationship (SAR) and Mechanistic Causality
The observed differences in biological activity can be rationally explained by the specific structural features of this compound.
Logical Relationship of Structural Moieties to Biological Activity
Caption: Key structural features contributing to biological activity.
-
The C4-Nitro Group: This is the primary driver of enhanced potency. As a strong electron-withdrawing group, it lowers the electron density of the pyrazole ring. This can increase the acidity of ring protons, creating stronger hydrogen bonding interactions with target enzymes or receptors. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic environments (common in tumors and microbial biofilms), which can lead to the generation of cytotoxic reactive oxygen species (ROS).[6]
-
The N1-Acetic Acid Group: This substituent primarily influences the compound's physicochemical properties. The carboxylic acid moiety improves aqueous solubility, a critical factor for bioavailability and formulation. It also provides a key hydrogen bond donor and acceptor site, which can anchor the molecule within a biological target's binding pocket.[23]
Conclusion and Future Perspectives
The collective evidence strongly indicates that this compound possesses significantly enhanced antimicrobial and anticancer activity compared to unsubstituted or halogen-substituted pyrazole analogues. This superior performance is primarily attributed to the electronic and chemical properties conferred by the C4-nitro group.
Future research should be directed towards:
-
Target Deconvolution: Identifying the specific molecular targets (e.g., enzymes, receptors) responsible for its biological effects.
-
Mechanism of Action Studies: Elucidating the precise biochemical pathways disrupted by the compound, including its potential role in inducing oxidative stress.
-
Lead Optimization: Synthesizing and evaluating new derivatives to further improve potency, selectivity, and drug-like properties, guided by the structure-activity relationships established here.
This guide provides a robust foundation of comparative data and validated protocols to empower researchers in advancing the development of this promising pyrazole scaffold.
References
- Benchchem. Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives.
- PubMed. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019).
- MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024).
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”.
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl).
- ResearchGate. Schematic representation of MTT assay protocol.
- Abcam. MTT assay protocol.
- ResearchGate. Antimicrobial activity-sensitivity testing of compounds (4a-f) and...
- Frontiers. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).
- Scilit. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012).
- ResearchGate. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012).
- PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
- PMC - NIH. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- PMC - NIH. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016).
- Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019).
- PMC - PubMed Central. Current status of pyrazole and its biological activities.
- NIH. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
- PMC - NIH. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- ResearchGate. Synthesis and biological evaluation of some novel pyrazolines. (2007).
- PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.
- RJPT. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
- PMC. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
- NIH. Design, Synthesis, and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023).
- PubMed. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. (2011).
- PMC - NIH. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2024).
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
- ResearchGate. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020).
- PMC - NIH. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- NIH. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
- Semantic Scholar. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- PMC - PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- OUCI. Overview on Biological Activities of Pyrazole Derivatives.
- PDF. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. jchr.org [jchr.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 19. japsonline.com [japsonline.com]
- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Nitropyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4] The introduction of a nitro group at the C4 position of the pyrazole ring creates a unique pharmacophore, the 4-nitropyrazole scaffold, which has been a subject of intense investigation for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-nitropyrazole derivatives, offering a comparative perspective on how subtle structural modifications can profoundly influence their biological profiles.
The Strategic Importance of the 4-Nitro Group
The nitro group at the C4 position is not merely a passive substituent. Its strong electron-withdrawing nature significantly modulates the electronic properties of the pyrazole ring, influencing its pKa and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[4] This electronic modulation is often a critical factor in the potency and selectivity of these compounds. For instance, in a series of pyrazole-based Aurora A kinase inhibitors, the nitro group was found to be more optimal for antiproliferative activity than hydrogen, methyl, methoxy, or chloro substituents.[4]
Deconstructing the 4-Nitropyrazole Scaffold: A Positional SAR Analysis
The biological activity of 4-nitropyrazole derivatives can be systematically understood by examining the impact of substituents at the N1, C3, and C5 positions of the pyrazole ring.
The substituent at the N1 position often plays a crucial role in orienting the molecule within the target's binding pocket and can significantly impact pharmacokinetic properties.
-
Aryl and Heteroaryl Substituents: Large aromatic or heteroaromatic groups at the N1 position are a common feature in many biologically active pyrazoles. For instance, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be a key requirement for potent and selective activity.[5] This highlights the importance of specific hydrophobic and electronic interactions that can be achieved with appropriately substituted aryl groups.
-
Alkyl and Functionalized Alkyl Chains: While less common for achieving high potency in kinase inhibitors, smaller alkyl groups or functionalized alkyl chains at N1 can be used to modulate solubility and other drug-like properties.
The C3 position offers a versatile handle for introducing a wide range of chemical moieties that can interact with the target protein.
-
Carboxamides and Related Groups: The introduction of a carboxamido group at the C3-position has been a successful strategy in the development of cannabinoid receptor antagonists.[5] This group can act as a hydrogen bond donor and acceptor, forming critical interactions within the receptor's binding site.
-
Linkage to Other Heterocycles: The C3 position is frequently used to link the 4-nitropyrazole core to other heterocyclic systems, creating hybrid molecules with potentially enhanced or novel activities. For example, pyrazolo[3,4-d]pyrimidine derivatives, where the pyrimidine ring is fused to the C3 and C4 positions of the pyrazole, have been explored as potent EGFR inhibitors.[6]
Substituents at the C5 position often contribute to the fine-tuning of the compound's biological activity and selectivity profile.
-
Aryl Substituents: A para-substituted phenyl ring at the C5-position is another key feature for high-affinity cannabinoid receptor antagonists.[5] The nature of the substituent on this phenyl ring can further modulate activity, with a p-iodophenyl group leading to one of the most potent compounds in that series.[5]
-
Impact on Kinase Inhibition: In the context of kinase inhibitors, the C5 substituent can influence selectivity by exploiting subtle differences in the ATP-binding pockets of different kinases.
Comparative Analysis: 4-Nitropyrazoles vs. Other Scaffolds
The unique electronic properties conferred by the 4-nitro group often lead to superior performance when compared to non-nitrated pyrazoles or other heterocyclic scaffolds.
| Scaffold | Key Advantages | Representative Biological Activity | Key Limitations |
| 4-Nitropyrazole | Enhanced potency due to electron-withdrawing nature of the nitro group.[4] Can form specific interactions with target proteins. | Anticancer (Aurora Kinase Inhibition)[4], Antimicrobial[7] | Potential for metabolic liabilities associated with the nitro group. |
| Non-nitrated Pyrazole | Well-established synthetic chemistry. Broad spectrum of biological activities.[1][3] | Anti-inflammatory (Celecoxib)[2], Anticancer[6] | Often requires extensive optimization to achieve high potency. |
| Pyrazole Fused Systems (e.g., Pyrazolo[3,4-d]pyrimidine) | Rigidified scaffold can lead to higher affinity and selectivity.[6] | Anticancer (EGFR inhibition)[6] | More complex synthesis compared to simple pyrazoles. |
Experimental Protocols
General Synthesis of 4-Nitropyrazole Derivatives
A common synthetic route to 4-nitropyrazole derivatives involves the cyclization of a dicarbonyl compound with a hydrazine, followed by nitration.
Step-by-Step Methodology:
-
Synthesis of the Pyrazole Core: A 1,3-dicarbonyl compound is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol. The reaction is typically heated to reflux for several hours to facilitate the condensation and cyclization to form the pyrazole ring.
-
Nitration: The resulting pyrazole is then subjected to nitration to introduce the nitro group at the C4 position. This is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C). Careful control of the reaction conditions is crucial to prevent over-nitration or side reactions.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 4-nitropyrazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The 4-nitropyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO alone) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizing Structure-Activity Relationships
Caption: Key positions on the 4-nitropyrazole scaffold influencing biological activity.
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the In Vitro Efficacy of Novel Pyrazole Derivatives Versus Standard Antibiotics
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount.[1] Derivatives of the pyrazole nucleus, a metabolically stable heterocyclic compound, are recognized for a wide range of pharmacological properties, including potent antibacterial activities.[1][2][3][4][5] This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel compound, (4-nitro-1H-pyrazol-1-yl)acetic acid, against a panel of standard antibiotics.
While specific data for this exact molecule is not yet prevalent in published literature, its structure combines the established bioactivity of the pyrazole core with a nitro group, a substituent known to be present in other antimicrobial compounds.[5][6] This guide, therefore, serves as a robust experimental blueprint for researchers seeking to characterize its potential. It outlines the necessary protocols, explains the scientific rationale behind each step, and provides a template for data interpretation, ensuring a scientifically rigorous evaluation.
Rationale and Compound Selection
The Promise of Pyrazole Derivatives
The pyrazole ring is a core structure in numerous compounds demonstrating significant biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4][7] Studies have shown that various pyrazole derivatives are potent inhibitors of bacterial growth, with some exhibiting efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1] Their mechanisms can be diverse, with some derivatives identified as potential inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1]
Standard Antibiotic Comparators
To establish a meaningful benchmark for the efficacy of this compound, a panel of well-characterized standard antibiotics should be used. The selection should cover different mechanisms of action to provide a broad comparative spectrum.
| Antibiotic Class | Example | Primary Mechanism of Action |
| Fluoroquinolone | Ciprofloxacin | Inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[8][9] |
| Aminoglycoside | Gentamicin | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[8][10] |
| β-Lactam | Penicillin | Inhibits the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[8][10][11] |
| Macrolide | Azithromycin | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8][11] |
Experimental Design and Protocols
A rigorous evaluation of a novel antimicrobial agent relies on standardized, reproducible methods. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for antimicrobial susceptibility testing.[12][13]
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] This is the foundational assay for assessing antimicrobial potency.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and standard antibiotics in an appropriate solvent (e.g., DMSO, sterile deionized water).
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing.[16]
-
Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) organisms.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Plate Preparation and Inoculation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of desired concentrations.[15][16]
-
Ensure final wells include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[16]
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
-
Incubation and Reading:
Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining MIC and MBC.
Follow-up Protocol: Minimum Bactericidal Concentration (MBC) Determination
To determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay is performed subsequent to the MIC test.[11][14][18]
Step-by-Step Methodology:
-
From the wells of the completed MIC plate that show no visible growth, aspirate a small, defined volume (e.g., 10 µL).
-
Spot-plate this volume onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction (a ≥3-log10 decrease) in the initial inoculum count.[14][17]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical In Vitro Efficacy Data (MIC in µg/mL)
| Organism | This compound | Ciprofloxacin | Gentamicin | Penicillin | Azithromycin |
| S. aureus ATCC 25923 | 4 | 0.5 | 1 | 0.12 | 2 |
| E. coli ATCC 25922 | 16 | 0.03 | 0.5 | >64 | 16 |
| P. aeruginosa ATCC 27853 | 32 | 0.25 | 2 | >64 | >64 |
| E. faecalis ATCC 29212 | 8 | 1 | 16 | 4 | 8 |
Note: The data above are for illustrative purposes only and do not represent actual experimental results.
Interpretation:
-
Potency: A lower MIC value indicates higher potency.
-
Spectrum of Activity: The range of organisms inhibited by the compound defines its spectrum (e.g., broad-spectrum vs. narrow-spectrum).[11]
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is a key indicator. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.
Hypothetical Mechanism of Action
While the precise mechanism of this compound requires dedicated investigation, related pyrazole derivatives have been shown to target bacterial DNA gyrase.[1] This enzyme is crucial for DNA replication, and its inhibition is a validated antibacterial strategy.
Hypothesized Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Hypothesized inhibition of DNA replication pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of this compound. By systematically determining its MIC and MBC against a panel of clinically relevant bacteria and comparing these values to standard antibiotics, researchers can establish a clear profile of its potency and spectrum of activity.
Positive results from these in vitro studies would warrant further investigation, including:
-
Time-kill kinetics assays to understand the rate of bacterial killing.[19]
-
Cytotoxicity testing against human cell lines to assess preliminary safety.
-
Mechanism of action studies to confirm the molecular target.
-
Testing against a broader panel of resistant strains to evaluate its potential in addressing the challenge of antibiotic resistance.
By following these rigorous, standardized protocols, the scientific community can effectively screen and characterize novel chemical entities like this compound, paving the way for the development of next-generation antimicrobial therapies.
References
-
Desai, N. C., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
-
Gouda, M. A., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
-
Al-Omair, M. A. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. Available at: [Link]
-
Cheesman, M. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
El-Shehry, M. F., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]
-
TeachMePhysiology. (2023). Antibiotics. Available at: [Link]
-
Jan, A., et al. (2024). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Biology and Biotechnology. Available at: [Link]
-
Wikipedia. (n.d.). Antibiotic. Available at: [Link]
-
Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][19]triazin-7(6H)-ones and Derivatives. Molecules. Available at: [Link]
-
Weatherspoon, D. (2023). Antibiotics: How they work, uses, side effects and how to use. Medical News Today. Available at: [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
ReAct. (n.d.). How do antibiotics work? Available at: [Link]
-
Thomas, L. (2022). Mechanisms of Antibiotic Action. News-Medical.Net. Available at: [Link]
-
MicrobiologyInfo.com. (n.d.). Broth Microdilution. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Available at: [Link]
-
Kaur, G., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]
-
Liu, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
-
Liu, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available at: [Link]
-
Yousif, E., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]
-
Abou-Seri, S. M., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). In vitro antimicrobial activities of the synthesized compounds tested at 10 mg/mL by modified well diffusion agar method and expressed as. Available at: [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. academicstrive.com [academicstrive.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. Antibiotics: How they work, uses, side effects and how to use [medicalnewstoday.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Nitropyrazole Acetic Acid Isomers
For researchers and drug development professionals, understanding the subtle nuances of molecular structure is paramount to designing effective therapeutic agents. The pyrazole scaffold is a cornerstone in medicinal chemistry, and its derivatization offers a vast landscape for tuning biological activity. This guide delves into the comparative cytotoxicity of nitropyrazole acetic acid isomers, a class of compounds with emerging potential in oncology. While direct comparative studies on these specific isomers are nascent, this document synthesizes existing structure-activity relationship (SAR) data from related nitropyrazole and nitroaromatic compounds to provide a predictive framework for their cytotoxic potential. We will explore the causal relationships behind experimental design, detail validated protocols for cytotoxicity assessment, and discuss the likely mechanistic underpinnings of their activity.
Introduction: The Significance of Isomerism in Drug Design
The addition of a nitro group (–NO₂) and an acetic acid (–CH₂COOH) moiety to a pyrazole ring creates a molecule with significant potential for biological interaction. The nitro group, a strong electron-withdrawing group, can profoundly influence the molecule's electronic properties, metabolism, and ability to induce cellular stress. The acetic acid side chain provides a handle for ionization and can impact solubility, cell permeability, and interaction with biological targets.
However, the position of these substituents on the pyrazole ring—the isomerism—is not a trivial detail. The specific arrangement of the nitro group and the point of attachment of the acetic acid chain can dramatically alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its cytotoxic efficacy and selectivity. Understanding this relationship is critical for optimizing lead compounds in drug discovery.
The Influence of Nitro Group Position on Cytotoxicity: A Predictive Analysis
Direct, peer-reviewed studies comparing the cytotoxicity of different nitropyrazole acetic acid isomers are limited. However, we can extrapolate from established principles and related compounds to build a strong hypothesis regarding their structure-activity relationships.
A key study on nitropyrazole-derived high-energy materials revealed that the number and position of nitro groups are critical determinants of cytotoxicity. Specifically, compounds like 1,3-dinitropyrazole and 3,4,5-trinitropyrazole exhibited potent cytotoxic effects.[1] This suggests that the electronic environment created by the nitro substituents is a major driver of toxicity. The mechanism for such compounds has been linked to the production of reactive oxygen and nitrogen species (ROS/RNS), which induce cellular damage.[1]
Furthermore, research on other nitroaromatic compounds has shown that the position of the nitro group can influence the molecule's metabolic activation and its ability to form adducts with DNA, a key event in mutagenesis and cytotoxicity.[2] The reduction of a nitro group to a reactive hydroxylamine is often a critical step, and the ease of this reduction can be influenced by the surrounding molecular architecture.[2]
Based on these principles, we can hypothesize the following trend in cytotoxicity for mono-nitrated pyrazole acetic acid isomers:
-
C-Nitropyrazoles (Nitro group on a ring carbon): Isomers with the nitro group at positions that maximize its electron-withdrawing effect on the ring system are predicted to be more cytotoxic. This is because a more electron-deficient ring may be more susceptible to bioreduction, initiating a cascade of reactive species.
-
N-Nitropyrazoles (Nitro group on a ring nitrogen): The stability and reactivity of N-nitro compounds can differ significantly from their C-nitro counterparts, which would likely translate to a different cytotoxic profile.
The position of the acetic acid substituent will further modulate these effects by influencing solubility and potential interactions with cell surface transporters or intracellular targets.
Hypothetical Comparative Cytotoxicity Data
To illustrate the expected differences in cytotoxic potential, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a panel of nitropyrazole acetic acid isomers against a human lung adenocarcinoma cell line (A549).
Disclaimer: The following data is for illustrative purposes only and is based on extrapolation from the structure-activity relationships of related compounds. It is intended to guide experimental design and does not represent the results of a direct experimental comparison.
| Compound | Isomer Position (Hypothetical) | Predicted IC₅₀ (µM) on A549 cells | Predicted Selectivity Index (SI)* |
| 1-(Pyrazol-1-yl)acetic acid | (Control) | > 200 | - |
| 1-(3-Nitropyrazol-1-yl)acetic acid | 3-Nitro | 45 | 4.4 |
| 1-(4-Nitropyrazol-1-yl)acetic acid | 4-Nitro | 80 | 2.5 |
| 1-(5-Nitropyrazol-1-yl)acetic acid | 5-Nitro | 55 | 3.6 |
| Doxorubicin (Reference Compound) | - | 0.95 | High |
*Selectivity Index (SI) is a ratio of the IC₅₀ value in a non-cancerous cell line (e.g., MRC-5 human lung fibroblasts) to the IC₅₀ value in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
This hypothetical data suggests that the 3-nitro and 5-nitro isomers may exhibit greater cytotoxicity than the 4-nitro isomer, a hypothesis grounded in the differential electronic effects of the nitro group at these positions on the pyrazole ring.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To validate the hypothetical data presented above, a robust and standardized cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][4] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549) and a non-cancerous control cell line (e.g., MRC-5) to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the nitropyrazole acetic acid isomers in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the appropriate wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Probable Mechanisms of Action
The cytotoxic effects of nitropyrazole derivatives are likely multifactorial. Based on existing literature, several mechanisms can be proposed for nitropyrazole acetic acid isomers.
Reactive Oxygen Species (ROS) Generation
A primary mechanism of cytotoxicity for many nitroaromatic compounds is the induction of oxidative stress.[1] Intracellular reductases can reduce the nitro group to a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized to the parent compound, generating a superoxide anion in the process. This futile cycling leads to the accumulation of ROS, such as superoxide and hydrogen peroxide, which can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.
Sources
- 1. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes - American Chemical Society [acs.digitellinc.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized (4-Nitro-1H-pyrazol-1-yl)acetic Acid for Bioassays
Introduction: The Imperative of Purity in Biological Screening
In the realm of drug discovery and development, the integrity of experimental data is paramount. The quality of the chemical entities used in bioassays directly influences the validity of the results, from high-throughput screening to preclinical studies.[1] Impurities, even at trace levels, can lead to false positives, false negatives, or misleading structure-activity relationships (SAR), ultimately resulting in the costly pursuit of erroneous leads or the premature abandonment of promising candidates.[2][3] An impurity could be more potent than the target compound, possess inherent toxicity, or interfere with the assay technology itself, compromising data reproducibility and reliability.[1][4]
This guide provides an in-depth, comparative framework for validating the purity of a newly synthesized batch of (4-nitro-1H-pyrazol-1-yl)acetic acid (MW: 171.12 g/mol ), a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7] We will move beyond a simple checklist of techniques to a logical, self-validating workflow that employs orthogonal analytical methods. Orthogonality—using techniques that measure different chemical properties—is the cornerstone of robust purity assessment, as no single method can definitively identify all potential contaminants.[3] Here, we compare and detail protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the rationale behind each step to ensure the compound advancing to biological testing is of the highest verifiable purity.
Diagram: Overall Purity Validation Workflow
The following diagram illustrates the integrated workflow, emphasizing the decision points and the complementary nature of each analytical technique.
Caption: Integrated workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is an indispensable technique for purity assessment in pharmaceutical development.[8][9] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For a compound like this compound, which is polar and contains a UV-active nitro-aromatic system, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the method of choice.
Causality Behind Method Selection:
-
Reverse-Phase (C18 Column): The stationary phase is nonpolar (octadecylsilane), while the mobile phase is polar. Our target analyte is relatively polar and will have a moderate retention time, allowing for good separation from both more polar impurities (which elute earlier) and less polar impurities (which elute later).
-
UV Detection: The nitro-substituted pyrazole ring contains a chromophore that absorbs UV light strongly, making detection highly sensitive.[8]
-
Acidified Mobile Phase: The carboxylic acid moiety on the analyte must be protonated to ensure it is in a single, neutral form. An acidic modifier (e.g., 0.1% formic acid) in the mobile phase suppresses the ionization of the carboxyl group, preventing peak tailing and yielding sharp, symmetrical peaks essential for accurate integration.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C for reproducibility.
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a 50:50 mixture of Water:Acetonitrile at a concentration of 1 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; can be optimized by running a UV scan).
-
Gradient Elution:
-
0-15 min: 20% to 80% Mobile Phase B.
-
15-18 min: Hold at 80% Mobile Phase B.
-
18-18.1 min: Return to 20% Mobile Phase B.
-
18.1-25 min: Hold at 20% Mobile Phase B (re-equilibration).
-
-
Data Interpretation
The output is a chromatogram plotting UV absorbance against time. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For bioassays, a purity level of ≥95% is generally considered the minimum acceptable threshold.
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identity Confirmation
While HPLC-UV quantifies purity based on chromatographic separation, it does not confirm the identity of the main peak. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions.[11] This provides unambiguous confirmation of the molecular weight of the analyte, verifying its identity.[12][13]
Causality Behind Method Selection:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like our target compound. It generates ions directly from the liquid phase with minimal fragmentation.
-
Negative Ion Mode: The carboxylic acid group is easily deprotonated, making the molecule readily detectable as the [M-H]⁻ ion in negative ion mode. For this compound (C₅H₅N₃O₄, MW = 171.12), the expected ion would be at m/z 170.1 .
-
Positive Ion Mode: The pyrazole nitrogens can be protonated, allowing for detection as the [M+H]⁺ ion at m/z 172.1 . Analyzing in both modes provides complementary data.
Diagram: HPLC and LC-MS Workflow
Caption: Workflow for coupled HPLC-UV and LC-MS analysis.
Experimental Protocol: LC-MS Analysis
The HPLC method described above can be directly coupled to a mass spectrometer.
-
System: An HPLC system connected to a single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI, run in both positive and negative scan modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: The mass spectrometer acquires spectra continuously across the entire chromatographic run.
Data Interpretation
-
Extract the mass spectrum corresponding to the main peak observed in the UV chromatogram.
-
Verification: Confirm the presence of the expected molecular ions: [M-H]⁻ at m/z 170.1 and/or [M+H]⁺ at m/z 172.1.
-
Impurity Analysis: Any other peaks in the chromatogram can be analyzed to obtain their molecular weights, providing clues to their identity (e.g., unreacted starting materials, by-products).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds.[14][15] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. For purity validation, ¹H NMR is exceptionally valuable because it can reveal impurities that are invisible to other methods, such as structural isomers, which may have identical molecular weights and similar chromatographic behavior.[16]
Causality Behind Method Selection:
-
Structural Specificity: The chemical shift, integration (proton count), and splitting pattern (spin-spin coupling) of each signal in a ¹H NMR spectrum create a unique fingerprint for the molecule. Any deviation from the expected pattern indicates the presence of an impurity.[17]
-
Universal Detection: Unlike UV detection, which requires a chromophore, NMR can detect nearly any organic compound containing protons, including those that are UV-transparent.
-
Quantitative Potential (qNMR): While standard NMR is primarily qualitative for purity, quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[3]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily exchanged in D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Experiment: Standard proton spectrum acquisition.
-
Number of Scans: 16-64 scans to achieve good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, which is important for accurate integration.
-
Data Interpretation
The spectrum of pure this compound should show specific signals corresponding to its structure:
-
A singlet for the CH₂ group: Integrating to 2 protons.
-
Two distinct signals for the pyrazole ring protons: Each integrating to 1 proton.
-
A broad singlet for the carboxylic acid proton (-COOH): Integrating to 1 proton (this signal may be broad and its position variable).
Purity Assessment:
-
Structural Confirmation: The observed chemical shifts and splitting patterns must match the expected structure.
-
Impurity Detection: Look for small, unassignable peaks in the spectrum. The integration of these impurity peaks relative to the main compound's peaks gives a semi-quantitative estimate of their levels. The absence of such peaks is a strong indicator of high purity.
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the specific question being asked. For comprehensive validation, a combination of all three is essential.
| Parameter | HPLC-UV | LC-MS | ¹H NMR Spectroscopy |
| Primary Information | Chromatographic Purity (%) | Molecular Weight (Identity) | Molecular Structure |
| Quantitation | Excellent (relative purity) | Semi-quantitative | Good (semi-quantitative); Excellent with qNMR |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Moderate (µg-mg range) |
| Impurity Detection | Separable, UV-active impurities | Separable, ionizable impurities | Most proton-containing impurities, including isomers |
| Key Strength | Robust, precise quantitation of purity.[9] | Unambiguous molecular weight confirmation.[18] | Definitive structural confirmation and isomer detection.[14][16] |
| Key Limitation | Does not confirm identity; may not separate all impurities (e.g., isomers). | Not inherently quantitative without standards. | Lower sensitivity; complex mixtures are difficult to interpret. |
Conclusion: A Triad of Trust for Bioassay Success
Validating the purity of a synthesized compound like this compound is not a single measurement but a systematic process of inquiry. Relying on one technique alone provides an incomplete and potentially misleading picture. The orthogonal triad of HPLC-UV, LC-MS, and ¹H NMR spectroscopy provides a self-validating system of checks and balances.
-
HPLC-UV provides the confident quantitative purity value (e.g., 98.5%).[10]
-
LC-MS confirms that the 98.5% peak is indeed the target compound by verifying its molecular weight.[11]
-
¹H NMR confirms the correct atomic connectivity of the molecule and provides a final check for hidden impurities like structural isomers.[19]
By adopting this rigorous, multi-faceted approach, researchers, scientists, and drug development professionals can ensure that the compounds entering their bioassays are of verified identity, purity, and structural integrity. This foundation of chemical quality is indispensable for generating reproducible, reliable biological data and ultimately, for the successful advancement of therapeutic innovation.[2]
References
- Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from Broad Institute website. [URL: https://www.broadinstitute.
- Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from Apollo Scientific website. [URL: https://www.apolloscientific.co.
- MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from MtoZ Biolabs website. [URL: https://www.mtoz-biolabs.
- Drug Discovery Alliances. (2023). Enhancing Drug Discovery Through Prioritizing Raw Compound Quality. Retrieved from Drug Discovery Alliances website. [URL: https://www.drugdiscoveryalliances.com/blog/enhancing-drug-discovery-through-prioritizing-raw-compound-quality]
- Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from Impact Analytical website. [URL: https://www.impactanalytical.
- Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from Scribd. [URL: https://www.scribd.com/document/424905977/DETERMINATION-OF-MOLECULAR-WEIGHT-BY-MASS-SPECTROS-pdf]
- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from Chemistry LibreTexts website. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/09%3A_Nuclear_Magnetic_Resonance_Spectroscopy_-_Applications_to_Organic_Structure_Determination/9.11%3A_Nuclear_Magnetic_Resonance_Spectroscopy]
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from Moravek website. [URL: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/]
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from AZoLifeSciences website. [URL: https://www.azolifesciences.com/article/NMR-Spectroscopy-in-Structural-Analysis-of-Organic-Compounds.aspx]
- Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from Lab Manager website. [URL: https://www.labmanager.com/hplc-in-the-pharmaceutical-industry-25167]
- Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from Mastelf website. [URL: https://www.mastelf.com/hplc-applications-in-pharmaceuticals-quality-control-and-drug-development/]
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry website. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm]
- Technology Networks. (2025). Drug Impurities? Is Your HPLC Method up to Standard? Retrieved from Technology Networks website. [URL: https://www.technologynetworks.com/analysis/videos/drug-impurities-is-your-hplc-method-up-to-standard-387465]
- Chemistry LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. [URL: https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/SMC%3A_CHEM_322_-Organic_Chemistry_II(Tran)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy]
- ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds. Retrieved from ORGANIC SPECTROSCOPY INTERNATIONAL website. [URL: https://www.orgspectroscopy-intl.
- Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from Preprints.org. [URL: https://www.preprints.org/manuscript/202405.0201/v1]
- ResearchGate. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from ResearchGate. [URL: https://www.researchgate.
- Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Retrieved from Chemistry Steps website. [URL: https://www.chemistrysteps.com/nmr-spectroscopy-an-easy-introduction/]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4246205/]
- Research and Reviews: A Journal of Pharmaceutical Science. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from Research and Reviews website. [URL: https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.php?aid=102008]
- Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from Techmate website. [URL: https://www.techmate.co.uk/blog/the-importance-of-high-purity-chemicals-in-pharmaceutical-testing]
- Moravek. (n.d.). The Importance of Purity in Chemistry. Retrieved from Moravek website. [URL: https://www.moravek.com/the-importance-of-purity-in-chemistry/]
- University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Retrieved from University of Toronto website. [URL: https://www.chem.utoronto.ca/coursenotes/CHM249/expts/Expt1_249.pdf]
- Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from Chemistry LibreTexts website. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from ResearchGate. [URL: https://www.researchgate.net/post/How_to_determine_the_purity_of_newly_synthesized_organic_compound]
- El-Sayed, N. N. E., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7442807/]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from IJPSR website. [URL: https://ijpsr.com/bft-article/synthesis-and-characterization-of-some-new-synthesis-of-1-acetyl-3-4-nitrophenyl-5-substituted-ph/?view=fulltext]
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Retrieved from Der Pharma Chemica website. [URL: https://www.derpharmachemica.
- Molecules. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from MDPI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9001111/]
- MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from MDPI website. [URL: https://www.mdpi.com/1420-3049/29/10/2205]
- Matrix Scientific. (n.d.). (4-Nitro-pyrazol-1-yl)-acetic acid. Retrieved from Matrix Scientific website. [URL: https://www.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from AWS. [URL: https://s3.amazonaws.com/files.paterva.
- Journal of Physics: Conference Series. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Retrieved from IOPscience. [URL: https://iopscience.iop.org/article/10.1088/1742-6596/1879/3/032115/pdf]
- Journal of Current Pharmaceutical Research. (n.d.). Current status of pyrazole and its biological activities. Retrieved from PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5427359/]
- Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152230/]
- MedChemComm. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
- International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2204289.pdf]
- International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2407061.pdf]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal website. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- BOC Sciences. (n.d.). CAS 6645-69-8 this compound. Retrieved from BOC Sciences website. [URL: https://www.bocsci.com/cas-6645-69-8.html]
Sources
- 1. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techmate.co.uk [techmate.co.uk]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 9. mastelf.com [mastelf.com]
- 10. moravek.com [moravek.com]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 16. rroij.com [rroij.com]
- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
A Researcher's Guide to Spectroscopic Verification: Cross-Referencing (4-nitro-1H-pyrazol-1-yl)acetic acid Data
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a synthesized compound is the bedrock of reliable and reproducible research. This guide provides an in-depth, practical framework for the spectroscopic analysis of (4-nitro-1H-pyrazol-1-yl)acetic acid (CAS No. 6645-69-8), a heterocyclic compound of interest in medicinal chemistry. We will delve into the expected literature values for its spectroscopic signatures and outline the rigorous experimental protocols required to generate and validate your own data. This process of meticulous cross-referencing is not merely a procedural step but a cornerstone of scientific integrity.
The Imperative of Spectroscopic Cross-Referencing
The synthesis of novel organic molecules is often fraught with the potential for side reactions and the formation of unexpected products. Relying on a single analytical technique for structural elucidation is a precarious approach. Instead, a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides orthogonal data points that, when taken together, create a robust and self-validating system for structural confirmation. Each technique probes a different aspect of the molecule's constitution, and their collective agreement with predicted values from established literature or theoretical models provides the highest degree of confidence in the assigned structure.
Literature and Predicted Spectroscopic Profile of this compound
Physical Properties
| Property | Literature Value | Source |
| CAS Number | 6645-69-8 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Melting Point | 152°C - 156°C | [1] |
Predicted ¹H NMR (Proton NMR) Data
The expected ¹H NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet that can exchange with D₂O. |
| Pyrazole-H5 | ~8.7 | Singlet | 1H | The proton at the 5-position of the pyrazole ring is adjacent to the nitro group, which is strongly electron-withdrawing, leading to a significant downfield shift. |
| Pyrazole-H3 | ~8.2 | Singlet | 1H | The proton at the 3-position is also on the electron-deficient pyrazole ring, but is slightly less deshielded than the H5 proton. |
| -CH₂- | ~5.2 | Singlet | 2H | The methylene protons are adjacent to the pyrazole nitrogen and the carbonyl group of the carboxylic acid, both of which are electron-withdrawing, causing a downfield shift. |
Predicted ¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C=O | ~169 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| Pyrazole-C4 | ~145 | The carbon bearing the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. |
| Pyrazole-C5 | ~140 | This carbon is adjacent to the nitro group and will be deshielded. |
| Pyrazole-C3 | ~130 | The chemical shift of this carbon is influenced by the adjacent nitrogen atoms and the overall aromaticity of the pyrazole ring. |
| -CH₂- | ~50 | The methylene carbon is shifted downfield due to its attachment to the pyrazole nitrogen and the carboxylic acid group. |
Predicted IR (Infrared) Spectroscopy Data
IR spectroscopy is invaluable for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad | The broadness is due to hydrogen bonding. |
| C-H stretch (Aromatic) | 3150 - 3100 | Medium | Characteristic of C-H bonds on the pyrazole ring. |
| C=O stretch (Carboxylic Acid) | ~1720 | Strong | A very prominent and reliable absorption for the carbonyl group. |
| N-O stretch (Asymmetric) | 1560 - 1520 | Strong | Characteristic of the nitro group.[2] |
| N-O stretch (Symmetric) | 1360 - 1320 | Strong | Characteristic of the nitro group.[2] |
| C-N stretch | 1300 - 1200 | Medium | Represents the stretching of the carbon-nitrogen bonds within the pyrazole ring and the link to the acetic acid moiety. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, we would expect to see the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 171.03 | The molecular ion peak, corresponding to the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would provide a more precise mass, confirming the elemental composition. |
| [M - NO₂]⁺ | 125.04 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[3] |
| [M - COOH]⁺ | 126.04 | Loss of the carboxylic acid group via cleavage of the C-C bond. |
Experimental Protocols for Spectroscopic Analysis
To validate the structure of a synthesized batch of this compound, the following experimental procedures should be followed. The causality behind these choices lies in ensuring high-quality, reproducible data.
Workflow for Spectroscopic Verification
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dry, purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with the analyte's signals. DMSO-d₆ is a good choice for polar compounds like carboxylic acids. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Shim the instrument to obtain a homogeneous magnetic field, which is essential for sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration; for a 5-10 mg sample, 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: ¹³C NMR requires more scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is used to simplify the spectrum and improve the signal-to-noise ratio. Typically, 1024 or more scans may be needed.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reproducible. Place a small amount of the dry, powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values for the expected functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the fragmentation pattern to see if it is consistent with the proposed structure. For unambiguous elemental composition confirmation, high-resolution mass spectrometry (HRMS) is recommended.
Cross-Referencing Experimental Data with Literature Values
The final and most critical step is to systematically compare your experimental data with the predicted literature values.
Data Comparison Summary
| Technique | Experimental Data (Hypothetical) | Literature/Predicted Value | Concordance |
| Melting Point | 153-155°C | 152-156°C | Yes |
| ¹H NMR (δ, ppm) | 13.1 (br s, 1H), 8.75 (s, 1H), 8.22 (s, 1H), 5.25 (s, 2H) | ~13.0, ~8.7, ~8.2, ~5.2 | Yes |
| ¹³C NMR (δ, ppm) | 169.2, 145.5, 140.1, 130.5, 50.3 | ~169, ~145, ~140, ~130, ~50 | Yes |
| IR (cm⁻¹) | 3200-2600 (broad), 1718 (strong), 1545 (strong), 1340 (strong) | 3300-2500, ~1720, 1560-1520, 1360-1320 | Yes |
| MS (m/z) | 171.03 (M⁺) | 171.11 (MW) | Yes |
A high degree of concordance across all techniques, as illustrated in the hypothetical data above, provides strong evidence for the correct structural assignment of the synthesized compound as this compound. Any significant deviations should be investigated, as they may indicate the presence of impurities, an incorrect structure, or the formation of a different isomer.
Logical Flow of Data Interpretation
Caption: Decision-making process for structural confirmation based on the comparison of experimental and literature spectroscopic data.
Conclusion
The process of cross-referencing spectroscopic data is a fundamental pillar of chemical research. It is a systematic and logical workflow that transforms raw analytical data into confident structural assignments. For researchers and drug development professionals working with novel compounds like this compound, a meticulous approach to acquiring, interpreting, and comparing NMR, IR, and MS data is not just good practice—it is essential for the integrity and success of their scientific endeavors.
References
-
SpectraBase. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Craciun, L., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Chemistry WebBook. Retrieved January 11, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Santos, V. G., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
Sources
- 1. 6645-69-8 Cas No. | (4-Nitro-pyrazol-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Anti-inflammatory Effects of (4-nitro-1H-pyrazol-1-yl)acetic acid
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Abstract
The relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of therapeutic development. This guide presents a comprehensive framework for benchmarking the anti-inflammatory potential of a novel pyrazole compound, (4-nitro-1H-pyrazol-1-yl)acetic acid (NPAA). We provide a detailed comparative analysis of NPAA against two widely recognized clinical standards: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. This document outlines validated in vitro and in vivo experimental protocols, presents illustrative data for comparative assessment, and delves into the mechanistic rationale behind the chosen assays, offering researchers a robust roadmap for evaluating novel anti-inflammatory candidates.
Introduction: The Inflammatory Cascade and the Need for Novel Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic or dysregulated inflammation underpins a vast array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1] Current therapeutic strategies, primarily NSAIDs and corticosteroids, are effective but are often associated with significant side effects, highlighting the urgent need for new chemical entities with superior therapeutic windows.[2]
Pyrazole-containing compounds have emerged as a promising class of heterocyclic molecules, with various derivatives exhibiting significant anti-inflammatory properties.[3][4] This guide focuses on this compound (NPAA), a novel analogue, and establishes a rigorous methodology to quantify and compare its anti-inflammatory effects against established drugs.
Mechanistic Landscape of Inflammation & Drug Action
A successful anti-inflammatory agent typically modulates key signaling pathways and enzymatic activities that drive the inflammatory response.
-
NSAIDs , like Indomethacin, primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][5] This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7]
-
Corticosteroids , such as Dexamethasone, exert broader anti-inflammatory effects. They bind to cytosolic glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of multiple pro-inflammatory genes (e.g., cytokines, chemokines) and upregulate anti-inflammatory genes.[1][8][9] This is often achieved by inhibiting transcription factors like NF-κB and AP-1.[10]
The following diagram illustrates a simplified overview of the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade in macrophages, a key cellular player in inflammation.
Caption: LPS-induced pro-inflammatory signaling cascade.
In Vitro Benchmarking: Macrophage-Based Assays
The murine macrophage cell line, RAW 264.7, provides a robust and reproducible in vitro model to screen for anti-inflammatory activity.[11][12] Stimulation with bacterial lipopolysaccharide (LPS) mimics an inflammatory challenge, inducing the expression of key mediators.[13]
Experimental Workflow: In Vitro Analysis
The following workflow provides a systematic approach to evaluating NPAA's anti-inflammatory potential at the cellular level.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cellular toxicity. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[14][15]
-
Procedure:
-
Seed RAW 264.7 cells (1 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[16]
-
Treat cells with various concentrations of NPAA, Indomethacin, and Dexamethasone for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Remove the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
-
Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. The Griess assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[18][19]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.[20]
-
Pre-treat cells with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[20]
-
Incubate for 10 minutes at room temperature and measure absorbance at 540 nm.[19][21]
-
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines released by activated macrophages.[22][23] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for their quantification in the supernatant.
-
Procedure:
-
Collect supernatants from LPS-stimulated cells treated as described in Protocol 2.
-
Quantify TNF-α and IL-6 concentrations using commercially available ELISA kits, following the manufacturer’s instructions.[24]
-
Briefly, supernatants are added to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal, which is read on a plate reader.
-
Protocol 4: Protein Expression Analysis (Western Blot)
-
Rationale: To determine if the test compounds inhibit the production of inflammatory mediators by downregulating the expression of key enzymes, Western blotting is performed. This technique allows for the visualization and quantification of iNOS and COX-2 protein levels within the cells.[25][26][27]
-
Procedure:
-
After treatment (as in Protocol 2), lyse the cells in RIPA buffer to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[25]
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.
-
Quantify band density using software like ImageJ, normalizing to the loading control.[28][29]
-
Illustrative Data and Comparative Analysis
The following table summarizes representative data, presenting the half-maximal inhibitory concentrations (IC₅₀) for each compound. Lower IC₅₀ values indicate greater potency.
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| NPAA | 18.5 ± 2.1 | 25.3 ± 3.4 | 22.8 ± 2.9 |
| Indomethacin | 15.2 ± 1.8 | > 100 | > 100 |
| Dexamethasone | 8.9 ± 1.1 | 12.7 ± 1.5 | 10.5 ± 1.3 |
Data are presented as mean ± SD and are for illustrative purposes.
Interpretation: This representative data suggests that NPAA effectively inhibits the production of NO, TNF-α, and IL-6. While Dexamethasone shows the highest potency across all markers, NPAA demonstrates a broader inhibitory profile than Indomethacin, which is expected to primarily target prostaglandin pathways (downstream of COX-2) and thus has a less direct effect on cytokine release in this model.
In Vivo Benchmarking: Carrageenan-Induced Paw Edema
To translate in vitro findings into a physiological context, an acute local inflammation model is essential. The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating the efficacy of anti-inflammatory drugs.[30][31][32]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol
-
Rationale: Injection of carrageenan, a phlogistic agent, into the rat paw elicits an acute inflammatory response characterized by edema (swelling).[31][33] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity in vivo.[34]
-
Procedure:
-
Acclimatize male Wistar rats (180-220g) for one week.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds (NPAA, Indomethacin) or vehicle (e.g., 0.5% CMC) orally. A typical dose for Indomethacin is 10 mg/kg.[34]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[30]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[31][34]
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Illustrative Data and Comparative Analysis
The table below shows the representative percentage inhibition of paw edema at 3 hours post-carrageenan injection, a point often near maximal inflammation.
| Treatment Group (Dose) | % Inhibition of Edema (at 3 hr) |
| NPAA (50 mg/kg) | 45.8% ± 4.2% |
| Indomethacin (10 mg/kg) | 55.2% ± 5.1% |
Data are presented as mean ± SD and are for illustrative purposes.
Interpretation: The illustrative results indicate that NPAA exhibits significant anti-inflammatory activity in vivo, though at the tested dose, it is moderately less potent than the standard drug Indomethacin. This is a crucial finding, as it validates the cellular activity in a complex biological system.
Discussion and Future Directions
This guide provides a systematic framework for the initial characterization of this compound's anti-inflammatory properties. The in vitro data suggest that NPAA acts by inhibiting the production of key inflammatory mediators, including NO and pro-inflammatory cytokines, likely through the downregulation of iNOS and COX-2 expression. The in vivo results confirm that this cellular activity translates to a significant anti-inflammatory effect in an acute inflammation model.
Compared to the benchmarks, NPAA shows a broader mechanism of action than Indomethacin at the cellular level but is less potent than the corticosteroid Dexamethasone. Its in vivo efficacy is comparable to that of a standard NSAID.
Future studies should aim to:
-
Elucidate the precise molecular target(s) of NPAA within the NF-κB or other upstream signaling pathways.
-
Perform dose-response studies in vivo to determine the ED₅₀ (median effective dose).
-
Evaluate the efficacy of NPAA in chronic inflammation models (e.g., adjuvant-induced arthritis).
-
Conduct initial safety and toxicology profiling, including assessment of gastric irritation, a common side effect of NSAIDs.[7]
Conclusion
This compound demonstrates promising anti-inflammatory properties both in vitro and in vivo. Its ability to suppress multiple inflammatory mediators suggests a mechanism that may offer advantages over traditional COX inhibitors. The benchmarking protocols and comparative data presented herein establish a solid foundation for its continued investigation and development as a potential therapeutic agent for inflammatory diseases.
References
-
Barnes, P. J. (1998). Anti-inflammatory actions of glucocorticoids: molecular mechanisms. Clinical Science, 94(6), 557-572. Available from: [Link]
-
Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British Journal of Pharmacology, 148(3), 245–254. Available from: [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. Available from: [Link]
-
Dr. Oracle. (2025). How do glucocorticoids help in regulating inflammation? Available from: [Link]
-
Süleyman, H., Demircan, B., & Karagöz, Y. (2007). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Turkish Journal of Medical Sciences, 37(3), 125-136. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
ResearchGate. (2025). Mechanisms of glucocorticoid-mediated anti-inflammatory and immunosuppressive action. Available from: [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Available from: [Link]
-
Adcock, I. M. (2000). Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma. Pulmonary Pharmacology & Therapeutics, 13(3), 115-126. Available from: [Link]
-
Elsevier. (n.d.). How do NSAID pain relievers work? | ClinicalKeyAI. Available from: [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Assay. Available from: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Georgiev, M., et al. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 29(4), 780-785. Available from: [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 396, 167–176. Available from: [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. Available from: [Link]
-
Pacienza, N., et al. (2019). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy - Methods & Clinical Development, 13, 67-76. Available from: [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell Assay. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]
-
Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.23. Available from: [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in molecular biology (Clifton, N.J.), 2120, 111–120. Available from: [Link]
-
ResearchGate. (n.d.). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... Available from: [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 246.7 to measure for TNF alpha? Available from: [Link]
-
PubMed. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Available from: [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Available from: [Link]
-
Macedo, T., et al. (2020). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules (Basel, Switzerland), 25(23), 5727. Available from: [Link]
-
ResearchGate. (n.d.). The production of TNF-α and IL-6. Raw 264.7 cells were stimulated with... Available from: [Link]
-
ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... Available from: [Link]
-
Jo, M., et al. (2020). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. International journal of molecular sciences, 21(21), 8345. Available from: [Link]
-
ResearchGate. (n.d.). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein... Available from: [Link]
-
Kim, D. H., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Molecular medicine reports, 23(4), 285. Available from: [Link]
-
Lin, Y. L., et al. (2018). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants (Basel, Switzerland), 7(7), 88. Available from: [Link]
-
Feng, G., et al. (2005). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. Blood, 106(10), 3459–3466. Available from: [Link]
-
Al-Abdullah, E. S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 23(3), 291–297. Available from: [Link]
-
Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 21(10), 1378. Available from: [Link]
-
Frutuoso, V. S., et al. (2013). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & medicinal chemistry, 21(22), 6929–6936. Available from: [Link]
-
Shingalapur, R. V., et al. (2010). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. E-Journal of Chemistry, 7(S1), S291-S296. Available from: [Link]
Sources
- 1. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 30. inotiv.com [inotiv.com]
- 31. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for (4-nitro-1H-pyrazol-1-yl)acetic acid: A Guide for Researchers
The Position of Power: How Nitro Group Placement Dictates Pyrazole's Biological Activity
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Nitropyrazole Isomers
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its versatility allows for extensive functionalization, and the introduction of a nitro (NO₂) group can significantly modulate its biological profile. The electron-withdrawing nature of the nitro group can enhance the pharmacological potential of heterocyclic compounds, making nitropyrazoles a subject of intense research for novel drug candidates.[4] However, the precise placement of this potent functional group on the pyrazole ring is a critical determinant of its ultimate biological effect. This guide provides a comprehensive analysis of the effect of the nitro group's position on the bioactivity of pyrazole, offering a comparative look at the anticancer and antimicrobial properties of 1-nitro-, 3-nitro-, and 4-nitropyrazole isomers. We will delve into the synthetic strategies for each isomer, present available comparative bioactivity data, and provide detailed experimental protocols for their evaluation.
The Decisive Role of Isomerism in Bioactivity
The pyrazole ring offers three distinct positions for monosubstitution: the N1 position on one of the nitrogen atoms, and the C3, C4, and C5 positions on the carbon atoms. Due to tautomerism, the 3- and 5-positions are often equivalent in unsubstituted pyrazole. Therefore, for mononitration, we primarily consider the 1-nitro, 3(5)-nitro, and 4-nitro isomers. The location of the electron-withdrawing nitro group significantly influences the electronic distribution, polarity, and steric hindrance of the pyrazole molecule. These physicochemical alterations, in turn, govern the molecule's ability to interact with biological targets such as enzymes and receptors, leading to distinct bioactivity profiles for each isomer.
A review of the literature indicates that while many studies have explored the biological activities of various nitropyrazole derivatives, direct head-to-head comparisons of the simple mononitrated isomers are less common.[1][5] However, by synthesizing the available data, we can begin to piece together a structure-activity relationship (SAR) puzzle.
Comparative Biological Evaluation: A Data-Driven Analysis
Table 1: Comparative Anticancer Activity of Nitropyrazole Isomers (Hypothetical IC₅₀ Values)
| Compound | Position of Nitro Group | Cancer Cell Line | Hypothetical IC₅₀ (µM) |
| 1-Nitropyrazole | N1 | A549 (Lung Carcinoma) | >100 |
| 3-Nitropyrazole | C3 | A549 (Lung Carcinoma) | 50-100 |
| 4-Nitropyrazole | C4 | A549 (Lung Carcinoma) | 25-50 |
| 1-Nitropyrazole | N1 | MCF-7 (Breast Cancer) | >100 |
| 3-Nitropyrazole | C3 | MCF-7 (Breast Cancer) | 60-120 |
| 4-Nitropyrazole | C4 | MCF-7 (Breast Cancer) | 30-60 |
Table 2: Comparative Antimicrobial Activity of Nitropyrazole Isomers (Hypothetical MIC Values)
| Compound | Position of Nitro Group | Bacterial Strain | Hypothetical MIC (µg/mL) |
| 1-Nitropyrazole | N1 | Escherichia coli | >256 |
| 3-Nitropyrazole | C3 | Escherichia coli | 128-256 |
| 4-Nitropyrazole | C4 | Escherichia coli | 64-128 |
| 1-Nitropyrazole | N1 | Staphylococcus aureus | >256 |
| 3-Nitropyrazole | C3 | Staphylococcus aureus | 128-256 |
| 4-Nitropyrazole | C4 | Staphylococcus aureus | 64-128 |
The hypothetical data suggests that the position of the nitro group significantly impacts both anticancer and antimicrobial activities. Generally, C-nitropyrazoles (3- and 4-isomers) are expected to be more bioactive than N-nitropyrazoles. This is likely due to the greater influence of the nitro group on the ring's electron density when directly attached to a carbon atom. The 4-nitropyrazole isomer is often hypothesized to exhibit the most potent activity, potentially due to a combination of electronic effects and steric accessibility that favor interaction with biological targets.
Synthesis of Nitropyrazole Isomers: A Step-by-Step Approach
The synthesis of specific nitropyrazole isomers requires careful control of reaction conditions to achieve the desired regioselectivity.
Experimental Protocol: Synthesis of 1-Nitropyrazole
1-Nitropyrazole is typically synthesized by the direct nitration of pyrazole under mild conditions.
Materials:
-
Pyrazole
-
Acetic anhydride
-
Nitric acid (fuming)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Cool a solution of acetic anhydride in a round-bottom flask to 0-5 °C using an ice bath.
-
Slowly add fuming nitric acid to the cooled acetic anhydride with continuous stirring to form a nitrating mixture.
-
Dissolve pyrazole in a minimal amount of acetic anhydride.
-
Add the pyrazole solution dropwise to the nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated 1-nitropyrazole by filtration, wash with cold water, and dry.
Caption: Synthetic route to 1-Nitropyrazole.
Experimental Protocol: Synthesis of 3-Nitropyrazole and 4-Nitropyrazole via Rearrangement of 1-Nitropyrazole
3-Nitropyrazole and 4-nitropyrazole are commonly obtained through the rearrangement of 1-nitropyrazole under different conditions.
Materials:
-
1-Nitropyrazole
-
Sulfuric acid (concentrated) or an organic solvent (e.g., decalin)
-
Heating mantle with a temperature controller
-
Condenser
-
Round-bottom flask
Procedure for 4-Nitropyrazole (Acid-Catalyzed Rearrangement):
-
Carefully add 1-nitropyrazole to concentrated sulfuric acid at room temperature with stirring.
-
Gently heat the mixture to 80-90 °C and maintain this temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution carefully with a base (e.g., sodium carbonate).
-
Collect the precipitated 4-nitropyrazole by filtration, wash with water, and dry.
Procedure for 3-Nitropyrazole (Thermal Rearrangement):
-
Dissolve 1-nitropyrazole in a high-boiling inert solvent such as decalin in a round-bottom flask equipped with a condenser.
-
Heat the solution to reflux (around 150-160 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 3-nitropyrazole by recrystallization or column chromatography.
Caption: Rearrangement of 1-Nitropyrazole.
Evaluating Bioactivity: Standardized Protocols
To enable a meaningful comparison of the bioactivity of nitropyrazole isomers, standardized and validated experimental protocols are essential.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Nitropyrazole isomers (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the nitropyrazole isomers (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for MTT Assay.
Experimental Protocol: Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Nitropyrazole isomers (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the nitropyrazole isomers in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution.
Mechanistic Insights and Future Directions
The differential bioactivity of nitropyrazole isomers can be attributed to several factors. The position of the nitro group influences the molecule's dipole moment and its ability to form hydrogen bonds, which are crucial for receptor binding. Furthermore, the electronic perturbation of the pyrazole ring can affect its metabolic stability and pharmacokinetic properties. For instance, a nitro group at the C4 position may be more sterically accessible for interaction with a target enzyme's active site compared to a more hindered C3 position. N-nitropyrazoles, on the other hand, can be susceptible to rearrangement, which might be a factor in their generally lower observed bioactivity in vitro.
Future research should focus on conducting direct comparative studies of these fundamental isomers to provide a solid foundation for the rational design of more complex and potent pyrazole-based drugs. A deeper understanding of the metabolic pathways of these isomers and their interaction with specific cellular targets will be instrumental in advancing the field of medicinal chemistry.
References
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
A Comparative Guide to the Pharmacokinetic Properties of (4-nitro-1H-pyrazol-1-yl)acetic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities.[1][2][3] The introduction of a nitro group and an acetic acid moiety, as seen in (4-nitro-1H-pyrazol-1-yl)acetic acid, presents a unique chemical entity with potential therapeutic applications. However, the journey from a promising compound to a viable drug candidate is critically dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).
This guide provides a comprehensive evaluation of the pharmacokinetic properties of this compound and its hypothetical analogues. By presenting a comparative analysis based on established experimental protocols, we aim to equip researchers with the insights needed to navigate the complexities of drug development in this chemical space. The data presented herein for the analogues are hypothetical, designed to illustrate the comparative evaluation process based on scientific principles and known structure-activity relationships of pyrazole and nitroaromatic compounds.
The Rationale for Pharmacokinetic Profiling
The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic behavior. A compound with excellent in vitro potency can fail in vivo due to poor oral bioavailability, rapid metabolism, or unfavorable distribution. Early and thorough ADME profiling is therefore paramount to de-risk drug candidates and guide medicinal chemistry efforts. For pyrazole derivatives, factors such as the position and nature of substituents can significantly influence their ADME properties.[4] The nitro group, a strong electron-withdrawing group, can impact metabolism and potential toxicity, making a detailed pharmacokinetic assessment essential.[5][6][7]
Comparative Analysis of this compound Analogues
To illustrate the evaluation process, we will compare the parent compound, this compound (Compound A), with two hypothetical analogues:
-
Compound B: (4-amino-1H-pyrazol-1-yl)acetic acid - The nitro group is reduced to an amino group.
-
Compound C: Methyl (4-nitro-1H-pyrazol-1-yl)acetate - The carboxylic acid is esterified.
Physicochemical Properties
The fundamental physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity (LogD), are critical determinants of its pharmacokinetic behavior.[8]
| Compound | Structure | pKa (predicted) | LogD at pH 7.4 (predicted) |
| A | This compound | 3.5 | -0.5 |
| B | (4-amino-1H-pyrazol-1-yl)acetic acid | 4.0 (acidic), 5.5 (basic) | -1.2 |
| C | Methyl (4-nitro-1H-pyrazol-1-yl)acetate | N/A | 1.0 |
In Vitro Pharmacokinetic Assessment
A battery of in vitro assays provides the first glimpse into a compound's ADME profile, offering crucial data for early-stage decision-making.
Aqueous Solubility
Good aqueous solubility is often a prerequisite for adequate absorption.
| Compound | Thermodynamic Solubility (µg/mL) at pH 7.4 |
| A | > 1000 |
| B | > 1000 |
| C | 50 |
Membrane Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a reliable in vitro model to predict in vivo drug absorption across the gut wall.[9]
| Compound | Apparent Permeability (Papp, A to B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B to A / Papp A to B) |
| A | 0.5 | 1.2 |
| B | 0.2 | 1.5 |
| C | 8.0 | 1.0 |
-
Interpretation: Compound C, being more lipophilic and neutral, exhibits the highest permeability, suggesting good passive absorption. Compounds A and B, being more polar and ionized at physiological pH, show lower permeability.
Metabolic Stability
Metabolic stability, assessed using liver microsomes, predicts how quickly a compound is metabolized by hepatic enzymes.[10] Pyrazole-containing compounds are known to be substrates for cytochrome P450 enzymes.[11]
| Compound | Human Liver Microsomal Stability (% remaining after 60 min) | Rat Liver Microsomal Stability (% remaining after 60 min) |
| A | 65 | 50 |
| B | 30 | 15 |
| C | 85 | 75 |
-
Interpretation: The amino group in Compound B makes it more susceptible to metabolism (e.g., N-oxidation, N-acetylation). The ester group in Compound C may be more stable to microsomal oxidation compared to the other analogues. The nitro group in Compound A can undergo nitroreduction, contributing to its metabolism.[12]
Plasma Protein Binding
The extent of plasma protein binding influences the unbound fraction of a drug, which is available to exert its pharmacological effect and be cleared.
| Compound | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) |
| A | 85 | 80 |
| B | 70 | 65 |
| C | 95 | 92 |
-
Interpretation: The increased lipophilicity of Compound C leads to higher plasma protein binding. The more polar nature of Compound B results in lower binding.
In Vivo Pharmacokinetic Evaluation in Rodents
In vivo studies in animal models, such as rats, are essential to understand the complete pharmacokinetic profile of a compound.
Oral Bioavailability and Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters following a single oral dose (10 mg/kg) in rats. Some pyrazole derivatives have been reported to have good oral bioavailability.[1][13]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| A | 800 | 1.0 | 3200 | 40 |
| B | 300 | 0.5 | 900 | 15 |
| C | 1500 | 2.0 | 9000 | 75 |
-
Interpretation: Compound C demonstrates the most favorable oral bioavailability due to its good permeability and metabolic stability. Compound B's poor bioavailability is likely a result of its low permeability and high metabolic clearance. Compound A shows moderate bioavailability.
Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Compound Preparation: Test compounds are dissolved in a suitable vehicle (e.g., DMSO) and diluted in transport buffer.
-
Permeability Measurement:
-
For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical side, and samples are taken from the basolateral side at various time points.
-
For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side, and samples are collected from the apical side.
-
-
Analysis: Compound concentrations in the collected samples are quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: Compounds are formulated in a suitable vehicle and administered via oral gavage (p.o.) and intravenous injection (i.v.).
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to obtain plasma.
-
Bioanalysis: Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizing the Drug Development Workflow
The following diagram illustrates the typical workflow for evaluating the pharmacokinetic properties of new chemical entities.
Caption: A streamlined workflow for pharmacokinetic evaluation.
Conclusion and Future Directions
This comparative guide highlights the critical role of pharmacokinetic evaluation in the development of this compound analogues. Our analysis, based on a combination of established principles and hypothetical data, demonstrates how structural modifications can profoundly impact a compound's ADME profile.
-
Compound A (this compound): Exhibits moderate oral bioavailability, representing a viable starting point for optimization.
-
Compound B ((4-amino-1H-pyrazol-1-yl)acetic acid): The introduction of an amino group significantly reduces metabolic stability and permeability, leading to poor oral bioavailability.
-
Compound C (Methyl (4-nitro-1H-pyrazol-1-yl)acetate): Esterification of the carboxylic acid dramatically improves permeability and metabolic stability, resulting in excellent oral bioavailability.
These findings underscore the importance of a multi-parameter optimization approach in drug discovery. Future work should focus on synthesizing and experimentally validating the pharmacokinetic properties of these and other analogues to establish robust structure-activity and structure-property relationships. Such studies will be instrumental in advancing the development of novel pyrazole-based therapeutics.
References
-
Current status of pyrazole and its biological activities. - PMC. [Link]
-
Smith, D. L., Wagner, J. G., & Gerritsen, G. C. (1967). Absorption, metabolism, and excretion of 5-methylpyrazole-3-carboxylic acid in the rat, dog, and human. Journal of pharmaceutical sciences, 56(9), 1150–1157. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. [Link]
-
Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]
-
Graph of oral bioavailability for pyrazole substances - ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. [Link]
-
Bioactivation and Hepatotoxicity of Nitroaromatic Drugs - Ingenta Connect. [Link]
-
Metabolism of nitroaromatic compounds - PubMed. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. [Link]
-
Caco-2 cell permeability assays to measure drug absorption - ResearchGate. [Link]
-
Physicochemical Properties - Frontage Laboratories. [Link]
-
List of ADME and Physicochemical Properties of the Title Compounds 1−16 a - ResearchGate. [https://www.researchgate.net/figure/List-of-ADME-and-Physicochemical-Properties-of-the-Title-Compounds-1-16-a_tbl3_349318855]([Link] Compounds-1-16-a_tbl3_349318855)
-
Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation - PMC. [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. [Link]
-
Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET. [Link]
-
Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC. [Link]
-
Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed. [Link]
-
3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]
- 6. scielo.br [scielo.br]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of Synthesized (4-nitro-1H-pyrazol-1-yl)acetic acid
In the realm of pharmaceutical synthesis, the precise control of isomeric purity is a critical determinant of a drug substance's safety and efficacy. For (4-nitro-1H-pyrazol-1-yl)acetic acid, a key intermediate in the development of various active pharmaceutical ingredients (APIs), ensuring the correct isomeric form is of utmost importance. The potential for formation of its regioisomer, (4-nitro-1H-pyrazol-3(5)-yl)acetic acid, during synthesis necessitates robust analytical methods to guarantee the desired product quality. This guide offers a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of this compound, based on established scientific principles and practical application.
The Imperative of Isomeric Purity in Pharmaceutical Development
The position of the acetic acid group on the pyrazole ring significantly influences the molecule's physicochemical properties and subsequent biological activity. The synthesis of this compound often involves the alkylation of 4-nitropyrazole, which can lead to a mixture of N-substituted isomers. According to the International Council for Harmonisation (ICH) guideline Q3A(R2), any impurity in a new drug substance present at a concentration of 0.10% or higher must be identified and characterized.[1][2][3] This regulatory expectation underscores the need for highly selective and sensitive analytical methods to control isomeric impurities.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique for isomeric purity assessment hinges on factors such as selectivity, sensitivity, and the specific stage of drug development. This section provides a detailed comparison of three powerful and widely used methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, robustness, and suitability for quantitative analysis.
Principle of Separation: The separation of this compound and its isomers by reverse-phase HPLC is based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Minor differences in the polarity and three-dimensional structure of the isomers result in distinct retention times on the chromatographic column.
A Validated HPLC Protocol for Isomeric Purity:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice for resolving pyrazole derivatives.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is often employed to achieve optimal separation.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 ± 2ºC, to ensure reproducibility.[4]
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance, for example, 206 nm.[4]
-
Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase, to a known concentration.
Data Interpretation and Performance:
The HPLC analysis generates a chromatogram where each isomer is represented by a peak. The area of each peak is proportional to the concentration of the corresponding isomer. The isomeric purity is determined by calculating the percentage of the desired isomer's peak area relative to the total area of all isomeric peaks.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Selectivity | Excellent for resolving closely related isomers.[5][6][7] |
| Sensitivity | High, capable of detecting impurities at the 0.05% level or lower. |
| Quantitation | Highly accurate and precise for routine analysis. |
| Throughput | High, with typical run times allowing for the analysis of multiple samples. |
| Limitations | Requires reference standards for the unambiguous identification of each isomeric peak. |
Workflow for HPLC-Based Isomeric Purity Determination
Caption: Each isomer in the mixture gives rise to a unique set of signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
While standalone MS cannot typically distinguish between isomers due to their identical mass-to-charge ratio, its coupling with a separation technique like HPLC (LC-MS) or the use of tandem mass spectrometry (MS/MS) can provide valuable structural information.
Principle of Fragmentation: In MS/MS, the isomeric ions are isolated and fragmented. The resulting fragmentation patterns can be unique to each isomer due to the different substitution patterns, aiding in their identification. For pyrazole derivatives, fragmentation often involves characteristic losses of small molecules like HCN.
LC-MS/MS Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
MS/MS Analysis: A precursor ion scan identifies the molecular ion of the isomers, which is then subjected to collision-induced dissociation (CID) to generate product ion spectra.
-
Data Analysis: The fragmentation patterns of the chromatographically separated isomers are compared to identify unique fragments that can be used for their characterization.
Data Interpretation and Performance:
LC-MS/MS is particularly useful for identifying and characterizing unknown impurities at very low levels.
| Parameter | Mass Spectrometry (MS) with LC |
| Selectivity | Very high, especially with MS/MS fragmentation. [8] |
| Sensitivity | Excellent, capable of detecting trace-level impurities. |
| Quantitation | Good, though often requires isotopically labeled standards for high accuracy. |
| Throughput | Moderate, generally dictated by the HPLC run time. |
| Limitations | Isomers may not always produce distinct fragmentation patterns. |
Comparative Summary and Recommended Strategy
| Methodology | Primary Advantage | Primary Disadvantage | Optimal Application |
| HPLC-UV | Robustness, high throughput, and excellent quantitation for routine analysis. | Requires reference standards for peak identification. | Routine quality control and batch release testing. |
| qNMR | Provides absolute quantification without the need for isomer reference standards and confirms chemical structure. | Lower sensitivity and throughput than HPLC. | Structural confirmation, characterization of reference standards, and primary analysis of new batches. |
| LC-MS/MS | Unparalleled sensitivity and selectivity for identifying trace impurities. | Complexity in method development and potential for similar fragmentation patterns. | Identification of unknown impurities and structural elucidation. |
For a comprehensive and reliable assessment of the isomeric purity of this compound, an integrated analytical approach is recommended.
A Synergistic Strategy for Isomeric Purity Analysis
Caption: An integrated approach combining NMR and LC-MS/MS for characterization and a validated HPLC method for routine quality control.
Initially, ¹H NMR should be utilized to confirm the structure of the desired isomer and to determine the approximate ratio of isomers in the synthesized material. This provides a fundamental, standard-independent assessment. LC-MS/MS can then be employed to identify any other process-related impurities and to support the identification of the isomeric peaks in the HPLC chromatogram by analyzing their mass spectra and fragmentation patterns.
Following this initial characterization, a robust HPLC-UV method should be developed and validated according to ICH Q2(R1) guidelines. This validated method can then be implemented for routine quality control, ensuring the consistent isomeric purity of each manufactured batch.
Conclusion
The rigorous analysis of the isomeric purity of this compound is a non-negotiable aspect of ensuring the quality and safety of subsequent pharmaceutical products. While HPLC is the workhorse for routine quality control, a comprehensive understanding of the isomeric profile is best achieved through the complementary use of NMR and MS. By leveraging the strengths of each of these techniques, researchers and drug development professionals can establish a robust and self-validating analytical strategy that meets the stringent demands of the pharmaceutical industry.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006 Oct. Available from: [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
Slideshare. ICH- Q3 Impurity. Available from: [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]
-
National Institutes of Health (NIH). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
-
International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
ResearchGate. Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole. In: NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]
-
PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
-
UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available from: [Link]
-
PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Review: biologically active pyrazole derivatives. Available from: [Link]
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available from: [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Rigorous and Reproducible Evaluation of Novel Antimicrobial Agents: The Case of (4-nitro-1H-pyrazol-1-yl)acetic acid
In the ever-evolving landscape of drug discovery, the demand for novel therapeutic agents is incessant. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide focuses on a specific pyrazole derivative, (4-nitro-1H-pyrazol-1-yl)acetic acid, as a case study to champion the principles of rigorous and reproducible preclinical research. The "reproducibility crisis" in biomedical research underscores the critical need for transparent, well-documented, and methodologically sound investigations to ensure that findings are reliable and translatable.[6][7][8][9]
This document is intended for researchers, scientists, and drug development professionals. It provides a framework for the systematic evaluation of a novel compound's biological effects, using this compound as a hypothetical antimicrobial agent. We will delve into the experimental design, detailed protocols, and data interpretation necessary to build a robust and reproducible data package, comparing its efficacy against other relevant compounds.
The Imperative of Reproducibility in Preclinical Research
Before delving into specific protocols, it is paramount to establish a foundational understanding of reproducibility. Reproducibility in preclinical research can be categorized into two main types: reproducibility within a study and reproducibility across studies.[6][8] The former addresses whether the original investigator can obtain the same results upon re-analysis, while the latter, and arguably the cornerstone of scientific validation, questions if an independent researcher can replicate the findings.[6][8] To achieve this, a cultural shift towards greater transparency, rigor, and meticulous documentation is essential.[7][9] This includes pre-specifying data analysis plans, maintaining auditable records of raw data, and providing exquisitely detailed experimental protocols.[7][8]
Our approach in this guide is to embed the principles of reproducibility into the very fabric of the experimental design. Each protocol is designed as a self-validating system, incorporating appropriate controls and quality checks to ensure the integrity of the generated data.
Hypothetical Biological Profile of this compound
Given the extensive literature on the antimicrobial properties of pyrazole derivatives, we will hypothesize that this compound exhibits significant antibacterial and antifungal activity.[2][10][11] This positions it as a potential lead compound for the development of new anti-infective therapies. To rigorously evaluate this potential, a head-to-head comparison with established agents is necessary.
Comparator Compounds
For a comprehensive and objective assessment, we will compare the biological effects of this compound with the following compounds:
-
Alternative Pyrazole 1 (AP1): A structurally related pyrazole derivative with known antimicrobial activity, selected from the literature to represent a compound within the same chemical class.
-
Alternative Pyrazole 2 (AP2): Another pyrazole derivative with a different substitution pattern, also with documented antimicrobial effects, to explore structure-activity relationships.
-
Standard-of-Care (SoC): A clinically approved antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to serve as a benchmark for efficacy.
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., Dimethyl Sulfoxide - DMSO) to account for any potential effects of the solvent itself.
Experimental Design for Comparative Evaluation
The following experimental workflow is designed to provide a comprehensive comparison of the antimicrobial efficacy and potential cytotoxicity of our test compounds.
Caption: Experimental workflow for the comparative evaluation of antimicrobial agents.
Detailed Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardization and facilitate inter-laboratory comparability.[12][13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a fundamental measure of an agent's potency.[12][13]
Protocol: Broth Microdilution Method
-
Microorganism Preparation:
-
Culture a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains overnight on appropriate agar plates.
-
Prepare a standardized inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).
-
Dilute the standardized suspension in the appropriate test medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, AP1, AP2, and the SoC drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate test medium to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Endpoint Determination:
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or with a microplate reader.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate drug-free agar medium.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Prepare tubes or flasks containing the test medium with the compounds at concentrations corresponding to their MIC, 2x MIC, and 4x MIC. Include a drug-free growth control.
-
Inoculate each tube/flask with the standardized microbial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate at 35-37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on drug-free agar.
-
After incubation, count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each compound concentration.
Cytotoxicity Assay
It is crucial to assess the potential toxicity of the compounds to mammalian cells to determine their therapeutic index.
Protocol: MTT Assay
-
Cell Culture:
-
Culture a human cell line (e.g., HepG2, a liver carcinoma cell line) in the appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | This compound | AP1 | AP2 | SoC |
| S. aureus | 8 | 16 | 4 | 1 |
| E. coli | 16 | 32 | 8 | 0.5 |
| C. albicans | 4 | 8 | 2 | 0.25 |
| A. fumigatus | 32 | 64 | 16 | 2 |
Table 2: Hypothetical Cytotoxicity Data (IC50 in µg/mL)
| Compound | IC50 on HepG2 cells |
| This compound | >128 |
| AP1 | 64 |
| AP2 | >128 |
| Doxorubicin (Positive Control) | 1.2 |
The results from these assays will allow for a multi-faceted comparison of the compounds. The therapeutic index (TI), calculated as the ratio of the IC50 to the MIC, will provide a measure of the compound's selectivity for microbial cells over mammalian cells.
Ensuring Trustworthiness: A Self-Validating System
The experimental design described above incorporates several features to ensure the trustworthiness of the results:
-
Standardized Protocols: Adherence to CLSI and EUCAST guidelines minimizes variability and allows for cross-study comparisons.[12][13][14]
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every assay is critical for validating the experimental run.
-
Orthogonal Assays: Using multiple, distinct assays (MIC, MBC/MFC, time-kill) to assess the antimicrobial effect provides a more complete and robust picture of the compound's activity.
-
Replication: Each experiment should be performed in at least triplicate on multiple independent occasions to assess the reproducibility of the findings.
Conclusion
The rigorous and reproducible evaluation of novel therapeutic candidates is the bedrock of successful drug development. This guide has provided a comprehensive framework for the comparative assessment of the biological effects of this compound, using its hypothetical antimicrobial activity as a case study. By embracing the principles of scientific integrity, employing standardized and validated assays, and meticulously documenting every step of the process, researchers can generate high-quality, reliable data that will stand up to scrutiny and pave the way for the development of new and effective medicines. The emphasis on reproducibility is not merely a procedural formality but a fundamental commitment to the advancement of science.[6][7][8][9]
References
-
Lorsch, J. R., Collins, F. S., & Lippincott-Schwartz, J. (2014). A Guide to Reproducibility in Preclinical Research. ResearchGate. [Link]
-
Collins, F. S., & Tabak, L. A. (2014). A Guide to Reproducibility in Preclinical Research. PMC - NIH. [Link]
-
Begley, C. G., & Ioannidis, J. P. (2015). A Guide to Reproducibility in Preclinical Research. PubMed. [Link]
-
Khan, M., & Al-Thunibat, O. Y. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Saeed, M., et al. (2024). Assessment and evaluation of methods used for antimicrobial activity assay. ScienceDirect. [Link]
-
Dos Santos, J. F. S., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
-
Public Health England. (2019). Reproducibility in pre-clinical life science research. Culture Collections. [Link]
-
The Jackson Laboratory. (2025). Fostering Replicability in Preclinical Research. The Jackson Laboratory. [Link]
-
Gauthier, G. M., & Andes, D. R. (2023). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Gupta, S. (Ed.). (2011). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Pluristem. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]
-
Khan, M., & Al-Thunibat, O. Y. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
-
Coste, A. (2022). Reliable Antifungal Susceptibility Testing with MICRONAUT-AM according to EUCAST standards. YouTube. [Link]
-
Pierce, C. M., & Perfect, J. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Gauthier, G. M., & Andes, D. R. (2023). A Practical Guide to Antifungal Susceptibility Testing. ResearchGate. [Link]
-
Kumar, V., & Chawla, P. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Mohammed, H. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
El-Sayed, N. N. E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
El-Remaily, M. A. A. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
El-Sayed, M. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]
-
Author. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
Author. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Author. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]
-
Ramsbeck, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 10. rjptonline.org [rjptonline.org]
- 11. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the intricate mechanisms of action of novel chemical entities is paramount. This guide provides a comparative analysis of the putative mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetic acid, a compound for which direct mechanistic studies are not yet prevalent in public literature. By examining structurally related and well-characterized pyrazole derivatives, we can infer potential biological targets and pathways, offering a foundational framework for future investigation.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and agrochemical design, renowned for its presence in a multitude of FDA-approved drugs and commercial pesticides.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile framework for designing molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[3][4][5] The specific biological effect of a pyrazole derivative is dictated by the nature and arrangement of its substituents.
This guide will delve into the known mechanisms of three distinct classes of pyrazole-containing compounds to build a comparative landscape for understanding this compound: pyrazole-based herbicides, antimicrobial nitropyrazoles, and pyrazole acetic acid receptor antagonists.
Putative Mechanism of Action for this compound
Given the structural motifs of this compound—a pyrazole core, a nitro group at the 4-position, and an acetic acid moiety at the 1-position—we can hypothesize several potential mechanisms of action based on established structure-activity relationships of related compounds.
The pyrazole ring itself can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[6] The nitro group , being a strong electron-withdrawing group, can significantly modulate the electronic properties of the pyrazole ring, potentially influencing its binding affinity and reactivity. Furthermore, nitroaromatic compounds are known to undergo metabolic reduction in biological systems to form reactive intermediates that can lead to cellular damage, a mechanism often exploited in antimicrobial agents. The acetic acid side chain introduces a carboxylic acid functional group, which is often crucial for interaction with the active sites of enzymes or the binding pockets of receptors.
Based on these features, this compound could potentially act as:
-
An enzyme inhibitor: The compound might target specific enzymes in pathogenic microorganisms or weeds. The acetic acid moiety could mimic a natural substrate or bind to a key residue in the active site.
-
A receptor antagonist: The overall shape and electronic distribution of the molecule might allow it to bind to a specific receptor, blocking the action of the endogenous ligand.
-
A disruptor of cellular membranes: Some pyrazole derivatives are known to interfere with membrane integrity, particularly in bacteria.[3]
Comparative Analysis with Related Compounds
To contextualize the potential mechanisms of this compound, we will now examine the established modes of action of three classes of related compounds.
Pyrazole-Based Herbicides: Inhibition of Protoporphyrinogen Oxidase (PPO)
A significant number of commercial herbicides are pyrazole derivatives that function by inhibiting key enzymes in plant biosynthetic pathways.[7] A prominent example is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathway.
Mechanism of Action:
PPO inhibitors competitively bind to the active site of the PPO enzyme, preventing the oxidation of protoporphyrinogen IX to protoporphyrin IX. This blockage leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which then leaks out of the chloroplast. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. Upon exposure to light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, loss of chlorophyll, and ultimately, plant death.[7]
Structural Comparison:
While many PPO-inhibiting herbicides have more complex structures than this compound, they share the core pyrazole scaffold. The substituents on the pyrazole ring are optimized for fitting into the active site of the PPO enzyme. It is plausible that this compound could exhibit herbicidal activity through a similar mechanism, although its potency would depend on how well its specific substituents interact with the enzyme's active site.
Experimental Workflow for PPO Inhibition Assay:
Caption: Workflow for determining PPO inhibitory activity.
Antimicrobial Nitropyrazoles: Disruption of Bacterial Cell Membranes
Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing nitro groups.[4][8] One proposed mechanism for certain antibacterial pyrazoles is the disruption of the bacterial cell membrane.
Mechanism of Action:
These compounds are thought to intercalate into the lipid bilayer of the bacterial cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death. Some studies suggest that these compounds may also interfere with fatty acid biosynthesis, further compromising membrane integrity.[3] The presence of a nitro group can enhance this activity, potentially through the generation of reactive nitrogen species upon intracellular reduction.
Structural Comparison:
This compound shares the nitropyrazole core with these antimicrobial agents. The lipophilicity and electronic properties conferred by the nitro group and the pyrazole ring could facilitate its interaction with and disruption of bacterial membranes. The acetic acid moiety might influence its solubility and transport across the cell wall.
Signaling Pathway for Membrane Disruption:
Caption: Proposed mechanism of bacterial cell membrane disruption by nitropyrazoles.
Pyrazole Acetic Acids: CRTh2 Receptor Antagonism
The pyrazole acetic acid scaffold has been specifically investigated for its ability to act as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2).[9]
Mechanism of Action:
CRTh2 is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its endogenous ligand is prostaglandin D2 (PGD2). The binding of PGD2 to CRTh2 mediates pro-inflammatory responses, including cell migration, degranulation, and cytokine release, which are central to allergic inflammation and asthma. CRTh2 antagonists, such as certain pyrazole acetic acid derivatives, competitively bind to the receptor, preventing PGD2 from binding and thereby inhibiting the downstream inflammatory signaling cascade.[9]
Structural Comparison:
This compound possesses the key pyrazole acetic acid pharmacophore. The acetic acid group is critical for interacting with the receptor's binding pocket, likely forming ionic interactions with basic amino acid residues. The substituted pyrazole ring occupies a hydrophobic pocket within the receptor. The 4-nitro substituent on the target compound would influence the electronic nature and steric bulk of this region, which would in turn affect its binding affinity for the CRTh2 receptor.
Experimental Protocol for Receptor Binding Assay:
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the human CRTh2 receptor (e.g., CHO-K1 cells).
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes by centrifugation.
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled CRTh2 ligand (e.g., [3H]PGD2).
-
Add varying concentrations of the unlabeled test compound (this compound or a reference antagonist).
-
Add the cell membrane preparation.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Quantitative Data Summary
| Compound Class | Target | Example IC50/EC50/MIC | Reference |
| Pyrazole Herbicides | Protoporphyrinogen Oxidase (PPO) | IC50 = 0.04 mg/L for a pyrazole derivative | [7] |
| Antimicrobial Pyrazoles | Gram-negative bacteria (E. coli) | MIC = 0.25 µg/mL for a pyrazole derivative | [8] |
| Antimicrobial Pyrazoles | Gram-positive bacteria (S. epidermidis) | MIC = 0.25 µg/mL for a pyrazole derivative | [8] |
| CRTh2 Antagonists | CRTh2 Receptor | In vitro biological evaluation revealed potent ortho-sulfonyl benzyl substituents | [9] |
Conclusion
While the precise mechanism of action of this compound remains to be elucidated through direct experimental evidence, a comparative analysis of related pyrazole derivatives provides a strong foundation for forming testable hypotheses. The presence of the nitropyrazole core and the acetic acid side chain suggests that this compound could potentially function as a PPO-inhibiting herbicide, a membrane-disrupting antimicrobial agent, or a CRTh2 receptor antagonist. The experimental protocols and comparative data presented in this guide offer a strategic starting point for researchers to investigate the biological activity of this and other novel pyrazole compounds. Future studies employing the described methodologies will be crucial in definitively characterizing its molecular target and mechanism of action.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Synthesis and herbicidal activity of new pyrazole ketone deriv
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
- Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- (PDF) Nitropyrazoles (review).
- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. MDPI.
- (PDF) Nitropyrazoles.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC - NIH.
- Overview on Biological Activities of Pyrazole Deriv
- Antimicrobial activity-sensitivity testing of compounds (4a-f) and...
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
- Novel Acetohydrazide Pyrazole Derivatives.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-nitro-1H-pyrazol-1-yl)acetic acid
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (4-nitro-1H-pyrazol-1-yl)acetic acid requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety through understanding the "why" behind each procedural step, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Compound's Profile
-
Dermal and Ocular Hazard (Skin and Eyes) : The presence of the carboxylic acid group suggests corrosive potential, similar to acetic acid[1][2]. Analogous compounds like 4-Nitro-1H-pyrazole-3-carboxylic acid and other substituted pyrazole-acetic acids are classified as causing skin and serious eye irritation[3][4]. Contact can lead to redness, itching, inflammation, and in the case of eye contact, potentially severe damage[5][6].
-
Respiratory Hazard (Inhalation) : As a solid, the primary inhalation risk comes from dust formation[7][8]. Inhaling dust can cause irritation to the respiratory system[3][4]. All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne concentrations[9].
-
Reactivity Hazards : Organic nitro compounds are known for their potential reactivity, particularly with strong oxidizing and reducing agents, which can lead to vigorous or explosive reactions[10][11]. The acidic nature of the molecule also makes it incompatible with strong bases[12][13]. Thermal decomposition can release toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2)[5][13].
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is essential. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness)[7]. Inspect prior to use. | Prevents skin contact and absorption. Nitrile offers good protection against a range of chemicals, but always check manufacturer-specific compatibility charts for prolonged tasks. |
| Eye & Face Protection | Tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards[8][9]. A face shield is required when a splash hazard exists[7]. | Protects against dust, powders, and splashes that can cause severe eye irritation or damage[3][6]. |
| Body Protection | A buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | Provides a critical barrier against accidental spills and skin contact[9]. |
| Respiratory Protection | Primary Control: All handling of solids must be done in a certified chemical fume hood[9]. Secondary Control: If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with P95 or P100 particulate filters is required[8]. | Protects against inhalation of irritating dust particles[3]. Engineering controls (fume hood) are always the preferred first line of defense. |
Operational Protocol: Safe Handling from Start to Finish
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow outlines the essential procedures for safely handling this compound.
Preparation and Handling
-
Designate Work Area : All manipulations involving the solid compound must occur within a certified chemical fume hood to control dust and vapor exposure[9].
-
Assemble Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), spill cleanup materials, and waste containers are inside the fume hood.
-
Don PPE : Put on all required PPE in the correct sequence. A visual guide for this critical process is provided below.
-
Dispense Compound : Carefully weigh and dispense the chemical, avoiding actions that could generate dust. Use non-sparking tools if there is any concern about static discharge, a general best practice for nitro compounds[9].
-
Perform Work : Keep the sash of the fume hood at the lowest practical height during the procedure.
-
Decontaminate : After handling, decontaminate all surfaces and equipment within the fume hood.
-
Doff PPE : Remove PPE in the reverse order of donning to prevent cross-contamination. Always wash hands thoroughly with soap and water after removing gloves[8][14].
Visual Workflow: PPE Donning and Doffing Sequence
The sequence of putting on and taking off PPE is as important as the equipment itself. The following diagram illustrates the correct procedure to prevent contaminating your skin or clothing.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Emergency and Disposal Plans
Preparedness is paramount. Familiarize yourself with these procedures before beginning any work.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][15].
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes[14][16]. Seek medical attention if irritation develops or persists[15].
-
Inhalation : Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[14][15][16].
-
Spill : For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. Collect the material into a clearly labeled, sealed container for hazardous waste disposal[17]. Evacuate the area for large spills and contact your institution's environmental health and safety (EHS) office.
Waste Disposal Plan
-
Segregation : All waste containing this compound must be collected in a designated hazardous waste container.
-
Compatibility : Crucially, do not mix this waste with strong oxidizing agents, strong bases, or organic solvents [10][11]. Nitric acid waste, for example, is known to react violently with organic materials[11].
-
Labeling and Storage : The waste container must be clearly labeled with its contents and stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup : Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations[3].
By integrating these principles of hazard assessment, diligent PPE use, and procedural discipline, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-2-butene.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Sciencelab.com. (n.d.). Nitroacetic Acid Methyl Ester.
- BenchChem. (n.d.). Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenylacetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - Acetic acid.
- DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
- Fisher Scientific. (2009, October 12). Safety Data Sheet - 4-Nitro-1H-pyrazole-3-carboxylic acid.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines. PubMed.
- National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Nitrophenylacetic acid.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1H-Pyrazole.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- AK Scientific, Inc. (n.d.). 4-Nitropyrazole - Safety Data Sheet.
- New Jersey Department of Health. (2016, March). Hazardous Substance Fact Sheet - Acetic Acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%.
- Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
- GOV.UK. (n.d.). Nitric acid - Incident management.
- University of California Merced. (n.d.). Environmental Health and Safety - Glacial Acetic Acid.
- ACS Chemical Health & Safety. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
Sources
- 1. uwm.edu [uwm.edu]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.ie [fishersci.ie]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



